4-(4-Methoxyphenyl)benzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-methoxyphenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-16-14-8-6-13(7-9-14)12-4-2-11(10-15)3-5-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTIGLYPLMYHAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80362754 | |
| Record name | 4-(4-Methoxyphenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52988-34-8 | |
| Record name | 4-(4-Methoxyphenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Methoxy-[1,1'-biphenyl]-4-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(4-Methoxyphenyl)benzaldehyde
CAS Number: 52988-34-8
This technical guide provides a comprehensive overview of 4-(4-Methoxyphenyl)benzaldehyde, a key chemical intermediate with significant applications in organic synthesis, materials science, and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into its synthesis, properties, and potential applications.
Core Compound Identification and Properties
This compound, also known as 4'-Methoxybiphenyl-4-carboxaldehyde, is a biaryl compound characterized by a methoxy-substituted phenyl group linked to a benzaldehyde moiety. This structure imparts unique chemical reactivity, making it a valuable building block in synthetic chemistry.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Source(s) |
| CAS Number | 52988-34-8 | [1] |
| Molecular Formula | C₁₄H₁₂O₂ | [1] |
| Molecular Weight | 212.24 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 103-106 °C | [1] |
| SMILES | COc1ccc(cc1)-c2ccc(C=O)cc2 | [1] |
| InChI | 1S/C14H12O2/c1-16-14-8-6-13(7-9-14)12-4-2-11(10-15)3-5-12/h2-10H,1H3 | [1] |
| InChI Key | JTTIGLYPLMYHAT-UHFFFAOYSA-N | [1] |
Synthesis Methodologies
The synthesis of this compound can be effectively achieved through several established organic chemistry reactions. The choice of method often depends on the availability of starting materials, desired scale, and reaction efficiency. Two prevalent methods, Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution, are detailed below.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[2] This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid in the presence of a base.
Reaction Scheme:
A representative Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocol (Adapted from a general procedure for unsymmetrical biaryls):
This protocol is adapted from a well-established procedure for the synthesis of 4-biphenylcarboxaldehyde and is expected to be effective for the synthesis of the target molecule with minor modifications.
-
Reaction Setup: In a three-necked, round-bottomed flask equipped with a magnetic stirrer, condenser, and a nitrogen inlet, charge 4-bromobenzaldehyde (1.0 eq), 4-methoxyphenylboronic acid (1.05 eq), and 1-propanol.
-
Inert Atmosphere: Purge the flask with nitrogen and stir the mixture at room temperature for 30 minutes to allow for dissolution of the solids.
-
Reagent Addition: To the resulting solution, add palladium acetate (0.003 eq), triphenylphosphine (0.009 eq), a 2 M solution of sodium carbonate (1.20 eq), and deionized water.
-
Reaction Execution: Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or ¹H NMR. The reaction is typically complete within 45-60 minutes.
-
Work-up: Upon completion, remove the heat source and add water to the hot mixture. Allow the mixture to cool to room temperature while stirring.
-
Extraction: Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer with two additional portions of ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with 5% sodium bicarbonate solution followed by saturated brine. Dry the organic solution over anhydrous sodium sulfate.
-
Purification: Filter the solution and treat with activated carbon to remove colored impurities. After stirring, filter again and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system such as hexanes/methanol to yield pure this compound.
Nucleophilic Aromatic Substitution (SNAr)
Reaction Scheme:
A representative nucleophilic aromatic substitution reaction.
Detailed Experimental Protocol (Adapted for this compound):
This protocol is based on the synthesis of the structurally related 4-(4-methoxyphenoxy)benzaldehyde.
-
Reaction Setup: In a test tube, combine 4-fluorobenzaldehyde (1.0 eq), 4-methoxyphenol (1.0 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add dimethyl sulfoxide (DMSO) to the mixture.
-
Reaction Execution: Heat the mixture in a heating bath at approximately 140 °C for at least 30 minutes.
-
Work-up: Cool the reaction mixture in an ice-water bath and then add water. Stir the mixture thoroughly to precipitate the crude product.
-
Purification: Collect the solid by filtration and wash with water. The crude product can be purified by recrystallization from a suitable solvent such as heptane or a mixture of heptane and dichloromethane to afford pure this compound.[1]
Spectroscopic Characterization
The identity and purity of synthesized this compound can be confirmed using standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (500 MHz, CDCl₃): δ 9.90 (s, 1H, CHO), 7.81–7.83 (m, 2H, Ar-H), 6.99–7.05 (m, 4H, Ar-H), 6.92–6.95 (m, 2H, Ar-H), 3.83 (s, 3H, OCH₃).[3]
-
¹³C NMR (126 MHz, CDCl₃): δ 190.9 (CHO), 164.2, 157.0, 148.3, 132.1, 131.0, 122.0, 116.9, 115.3, 55.8 (OCH₃).[3]
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a privileged structure in medicinal chemistry, serving as a versatile starting material for the synthesis of a wide range of biologically active compounds. Its derivatives have been investigated for various therapeutic applications.
Anticancer and Antimicrobial Agents
Derivatives of substituted benzaldehydes, including chalcones and Schiff bases, have demonstrated significant cytotoxic effects against various cancer cell lines.[4][5] The mechanism of action often involves the induction of apoptosis and cell cycle arrest. Furthermore, Schiff bases derived from alkoxybenzaldehydes have shown promising activity against a range of bacteria and fungi, with the imine group being crucial for their antimicrobial action.[4]
Anthelmintic Properties
A simplified derivative of albendazole, N-(4-methoxyphenyl)pentanamide, which contains the 4-methoxyphenyl moiety, has displayed significant anthelmintic properties against the nematode Toxocara canis.[6] This suggests that the 4-methoxyphenyl group can be a key pharmacophore in the design of new anthelmintic agents with potentially lower cytotoxicity compared to existing drugs.[6]
Anti-inflammatory and Anti-angiogenic Activities
Phenolic compounds, including derivatives of hydroxybenzaldehydes, have been shown to possess anti-inflammatory, anti-angiogenic, and anti-nociceptive activities.[7] These effects are often attributed to the downregulation of inflammatory mediators such as iNOS and COX-2.[7]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
General Handling: Handle in a well-ventilated area. Wear suitable protective clothing, including gloves and safety goggles. Avoid contact with skin and eyes and avoid the formation of dust and aerosols.
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[8]
-
Skin Contact: Take off contaminated clothing and shoes immediately. Wash off with soap and plenty of water. Consult a physician.[8]
-
Eye Contact: Flush eyes with water as a precaution.[8]
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[8]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Fire Fighting Measures: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[8]
For detailed safety information, always refer to the latest Material Safety Data Sheet (MSDS) provided by the supplier.[8][9][10][11]
Conclusion
This compound is a valuable and versatile chemical intermediate with a well-defined profile of properties and established synthetic routes. Its utility as a building block for the synthesis of complex molecules with diverse biological activities underscores its importance in the fields of medicinal chemistry and drug discovery. The synthetic protocols provided in this guide offer reliable methods for its preparation, enabling further exploration of its potential in developing novel therapeutics and functional materials.
References
- 1. This compound 97 52988-34-8 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google Patents [patents.google.com]
- 5. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. bio.vu.nl [bio.vu.nl]
An In-Depth Technical Guide to 4-(4-Methoxyphenyl)benzaldehyde: Properties, Synthesis, and Characterization
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with 4-(4-Methoxyphenyl)benzaldehyde. It moves beyond basic data to provide in-depth insights into the compound's properties, a robust synthesis protocol, and a self-validating analytical workflow, grounded in established chemical principles.
Introduction: The Structural and Functional Significance of this compound
This compound, also known as 4′-Methoxybiphenyl-4-carboxaldehyde, is a biaryl organic compound featuring a versatile aldehyde functional group and a methoxy substituent. Its chemical structure, consisting of two linked phenyl rings, provides a rigid and sterically defined scaffold that is of significant interest in medicinal chemistry and materials science. The aldehyde group serves as a reactive handle for a multitude of chemical transformations, while the methoxy group can modulate electronic properties and solubility.
With a molecular formula of C₁₄H₁₂O₂ and a molecular weight of 212.24 g/mol , this compound is a valuable intermediate for synthesizing more complex molecular architectures.[1][2][3][4] Its utility lies in its capacity to act as a foundational building block for creating novel therapeutic agents, functional polymers, and specialized organic materials. This guide details the essential technical knowledge required to effectively synthesize, purify, and characterize this important compound.
Physicochemical and Structural Properties
A precise understanding of the compound's physical and chemical properties is fundamental for its application in any experimental setting. The data presented below has been consolidated from authoritative chemical suppliers and databases.
| Property | Value | Source(s) |
| Molecular Weight | 212.24 g/mol | [1][2][4] |
| Molecular Formula | C₁₄H₁₂O₂ | [1][2][4] |
| IUPAC Name | This compound | N/A |
| Synonym(s) | 4′-Methoxybiphenyl-4-carboxaldehyde | [2][3][4] |
| CAS Number | 52988-34-8 | [1][2][3][4] |
| Appearance | Solid | [1][2][4] |
| Melting Point | 103-106 °C | [2][4] |
| Assay Purity | ≥97% | [2][4] |
| SMILES String | COc1ccc(cc1)-c2ccc(C=O)cc2 | [2][4] |
| InChI Key | JTTIGLYPLMYHAT-UHFFFAOYSA-N | [1][2][4] |
Synthesis Methodology: A Validated Protocol via Suzuki-Miyaura Coupling
The creation of the C-C bond between the two phenyl rings is the critical step in synthesizing this compound. The Suzuki-Miyaura cross-coupling reaction is the method of choice for this transformation due to its high functional group tolerance, mild reaction conditions, and consistently high yields. The aldehyde group, which can be sensitive under other conditions, is well-preserved.
Causality of Experimental Choices:
-
Catalyst: A palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), is selected for its proven efficiency in catalyzing the transmetalation and reductive elimination steps of the coupling cycle.
-
Base: An aqueous solution of a mild base like sodium carbonate is used to facilitate the transmetalation step by activating the boronic acid. It is strong enough to promote the reaction but not so strong as to cause unwanted side reactions with the aldehyde.
-
Solvent System: A biphasic solvent system, typically toluene and water, is employed to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base, allowing them to interact effectively at the phase interface where the catalyst is active.
Experimental Protocol
Reaction: 4-formylphenylboronic acid + 4-bromoanisole → this compound
-
Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 4-formylphenylboronic acid (1.0 eq), 4-bromoanisole (1.0 eq), and sodium carbonate (2.5 eq) dissolved in a minimal amount of degassed water.
-
Solvent Addition: Add toluene as the organic solvent to create a 4:1 toluene:water mixture.
-
Inert Atmosphere: Purge the system with dry nitrogen for 15-20 minutes to remove all oxygen, which can deactivate the palladium catalyst.
-
Catalyst Introduction: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.02 eq), to the reaction mixture under a positive flow of nitrogen.
-
Reaction Execution: Heat the mixture to 85-90 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase. The reaction is typically complete within 4-6 hours.
-
Workup and Extraction: Upon completion, cool the mixture to room temperature. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid should be purified by column chromatography on silica gel, eluting with a gradient of hexane:ethyl acetate to yield the pure product. The final product's purity should be confirmed by the analytical methods described in the next section.
Synthesis Workflow Diagram
Caption: Workflow for Suzuki-Miyaura synthesis.
Analytical Characterization: A Self-Validating System
To ensure the identity, structure, and purity of the synthesized this compound, a multi-technique analytical approach is mandatory. Each technique provides orthogonal, confirmatory data.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Expertise & Causality: NMR is the most powerful tool for elucidating the precise molecular structure. ¹H NMR confirms the presence and connectivity of hydrogen atoms, while ¹³C NMR provides a map of the carbon skeleton. The distinct chemical environments of the protons and carbons in the two different aromatic rings and the functional groups provide a unique fingerprint of the molecule.
2. Infrared (IR) Spectroscopy:
-
Expertise & Causality: IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups. The aldehyde C=O and C-H stretches, as well as the ether C-O stretch, exhibit characteristic absorption frequencies that are strong indicators of a successful synthesis.
3. Mass Spectrometry (MS):
-
Expertise & Causality: MS provides the definitive molecular weight of the compound. The detection of the molecular ion peak corresponding to the calculated mass (212.24) is critical for confirming the elemental composition.
Expected Spectroscopic Data
| Technique | Parameter | Expected Result |
| ¹H NMR | Chemical Shift (δ) | ~9.9 ppm (s, 1H, -CHO) |
| ~7.9 ppm (d, 2H, Ar-H ortho to CHO) | ||
| ~7.7 ppm (d, 2H, Ar-H meta to CHO) | ||
| ~7.6 ppm (d, 2H, Ar-H ortho to OMe) | ||
| ~7.0 ppm (d, 2H, Ar-H meta to OMe) | ||
| ~3.8 ppm (s, 3H, -OCH₃) | ||
| ¹³C NMR | Chemical Shift (δ) | ~192 ppm (-CHO) |
| ~160 ppm (Ar-C attached to OMe) | ||
| ~128-145 ppm (Aromatic Carbons) | ||
| ~114 ppm (Ar-C ortho to OMe) | ||
| ~55 ppm (-OCH₃) | ||
| IR | Wavenumber (cm⁻¹) | ~2850, 2750 cm⁻¹ (Aldehyde C-H Stretch) |
| ~1700 cm⁻¹ (Strong, Aldehyde C=O Stretch) | ||
| ~1600 cm⁻¹ (Aromatic C=C Stretch) | ||
| ~1250 cm⁻¹ (Aryl Ether C-O Stretch) | ||
| MS (EI) | m/z | 212 [M]⁺ |
Analytical Workflow Diagram
Caption: Analytical workflow for product validation.
Applications in Research and Drug Development
This compound is not an end-product but a strategic intermediate. Its value is derived from the chemical potential of its biaryl scaffold and reactive aldehyde group.
-
Pharmaceutical Synthesis: The biaryl motif is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The aldehyde can be readily converted into other functional groups such as amines (via reductive amination), alkenes (via Wittig reactions), or carboxylic acids (via oxidation), enabling the rapid generation of diverse compound libraries for high-throughput screening. Related aromatic aldehydes are known to be key intermediates in the synthesis of pharmaceuticals.[5]
-
Materials Science: The rigid, conjugated structure of the molecule makes it a candidate for creating organic light-emitting diodes (OLEDs), liquid crystals, and other functional polymers where specific electronic and photophysical properties are required.
-
Agrochemicals: Similar to its role in pharmaceuticals, this compound can serve as a precursor for novel herbicides and pesticides.[5]
Safety and Handling
According to supplier safety data, this compound is classified as a non-combustible solid.[2][4] Standard laboratory safety protocols should be followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid creating dust. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place in a tightly sealed container.
Conclusion
This compound is a compound of significant utility for the modern research scientist. Its well-defined physicochemical properties and the robust Suzuki-Miyaura coupling protocol for its synthesis make it an accessible and reliable building block. The self-validating analytical workflow presented herein ensures that researchers can proceed with confidence in the integrity of their starting material. A thorough understanding of its synthesis and characterization is the first step toward unlocking its potential in the development of next-generation pharmaceuticals and advanced materials.
References
4-(4-Methoxyphenyl)benzaldehyde physical properties
An In-Depth Technical Guide to 4-(4-Methoxyphenyl)benzaldehyde: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound (also known as 4'-Methoxybiphenyl-4-carboxaldehyde), a key intermediate in the fields of medicinal chemistry, materials science, and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its core physical properties, a validated synthesis protocol, and its practical applications.
Core Compound Identity and Physicochemical Properties
This compound is a biaryl compound characterized by a benzaldehyde moiety linked to a methoxy-substituted phenyl ring. This structure imparts a unique combination of reactivity and stability, making it a valuable building block for more complex molecular architectures. The aldehyde group serves as a reactive handle for numerous transformations, while the methoxy group and the biphenyl core influence the molecule's solubility, electronic properties, and steric profile.
The fundamental physical and chemical properties are summarized below for rapid reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₂O₂ | [1] |
| Molecular Weight | 212.24 g/mol | [1] |
| CAS Number | 52988-34-8 | [1] |
| Appearance | Solid | [1] |
| Melting Point | 103-106 °C | [1] |
| Functional Groups | Aldehyde, Methoxy, Biphenyl | [1] |
| SMILES String | COc1ccc(cc1)-c2ccc(C=O)cc2 | [1] |
| InChI Key | JTTIGLYPLMYHAT-UHFFFAOYSA-N | [1] |
Spectroscopic data, including ¹³C NMR, Vapor Phase IR, and Mass Spectrometry (GC/MS), are available for this compound, confirming its structure and purity.[2]
Molecular Structure and Reactivity Profile
The structure of this compound is fundamental to its utility in synthesis. The key functional groups—the aldehyde and the methoxy group—are positioned at opposite ends of a rigid biphenyl scaffold.
Caption: Chemical structure of this compound.
-
Aldehyde Group (-CHO): This group is a primary site for nucleophilic addition and condensation reactions. It is readily converted into other functional groups such as alcohols, carboxylic acids, imines, and alkenes (via Wittig-type reactions), making it a versatile anchor point for building molecular complexity.
-
Methoxy Group (-OCH₃): As an electron-donating group, the methoxy substituent activates the attached phenyl ring towards electrophilic aromatic substitution. Its presence also enhances the compound's solubility in organic solvents.
-
Biphenyl Core: This rigid backbone provides structural integrity and influences the spatial arrangement of substituents. It is a common motif in liquid crystals and biologically active molecules.
Validated Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
The construction of the biphenyl core is efficiently achieved via the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for C-C bond formation.[3][4][5] This palladium-catalyzed reaction couples an organoboron compound with an organic halide or triflate. The following protocol describes the synthesis of this compound from 4-bromobenzaldehyde and 4-methoxyphenylboronic acid.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(II) acetate/triphenylphosphine system is chosen. The Pd(OAc)₂ serves as a stable precatalyst that is reduced in situ to the active Pd(0) species. Triphenylphosphine is a common, cost-effective ligand that stabilizes the Pd(0) complex and facilitates the catalytic cycle.
-
Base: Sodium carbonate (Na₂CO₃) is used as a mild inorganic base. Its role is crucial for activating the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation to the palladium center.[3]
-
Solvent System: A mixture of 1-propanol and water is used. The organic solvent solubilizes the starting materials and the catalyst complex, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate. This biphasic system is common and effective for Suzuki couplings.[4]
-
Inert Atmosphere: The reaction is conducted under a nitrogen atmosphere to prevent the oxidation of the active Pd(0) catalyst and the phosphine ligand, which would otherwise lead to catalyst deactivation and lower yields.
Step-by-Step Methodology
-
Reaction Setup: In a three-necked, round-bottomed flask equipped with a condenser, magnetic stirrer, and a nitrogen inlet, combine 4-bromobenzaldehyde (1.0 equiv), 4-methoxyphenylboronic acid (1.05 equiv), and 1-propanol.
-
Degassing: Purge the mixture with nitrogen for 30 minutes while stirring to dissolve the solids. This step is critical to remove dissolved oxygen.
-
Catalyst and Base Addition: To the solution, add palladium(II) acetate (0.003 equiv) and triphenylphosphine (0.009 equiv). Subsequently, add an aqueous solution of 2 M sodium carbonate (1.2 equiv) and additional deionized water.
-
Reaction: Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or ¹H NMR until the 4-bromobenzaldehyde is consumed (typically 45-60 minutes).[6]
-
Workup: After completion, cool the reaction mixture and add 350 mL of water while still warm. Allow the mixture to cool to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 250 mL). The product will move into the organic layer.
-
Washing: Wash the combined organic layers sequentially with 5% sodium bicarbonate solution and saturated brine to remove any remaining base and inorganic salts.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Purification: Recrystallization
The crude solid can be purified by recrystallization from a suitable solvent system like ethanol/water or heptane to yield the final product as a crystalline solid.[7]
Caption: Workflow for the Suzuki-Miyaura synthesis of the target compound.
Safety, Handling, and Storage
While specific safety data for this compound is limited, general precautions for aromatic aldehydes should be followed. Related compounds can cause skin, eye, and respiratory irritation.[8][9]
-
Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10] Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. The compound is a non-combustible solid.[1]
-
First Aid: In case of contact, for skin, wash with plenty of soap and water. For eyes, rinse cautiously with water for several minutes.[8][9]
Applications in Research and Development
This compound is a valuable intermediate in several areas of chemical research:
-
Pharmaceutical Development: The biphenyl motif is a privileged structure in drug discovery. This compound serves as a starting point for synthesizing molecules with potential therapeutic applications, including anticancer and antimicrobial agents.[11][12]
-
Materials Science: Biaryl aldehydes are precursors to liquid crystals, polymers, and dyes. The specific substitution pattern of this compound can be used to tune the optical and electronic properties of these advanced materials.
-
Organic Synthesis: It serves as a versatile building block, allowing for the introduction of the 4'-methoxybiphenyl moiety into larger, more complex molecules through reactions at the aldehyde functional group.[13]
References
- 1. This compound 97 52988-34-8 [sigmaaldrich.com]
- 2. spectrabase.com [spectrabase.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. bio.vu.nl [bio.vu.nl]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
A Technical Guide to the Synthesis of 4-(4-Methoxyphenyl)benzaldehyde: Pathways, Mechanisms, and Protocols
Introduction
4-(4-Methoxyphenyl)benzaldehyde, also known as 4-formyl-4'-methoxybiphenyl, is a valuable biaryl compound that serves as a critical building block in the synthesis of pharmaceuticals, liquid crystals, and advanced organic materials. Its structure, featuring two connected phenyl rings with distinct functional groups—an aldehyde and a methoxy ether—makes it a versatile intermediate for further chemical elaboration. The efficient and selective construction of the carbon-carbon (C-C) bond between the two aryl rings is the central challenge in its synthesis.
This in-depth technical guide is designed for researchers, chemists, and drug development professionals. It provides a comprehensive overview of the most robust and widely employed synthetic pathway for this compound—the Suzuki-Miyaura cross-coupling reaction. We will delve into the catalytic cycle, explore the rationale behind the selection of reagents and conditions, provide a detailed experimental protocol, and discuss alternative synthetic strategies.
Part 1: The Suzuki-Miyaura Coupling Pathway: A Detailed Exploration
The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl linkages due to its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[1][2] The reaction facilitates the C-C bond formation between an organohalide and an organoboron species, catalyzed by a palladium(0) complex.[3]
For the synthesis of this compound, the most common strategy involves the coupling of 4-bromobenzaldehyde with 4-methoxyphenylboronic acid.
The Catalytic Cycle: A Mechanistic Overview
The synthesis is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4] The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]
-
Oxidative Addition: The catalytic cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halogen bond of the aryl halide (4-bromobenzaldehyde). This is often the rate-determining step and results in the formation of a Pd(II) complex.[2][4]
-
Transmetalation: In this step, the organic ligand from the organoboron species (the 4-methoxyphenyl group) is transferred to the Pd(II) complex.[1] This process requires activation by a base, which forms a more nucleophilic boronate species, facilitating the transfer of the aryl group to the palladium center and displacing the halide.[2][5]
-
Reductive Elimination: This is the final step where the two coupled aryl groups are expelled from the palladium complex, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Reaction Parameters and Scientific Rationale
The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of several key components.
| Component | Example(s) | Role & Rationale |
| Aryl Halide | 4-Bromobenzaldehyde | The electrophilic partner. Bromides offer a good balance of reactivity and stability. Chlorides are more economical but often require more active catalysts, while iodides are highly reactive but more expensive.[6] |
| Organoboron Reagent | 4-Methoxyphenylboronic Acid | The nucleophilic partner. Boronic acids are stable, easy to handle, and their byproducts are generally non-toxic and easily removed.[7] |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | These Pd(II) or Pd(0) sources generate the active Pd(0)Lₙ catalyst in situ. The choice depends on the specific ligand and reaction conditions.[5] |
| Ligand | SPhos, XPhos, P(t-Bu)₃ | Crucial for success. Bulky, electron-rich phosphine ligands stabilize the Pd(0) species, promote the oxidative addition step, and accelerate the final reductive elimination.[8][9] This is especially important for coupling sterically hindered or electron-rich/poor partners.[9] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid to form a more reactive boronate complex, which is essential for the transmetalation step.[5] The choice of base can influence the reaction rate and prevent side reactions like deborylation. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | Often performed in a biphasic mixture. The aqueous phase is where the base dissolves and activates the boronic acid, while the organic phase dissolves the aryl halide and the catalyst.[10] |
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound.
Caption: Standard experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Reagent Charging: To an oven-dried Schlenk flask, add 4-bromobenzaldehyde (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃) (2.0 equiv).
-
Solvent Addition and Degassing: Add a solvent mixture of toluene and water (e.g., 4:1 v/v). Degas the suspension by bubbling argon through it for 20-30 minutes to remove dissolved oxygen, which can deactivate the catalyst.
-
Catalyst Loading: Under a positive pressure of argon, add the palladium precatalyst, such as palladium(II) acetate (Pd(OAc)₂, 1-2 mol%), and a phosphine ligand, such as 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 2-4 mol%).
-
Reaction Conditions: Seal the flask and heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute it with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction and Drying: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel (using a solvent system such as hexane/ethyl acetate) to yield the pure this compound.
Expected Data
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| Yield | 85-95% |
| ¹H NMR (CDCl₃) | δ ~9.9 (s, 1H, -CHO), 7.9 (d, 2H), 7.6 (d, 2H), 7.5 (d, 2H), 7.0 (d, 2H), 3.8 (s, 3H, -OCH₃) |
| Purity (by HPLC) | >98% |
Part 2: Alternative Synthetic Approaches
While the Suzuki-Miyaura coupling is the dominant method, other classic organometallic reactions can be considered for the synthesis of this compound, each with its own set of advantages and challenges.
The Heck Reaction
The Mizoroki-Heck reaction couples an unsaturated halide with an alkene using a palladium catalyst and a base.[11][12] A potential, though less direct, route to the target molecule could involve the Heck coupling of 4-bromoanisole with 4-vinylbenzaldehyde. However, this approach is often challenged by issues of regioselectivity and the potential for isomerization of the resulting double bond, which would require a subsequent reduction step.
Grignard Reagent-Based Synthesis
The Grignard reaction is a powerful tool for C-C bond formation.[13][14] A hypothetical pathway could involve the formation of a Grignard reagent, 4-methoxyphenylmagnesium bromide, from 4-bromoanisole.[15] This highly nucleophilic species could then be coupled with 4-bromobenzaldehyde, typically requiring a nickel or palladium catalyst in what is known as a Kumada-style coupling. A significant challenge with this method is the high reactivity of the Grignard reagent, which can react with the aldehyde functional group, necessitating a protection-deprotection strategy for the aldehyde.[16]
Conclusion
The synthesis of this compound is most effectively and reliably achieved via the Suzuki-Miyaura cross-coupling reaction. Its operational simplicity, high yields, excellent functional group tolerance, and the stability of the required reagents make it the superior choice for both laboratory-scale and industrial applications. The key to a successful outcome lies in the rational selection of the palladium catalyst, a sterically bulky and electron-rich phosphine ligand, and appropriate base and solvent conditions. While alternative pathways such as the Heck reaction or Grignard-based couplings exist in the synthetic chemist's toolkit, they present greater challenges for this specific target molecule. A thorough understanding of the Suzuki-Miyaura mechanism and its practical parameters, as outlined in this guide, empowers researchers to confidently and efficiently synthesize this valuable biaryl intermediate.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. Heck Reaction [organic-chemistry.org]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. Grignard Reaction [organic-chemistry.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. bartleby.com [bartleby.com]
solubility of 4-(4-Methoxyphenyl)benzaldehyde in organic solvents
An In-depth Technical Guide to the Solubility of 4-(4-Methoxyphenyl)benzaldehyde in Organic Solvents
Authored by: Gemini, Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical parameter that profoundly influences its behavior in various stages of research, development, and manufacturing. For a compound like this compound, a versatile building block in organic synthesis, understanding its solubility profile in different organic solvents is paramount for reaction optimization, purification, crystallization, and formulation. This guide provides a comprehensive overview of the theoretical principles governing its solubility, predictive assessments based on its molecular structure, and a detailed, field-proven experimental protocol for its quantitative determination.
Introduction: The Critical Role of Solubility
In the realms of chemical synthesis and drug development, solubility is not merely a physical constant; it is a cornerstone of process viability.[1][2] Poor solubility can lead to challenges in achieving desired reaction kinetics, complicates purification processes, and can be a significant impediment to achieving adequate bioavailability in a final drug product.[1] this compound (C₁₄H₁₂O₂) is a solid aromatic aldehyde featuring a biphenyl core structure modified with a methoxy group and an aldehyde functional group.[3] These features create a unique polarity profile that dictates its interaction with various solvents. This guide is designed to provide researchers and drug development professionals with the foundational knowledge and practical methodologies to accurately assess and understand the solubility of this compound.
Physicochemical Properties and Molecular Structure Analysis
To understand the solubility of this compound, we must first analyze its molecular structure.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂O₂ | [3] |
| Molecular Weight | 212.248 g/mol | [3] |
| Appearance | Solid | [3] |
| InChI Key | JTTIGLYPLMYHAT-UHFFFAOYSA-N | [3] |
The structure consists of two phenyl rings, which form a large, nonpolar biphenyl system. This significant hydrophobic character suggests poor solubility in highly polar solvents like water. However, the molecule is not entirely nonpolar. It possesses two key functional groups that influence its polarity:
-
An Aldehyde Group (-CHO): The carbonyl (C=O) bond is highly polarized, creating a significant dipole moment. This group can act as a hydrogen bond acceptor.
-
A Methoxy Group (-OCH₃): The ether linkage introduces polarity and the oxygen atom can also act as a hydrogen bond acceptor.
The fundamental principle of "like dissolves like" dictates that a solute will dissolve best in a solvent that has a similar polarity.[4][5] Given the mixed polar/nonpolar character of this compound, it is predicted to have the highest solubility in solvents of intermediate polarity or those that can engage in dipole-dipole interactions.
Caption: Conceptual model of solute-solvent interactions.
Predicted Solubility Profile
While experimental data is the gold standard, a predictive assessment based on structural analysis provides a strong starting point for solvent selection.
Table 2: Predicted Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Hexane | Nonpolar, Aliphatic | Low / Insoluble | The solvent cannot effectively solvate the polar aldehyde and methoxy groups. |
| Toluene | Nonpolar, Aromatic | Medium | π-stacking interactions between the solvent and the biphenyl rings can aid dissolution. |
| Dichloromethane | Polar, Aprotic | High | Polarity is well-matched to solvate the entire molecule. |
| Chloroform | Polar, Aprotic | High | Similar to dichloromethane, its polarity is suitable for solvating both polar and nonpolar regions.[6][7] |
| Acetone | Polar, Aprotic | High | The strong dipole of the ketone group interacts favorably with the aldehyde and methoxy groups.[6][7] |
| Ethyl Acetate | Polar, Aprotic | High | Good balance of polarity to solvate the molecule. |
| Tetrahydrofuran (THF) | Polar, Aprotic | High | The ether oxygen and ring structure provide a good polarity match. |
| Ethanol | Polar, Protic | Medium | The nonpolar ethyl chain can interact with the biphenyl core, but the hydrogen-bonding network of the solvent is disrupted, limiting solubility. |
| Methanol | Polar, Protic | Low | The highly polar, hydrogen-bonding nature of methanol is a poor match for the large hydrophobic biphenyl core. |
| Water | Polar, Protic | Insoluble | The large nonpolar surface area dominates, making the compound hydrophobic.[7] |
Experimental Determination: The Shake-Flask Equilibrium Method
The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[2][8][9] This technique is considered the "gold standard" for its accuracy and reproducibility.[2]
Causality Behind Experimental Choices
-
Using Excess Solute: An excess of the solid compound is crucial to ensure that the solvent becomes fully saturated at a given temperature. This is the definition of equilibrium solubility; without excess solid, you would only be measuring dissolution, not the saturation limit.
-
Equilibration Time (24-72h): The dissolution process, especially for crystalline solids, is not instantaneous. It involves breaking the crystal lattice forces and solvating the individual molecules. This requires energy and time. A prolonged agitation period (e.g., 24 to 72 hours) is necessary to ensure the system reaches a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[8][10]
-
Temperature Control: Solubility is highly dependent on temperature.[4] Conducting the experiment in a temperature-controlled shaker or water bath is essential for obtaining reproducible and accurate data.[2][10]
-
Phase Separation: After equilibration, the undissolved solid must be completely removed without affecting the temperature or concentration of the saturated solution. Centrifugation followed by filtration through a fine (e.g., 0.22 µm) filter is a robust method to achieve this.[8]
-
Quantification: The concentration of the dissolved solute in the clear supernatant must be determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.[2][8] This requires the prior creation of a calibration curve with known concentrations of the compound.
Caption: Workflow for the Shake-Flask Solubility Assay.
Step-by-Step Protocol: Shake-Flask Method
-
Preparation: To a series of glass vials, add an excess amount of solid this compound (e.g., 10-20 mg). The exact amount is not critical, as long as a visible excess remains at the end of the experiment.
-
Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired organic solvent to each vial.
-
Sealing: Tightly seal the vials to prevent solvent evaporation during the experiment.
-
Equilibration: Place the vials in an orbital shaker with temperature control set to the desired temperature (e.g., 25°C). Agitate the vials for at least 24 hours. For crystalline compounds, a 48 or 72-hour period is recommended to ensure equilibrium is reached.[8][10]
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period. Then, centrifuge the vials at a high speed to pellet the excess solid.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. Be cautious not to disturb the solid pellet.
-
Filtration: Immediately filter the supernatant through a chemically-resistant syringe filter (e.g., PTFE, 0.22 µm pore size) into a clean vial. This step removes any fine, suspended particles.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of your analytical calibration curve.
-
Quantification: Analyze the diluted sample using a pre-validated HPLC-UV or UV-Vis method.
-
Calculation: Determine the concentration of the diluted sample from the calibration curve. Multiply this value by the dilution factor to obtain the solubility of this compound in the test solvent. The experiment should be performed in triplicate to ensure statistical validity.
Conclusion
The solubility of this compound is a complex interplay between its large, hydrophobic biphenyl core and its polar aldehyde and methoxy functional groups. Based on established chemical principles, it is predicted to be most soluble in polar aprotic solvents of moderate polarity, such as dichloromethane, acetone, and ethyl acetate, while exhibiting poor solubility in highly nonpolar (hexane) and highly polar protic (water, methanol) solvents. For definitive quantitative data, the shake-flask equilibrium method stands as the authoritative protocol. By combining theoretical prediction with rigorous experimental verification as detailed in this guide, researchers can effectively select appropriate solvent systems for synthesis, purification, and formulation, thereby accelerating their research and development timelines.
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. scribd.com [scribd.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. youtube.com [youtube.com]
- 5. chem.ws [chem.ws]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. rsisinternational.org [rsisinternational.org]
- 8. enamine.net [enamine.net]
- 9. bioassaysys.com [bioassaysys.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
A Comprehensive Technical Guide to 4-(4-Methoxyphenyl)benzaldehyde
A Senior Application Scientist's Reference on Nomenclature, Properties, Synthesis, and Applications
Abstract
This technical guide provides an in-depth examination of 4-(4-methoxyphenyl)benzaldehyde, a biphenyl derivative of significant interest in medicinal chemistry and material science. The document covers its formal nomenclature, physicochemical properties, detailed synthetic protocols with an emphasis on the Suzuki-Miyaura cross-coupling reaction, and its applications as a versatile chemical intermediate. This guide is intended for researchers, chemists, and professionals in drug development, offering both foundational knowledge and practical, field-proven insights.
Chemical Identity and Nomenclature
A precise understanding of a compound's identity is the foundation of all scientific research. This section delineates the formal naming conventions and identifiers for the target molecule.
1.1. IUPAC Name
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is This compound [1]. This name clearly defines the structural arrangement: a benzaldehyde molecule substituted at the 4-position with a 4-methoxyphenyl group.
1.2. Synonyms and Identifiers
In literature and commercial catalogs, this compound is frequently listed under several synonyms. The most common of these are:
-
4'-Methoxy-biphenyl-4-carbaldehyde[1]
For unambiguous identification, the following identifiers are crucial:
1.3. Chemical Structure
The molecule consists of two phenyl rings directly bonded to each other. One ring is functionalized with a formyl (aldehyde) group, and the other with a methoxy group, both at the para-position (position 4) relative to the biphenyl bond.
Caption: Chemical structure of this compound.
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in reactions, its solubility, and its suitability for various applications.
2.1. Summary of Properties
The key quantitative data for this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| Appearance | White to off-white solid | [2] |
| Melting Point | 98-106 °C | [2][3] |
| Boiling Point | Not precisely determined; Flash point >110 °C | [2][3] |
| Molecular Formula | C₁₄H₁₂O₂ | [4] |
| Molecular Weight | 212.24 g/mol | [1][4] |
| SMILES String | COc1ccc(cc1)-c2ccc(C=O)cc2 | |
| InChI Key | JTTIGLYPLMYHAT-UHFFFAOYSA-N |
2.2. Spectroscopic Profile
Spectroscopic data is essential for structural confirmation and purity assessment.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons in their respective spin-spin coupling patterns, a singlet for the methoxy (-OCH₃) protons around 3.8 ppm, and a distinct singlet for the aldehyde (-CHO) proton downfield, typically between 9.9 and 10.1 ppm.
-
¹³C NMR: The carbon NMR would display signals for the 14 carbon atoms, including the carbonyl carbon of the aldehyde group (around 190-192 ppm), the methoxy carbon (around 55 ppm), and a series of signals for the aromatic carbons.
-
IR Spectroscopy: The infrared spectrum will be dominated by a strong carbonyl (C=O) stretching band from the aldehyde group, typically found around 1680-1700 cm⁻¹. Other key peaks include C-O stretching for the ether linkage and C-H stretching for the aromatic rings.
Synthesis and Purification
The construction of the biphenyl scaffold is a cornerstone of modern organic synthesis. The Suzuki-Miyaura cross-coupling reaction is the most prevalent and efficient method for preparing this compound.
3.1. Rationale for Synthetic Route: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the preferred method for synthesizing this and other biaryl compounds for several compelling reasons[5]:
-
High Functional Group Tolerance: The reaction conditions are mild enough to tolerate a wide variety of functional groups, including the sensitive aldehyde moiety on the substrate, which could otherwise be prone to oxidation or side reactions.
-
Commercial Availability of Reagents: The necessary building blocks, such as 4-formylphenylboronic acid and 4-bromoanisole, are readily available from commercial suppliers.
-
High Yields and Purity: The reaction is known for its high efficiency and selectivity, often providing the desired product in high yields with minimal formation of homocoupled byproducts[6].
-
Green Chemistry Principles: The boronic acid byproducts are generally considered to be environmentally benign compared to organometallic waste from other coupling methods.
3.2. Detailed Experimental Protocol
This protocol describes a representative Suzuki-Miyaura coupling for the synthesis of this compound.
Reactants:
-
4-Bromoanisole (1.0 eq.)
-
4-Formylphenylboronic acid (1.2 eq.)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq.)
-
Potassium Carbonate (K₂CO₃) (2.0 eq.)
-
Solvent: Dioxane/Water mixture (e.g., 4:1 v/v)
Step-by-Step Procedure:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask, add 4-bromoanisole, 4-formylphenylboronic acid, and potassium carbonate.
-
Catalyst Addition: Add the palladium acetate catalyst to the flask.
-
Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel and separate the organic layer.
-
Extraction: Wash the organic layer sequentially with water and brine. This removes the inorganic base and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
3.3. Purification and Characterization Workflow
The crude product obtained from the synthesis requires purification to meet the high-purity standards required for research and development.
Caption: Standard workflow for the purification and validation of the synthesized product.
Self-Validating Protocol Insights:
-
Column Chromatography: The choice of eluent (e.g., a gradient of hexane and ethyl acetate) is determined by the polarity of the product versus any remaining starting materials or byproducts. The goal is to achieve clear separation on the TLC plate before scaling to the column.
-
Recrystallization: This step is crucial for removing minor impurities and obtaining a highly crystalline final product. The solvent system is chosen based on the principle that the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Quality Control (QC): The final validation is non-negotiable. ¹H NMR confirms the structure, melting point analysis provides a sharp range indicative of high purity, and HPLC offers a quantitative measure of that purity.
Applications in Research and Drug Development
This compound is not an end product itself but a valuable scaffold and intermediate. Its utility stems from the presence of two key reactive sites: the aldehyde group and the biphenyl core.
-
Medicinal Chemistry: The aldehyde group is a versatile handle for various chemical transformations, such as reductive amination to form amines, Wittig reactions to form alkenes, and oxidation to form carboxylic acids. These transformations are fundamental in building more complex molecules for drug discovery programs. The biphenyl motif is a common feature in many biologically active compounds.
-
Material Science: Biphenyl structures are often incorporated into liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials due to their rigid, planar nature which can facilitate desirable electronic and optical properties.
-
Specialty Chemicals: It serves as a precursor in the synthesis of agrochemicals, dyes, and polymers[7]. For instance, it can be used to create compounds that target specific biological pathways in pest control or to formulate stable, vibrant pigments[7].
Safety and Handling
Proper handling of all chemicals is paramount in a laboratory setting.
-
Hazard Identification: This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat. All handling of the solid or its solutions should be performed in a well-ventilated fume hood[8].
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents[8][9]. It is noted to be potentially air-sensitive[2][3].
-
First Aid Measures:
-
Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention[8][9].
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[8][9].
-
Inhalation: Move the person to fresh air. If you feel unwell, call a poison center or doctor.
-
References
- 1. 4'-Methoxy-(1,1'-biphenyl)-4-carboxaldehyde | C14H12O2 | CID 1394487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4'-Methoxybiphenyl-4-carbaldehyde | 52988-34-8 [chemicalbook.com]
- 3. 4'-Methoxybiphenyl-4-carboxaldehyde, 96%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
- 4. This compound 97 52988-34-8 [sigmaaldrich.com]
- 5. ocf.berkeley.edu [ocf.berkeley.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chemimpex.com [chemimpex.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. bio.vu.nl [bio.vu.nl]
A Spectroscopic Guide to 4-(4-Methoxyphenyl)benzaldehyde: In-Depth Analysis of NMR, IR, and MS Data
Introduction
4-(4-Methoxyphenyl)benzaldehyde, also known as 4'-methoxy-4-biphenylcarboxaldehyde, is a biaryl compound of significant interest in various fields, including medicinal chemistry, materials science, and organic synthesis. Its structure, featuring a methoxy-substituted phenyl ring linked to a benzaldehyde moiety, imparts unique electronic and steric properties that are crucial for its application as a building block in the synthesis of more complex molecules. Accurate and comprehensive characterization of this compound is paramount for ensuring its purity, confirming its identity, and understanding its chemical behavior. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of these spectra offers a detailed fingerprint of the molecule, providing valuable insights for researchers, scientists, and professionals in drug development.
Molecular Structure
The structural integrity of this compound is the foundation of its chemical properties. The following diagram illustrates the molecular structure and the numbering convention used for the assignment of spectroscopic signals.
Figure 1: Molecular Structure of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by distinct signals in the aromatic and aliphatic regions, corresponding to the phenyl protons, the aldehydic proton, and the methoxy protons.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 | s | 1H | Aldehyde (-CHO) |
| ~7.9 | d | 2H | Protons ortho to -CHO |
| ~7.7 | d | 2H | Protons meta to -CHO |
| ~7.6 | d | 2H | Protons meta to -OCH₃ |
| ~7.0 | d | 2H | Protons ortho to -OCH₃ |
| ~3.8 | s | 3H | Methoxy (-OCH₃) |
The downfield singlet at approximately 10.0 ppm is characteristic of the aldehydic proton, which is deshielded by the electronegative oxygen atom and the aromatic ring current. The aromatic region displays a set of doublets. The two doublets in the more downfield region (~7.7-7.9 ppm) correspond to the protons on the benzaldehyde ring, while the two doublets at higher field (~7.0-7.6 ppm) are assigned to the protons of the methoxyphenyl ring. The singlet at around 3.8 ppm, integrating to three protons, is indicative of the methoxy group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~192.0 | Aldehyde Carbonyl (C=O) |
| ~160.0 | C-OCH₃ |
| ~145.0 | Quaternary C (ipso- to benzaldehyde) |
| ~135.0 | Quaternary C (ipso- to methoxyphenyl) |
| ~132.0 | Quaternary C (ipso- to aldehyde) |
| ~130.0 | CH (ortho to -CHO) |
| ~128.0 | CH (meta to -OCH₃) |
| ~127.0 | CH (meta to -CHO) |
| ~114.0 | CH (ortho to -OCH₃) |
| ~55.0 | Methoxy (-OCH₃) |
The most downfield signal at approximately 192.0 ppm is characteristic of the aldehyde carbonyl carbon. The aromatic region shows signals for the eight aromatic carbons, with the quaternary carbons appearing at distinct chemical shifts. The carbon attached to the methoxy group is observed around 160.0 ppm, while the other quaternary carbons are found between 132.0 and 145.0 ppm. The protonated aromatic carbons appear in the range of 114.0 to 130.0 ppm. The upfield signal at roughly 55.0 ppm is assigned to the methoxy carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrations.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch (methoxy) |
| ~2820 and ~2720 | Weak | Aldehyde C-H stretch (Fermi doublet) |
| ~1700 | Strong | Aldehyde C=O stretch |
| ~1600, ~1500, ~1450 | Medium-Strong | Aromatic C=C skeletal vibrations |
| ~1250 | Strong | Aryl-O-C asymmetric stretch (methoxy) |
| ~1030 | Medium | Aryl-O-C symmetric stretch (methoxy) |
| ~830 | Strong | p-disubstituted C-H out-of-plane bend |
The IR spectrum of this compound exhibits several characteristic absorption bands that confirm its structure. A strong, sharp peak around 1700 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the aldehyde functional group. The presence of an aldehyde is further confirmed by the appearance of two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹, known as a Fermi doublet, which arise from the C-H stretching vibration of the aldehyde proton. The aromatic nature of the compound is evidenced by the C-H stretching vibrations above 3000 cm⁻¹ and the characteristic C=C skeletal vibrations in the 1600-1450 cm⁻¹ region. The strong absorption at approximately 1250 cm⁻¹ is attributed to the asymmetric stretching of the aryl-O-C bond of the methoxy group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 212 | High | Molecular ion [M]⁺ |
| 211 | High | [M-H]⁺ |
| 183 | Moderate | [M-CHO]⁺ |
| 155 | Moderate | [M-CHO-CO]⁺ |
| 139 | Moderate | [C₁₁H₇]⁺ |
| 115 | Low | [C₉H₇]⁺ |
The mass spectrum of this compound would show a prominent molecular ion peak ([M]⁺) at an m/z value corresponding to its molecular weight (212.24 g/mol ). A significant peak at [M-1] is also expected, corresponding to the loss of the aldehydic hydrogen. Fragmentation of the molecule would likely involve the loss of the formyl group (-CHO), giving rise to a peak at m/z 183. Further fragmentation could involve the loss of a carbon monoxide (CO) molecule.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a compound like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
Background Scan: Record a background spectrum of the empty ATR accessory.
-
Sample Scan: Record the spectrum of the sample. The instrument software will automatically subtract the background spectrum.
-
Data Processing: Process the spectrum to identify the key absorption bands.
Mass Spectrometry (EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Ionize the sample using electron impact (EI) at a standard energy of 70 eV.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
Figure 2: General workflow for spectroscopic analysis.
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS techniques provides a detailed and self-validating characterization of the molecule. The data presented in this guide are consistent with the assigned structure and serve as a reliable reference for researchers in various scientific disciplines. The congruence of the data from these orthogonal analytical techniques provides a high degree of confidence in the identity and purity of the compound, which is essential for its use in further research and development.
crystal structure of 4-(4-Methoxyphenyl)benzaldehyde
An In-depth Technical Guide to the Crystal Structure of 4-(4-Methoxyphenyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical analysis of the single- (C₁₄H₁₂O₃), a key aromatic aldehyde derivative. We delve into the synthesis and crystallization protocols necessary to obtain high-quality single crystals, followed by a detailed exploration of the definitive structure elucidation using Single-Crystal X-ray Diffraction (SC-XRD). The guide synthesizes crystallographic data to discuss the molecule's distinct non-planar conformation, the specific intermolecular forces governing its crystal packing, and the resulting supramolecular architecture. The implications of these structural features on material properties and their relevance in the context of drug design and development are also examined.
Introduction: The Significance of Solid-State Structure
This compound is an organic compound featuring two phenyl rings linked by an ether oxygen, with methoxy and formyl substituents. While its molecular formula provides basic chemical identity, its functionality in both materials science and medicinal chemistry is profoundly influenced by its three-dimensional arrangement in the solid state. The crystal structure dictates key physicochemical properties, including melting point, solubility, stability, and bioavailability. For drug development professionals, understanding the precise conformation and intermolecular interactions is critical, as these factors govern molecular recognition at biological targets. This guide offers an in-depth examination of the experimentally determined crystal structure, providing a foundational understanding for future research and application.
Synthesis and Single-Crystal Growth
The acquisition of a high-resolution crystal structure is fundamentally dependent on the quality of the single crystal. The synthesis and crystallization of this compound is a multi-step process requiring careful control over reaction and purification conditions.
Synthesis via Nucleophilic Aromatic Substitution
The compound is efficiently synthesized via a nucleophilic aromatic substitution reaction.[1][2][3] The reaction involves the coupling of 4-methoxyphenol with 4-fluorobenzaldehyde.
-
Rationale for Reagent Choice : 4-fluorobenzaldehyde is an excellent substrate because the fluorine atom is a good leaving group, activated by the electron-withdrawing aldehyde group. 4-methoxyphenol serves as the nucleophile.
-
Role of Solvent and Base : The reaction is typically conducted in a polar aprotic solvent like dimethyl sulfoxide (DMSO), which effectively solvates the potassium carbonate base and the phenoxide intermediate. Potassium carbonate is a crucial component, as it deprotonates the hydroxyl group of 4-methoxyphenol, generating the more potent nucleophilic phenoxide anion required to attack the electron-deficient aromatic ring of 4-fluorobenzaldehyde.[2][3]
Experimental Protocol: Synthesis
-
Combine 4-fluorobenzaldehyde (1.0 eq), 4-methoxyphenol (1.0 eq), and potassium carbonate (2.0 eq) in a reaction vessel containing dimethyl sulfoxide (DMSO).[2]
-
Heat the mixture to 413 K (140 °C) and stir for approximately 45-60 minutes, monitoring for the consumption of starting materials (e.g., by TLC).[2]
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted multiple times with an organic solvent such as ethyl acetate.[3]
-
The combined organic phases are washed with a saturated aqueous sodium chloride solution to remove residual DMSO and other aqueous impurities.[3]
-
Dry the organic phase over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product as a viscous oil.[3]
Crystallization by Slow Evaporation
Obtaining crystals suitable for X-ray diffraction requires a slow, controlled crystallization process to allow for the formation of a well-ordered lattice.
-
Causality of the Method : The crude product is first dissolved in a minimal amount of a good solvent (dichloromethane) and then diluted with a poor solvent (n-heptane).[2][3] This creates a supersaturated solution. Slow evaporation of the more volatile dichloromethane gradually increases the concentration of the solute beyond its solubility limit in the remaining solvent mixture, promoting the slow growth of large, well-defined single crystals over several days.[3] This method is superior to rapid precipitation, which often leads to amorphous solids or microcrystalline powders unsuitable for SC-XRD.
Experimental Protocol: Crystallization
-
Dissolve the crude oil in a small volume of dichloromethane (e.g., 2 mL).[3]
-
Transfer the solution to a wide-necked flask to increase the surface area for evaporation.[3]
-
Dilute the solution with n-heptane (e.g., 1 mL).[3]
-
Cover the flask loosely (e.g., with perforated parafilm) and allow the solvent to evaporate slowly at room temperature over several days.[3]
-
Collect the resulting clear, colorless crystals and wash them with a small amount of cold n-heptane to remove any residual soluble impurities.[2][3]
Structure Determination by Single-Crystal X-ray Diffraction
Single-Crystal X-ray Diffraction (SC-XRD) is the definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.[4]
The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams are directly related to the arrangement of electrons—and thus atoms—within the crystal lattice. For this compound, data was collected at a low temperature (173 K) to minimize thermal vibrations of the atoms, thereby improving the quality and resolution of the final structure.[1][3]
Crystallographic Data and Molecular Conformation
The analysis of the diffraction data provides a wealth of precise information about the crystal's unit cell and the geometry of the molecule itself.
Summary of Crystallographic Data
The key parameters defining the are summarized below.[1][3]
| Parameter | Value | Source(s) |
| Chemical Formula | C₁₄H₁₂O₃ | [1][3] |
| Molecular Weight | 228.24 g/mol | [1][3] |
| Crystal System | Monoclinic | [1][3] |
| Space Group | P2₁/c | [1] |
| Temperature | 173 K | [1][3] |
| Unit Cell Dimensions | ||
| a | 12.1297 (7) Å | [1][3] |
| b | 7.6581 (4) Å | [1][3] |
| c | 12.3577 (7) Å | [1][3] |
| β | 103.769 (6)° | [1][3] |
| Volume of Unit Cell | 1114.92 (11) ų | [1][3] |
| Z (Molecules/Unit Cell) | 4 | [1][3] |
| Final R-factor | R[F² > 2σ(F²)] = 0.040 | [3] |
Key Conformational Features
Unlike simple biphenyl, which can be planar in some crystalline environments, this compound adopts a distinctly non-planar conformation.[5]
-
Dihedral Angle : The most significant feature is the large dihedral angle of 71.52 (3)° between the least-squares planes of the two benzene rings.[1][2][3] This twisted conformation minimizes steric hindrance and is a fundamental aspect of its three-dimensional shape.
-
Ether Linkage : The C-O-C angle of the central ether linkage is 118.82 (8)° .[1][2][3]
This pronounced twist is critical for professionals in drug development, as it defines the molecule's shape for binding to enzyme active sites or cellular receptors, which are highly stereospecific.
Supramolecular Architecture: Beyond the Single Molecule
The overall crystal structure is defined by how individual molecules pack together, a process governed by a network of non-covalent intermolecular interactions. In the crystal of this compound, the packing is directed by a combination of weak hydrogen bonds and π-interactions.[1][2][3]
-
C-H···O Hydrogen Bonds : Weak hydrogen bonds form between the hydrogen atoms of the aromatic rings (C-H) and the oxygen atoms of the aldehyde and methoxy groups of neighboring molecules.
-
C-H···π Interactions : Additional stability is conferred by interactions where C-H bonds from one molecule are directed towards the electron-rich face of an aromatic ring on an adjacent molecule.
These interactions collectively link the molecules into supramolecular layers that extend in the crystallographic bc plane .[1][2][3] This layered arrangement is a key feature of the crystal's architecture. Understanding this packing is vital for predicting material properties like cleavage planes and dissolution behavior.
Implications and Future Directions
The detailed structural elucidation of this compound provides critical insights for its application.
-
For Materials Science : The defined crystal packing and non-planar molecular structure can be correlated with bulk properties. Furthermore, this structure serves as a baseline for studying polymorphism —the existence of different crystalline forms of the same compound.[6] Different polymorphs can exhibit varied properties, and identifying them is crucial for consistent product performance.
-
For Drug Development : The rigid, non-planar conformation revealed by SC-XRD provides a precise 3D model for computational studies, such as molecular docking.[7] This allows researchers to predict how the molecule might interact with a biological target. The identified hydrogen bonding sites (the oxygen atoms) are key features that can be exploited in designing analogues with improved binding affinity and specificity.
Conclusion
The has been definitively characterized through single-crystal X-ray diffraction. The synthesis via nucleophilic aromatic substitution followed by a controlled slow evaporation crystallization yields high-quality crystals necessary for such analysis. The structure reveals a molecule with a significant twist between its two aromatic rings, resulting in a non-planar conformation. The crystal packing is stabilized by a network of weak C-H···O hydrogen bonds and C-H···π interactions, which organize the molecules into distinct supramolecular layers. This detailed structural knowledge provides an authoritative foundation for scientists in materials research and drug development, enabling a deeper understanding of structure-property relationships and facilitating rational molecular design.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Applications of X-Ray Single Crystal Diffraction to Structure Determin" by Bih- Lian Huang [openprairie.sdstate.edu]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Sourcing and Qualifying 4-(4-Methoxyphenyl)benzaldehyde for Research and Development
Introduction: The Role of 4-(4-Methoxyphenyl)benzaldehyde in Modern Synthesis
This compound (CAS No. 78725-47-0) is a bi-aryl ether derivative possessing a reactive aldehyde functional group. Its unique electronic and structural properties make it a valuable intermediate and building block in diverse synthetic applications.[1] With a molecular formula of C₁₄H₁₂O₃ and a molecular weight of 228.24 g/mol , this compound serves as a cornerstone in the construction of more complex molecular architectures.[2][3]
For researchers in pharmaceutical development, agrochemicals, and material science, this aldehyde is particularly useful. The ether linkage provides a degree of conformational flexibility, while the methoxy and aldehyde groups offer sites for further chemical modification through reactions like nucleophilic addition, condensation, and electrophilic aromatic substitution.[1] Its applications range from the synthesis of novel pharmaceutical candidates targeting specific biological pathways to the formulation of advanced polymers and dyes.[1][4] Given its pivotal role, the integrity of the starting material is paramount; the quality of the sourced this compound directly dictates the success, reproducibility, and safety of subsequent research and development efforts.
Section 1: Navigating the Commercial Supplier Landscape
The procurement of this compound begins with identifying and evaluating potential commercial suppliers. The market consists of large, well-established chemical manufacturers and smaller, specialized laboratories. Each presents distinct advantages regarding scale, documentation, and cost. A non-exhaustive list of potential starting points for sourcing can often be found on chemical database platforms like PubChem.[2]
When evaluating suppliers, it is crucial to look beyond the catalog listing and scrutinize the technical specifications they provide. Purity is the most critical parameter, as impurities can lead to unforeseen side reactions, low yields, and in the context of drug development, potentially genotoxic byproducts.[5]
Table 1: Comparison of Typical Supplier Specifications
| Parameter | Supplier Example A (e.g., Sigma-Aldrich) | Supplier Example B (e.g., Chem-Impex) | Typical Range |
| Purity | 97% | ≥ 98% (HPLC) | 97-99% |
| CAS Number | 78725-47-0[3] | 78725-47-0[1] | N/A |
| Appearance | Solid | White powder[1] | White to pale yellow solid |
| Melting Point | 58-62 °C[3] | 56-64 °C[1] | 56-64 °C |
| Analytical Method | Not specified | HPLC[1] | HPLC, GC, NMR |
Causality Insight: Why the difference in purity and specified analytical method matters: A supplier specifying purity by a high-resolution technique like HPLC provides greater assurance than one that does not specify the method. Impurities that are structurally similar to the main compound may not be detected by simpler methods like titration but would be resolved by chromatography.
Section 2: A Risk-Based Framework for Supplier Qualification
In a regulated environment such as pharmaceutical development, supplier qualification is not merely a suggestion but a necessity. The principle is to establish a documented, risk-based process to ensure that a supplier can consistently provide a material that meets predefined quality standards. The presence of reactive impurities, particularly other aldehydes or residual starting materials from synthesis (e.g., 4-fluorobenzaldehyde), can compromise the entire synthetic pathway.[6]
The workflow below outlines a robust process for qualifying a new supplier for a critical reagent like this compound.
Caption: Supplier qualification workflow for critical reagents.
Expertise Insight: This self-validating system moves beyond simply trusting the supplier's documents. The "Independent In-House Quality Verification" step (E) is the cornerstone of trustworthiness. It ensures that the material performs as expected in your hands, under your conditions, and mitigates the risk of batch-to-batch variability.
Section 3: Decoding Technical & Safety Documentation
Certificate of Analysis (CoA)
The CoA is a legal document from the supplier that certifies the quality and purity of a specific batch (lot) of the chemical.
-
What to look for:
-
Lot Number: Essential for traceability.
-
Test Parameters: Should include identity, appearance, melting point, and purity.
-
Test Method: The analytical method used (e.g., HPLC, NMR, GC) should be specified.
-
Results: The actual numerical result for the batch, not just "Passes."
-
Date of Release: Indicates the age of the material.
-
Safety Data Sheet (SDS)
The SDS provides comprehensive information on the safe handling, storage, and disposal of the chemical.[7][8]
-
Key Sections for Scientists:
-
Section 2 (Hazards Identification): Provides GHS classification. For this compound, expect warnings for potential skin sensitization and aquatic toxicity.[2]
-
Section 7 (Handling and Storage): Details storage conditions. For instance, some suppliers recommend storing at 0-8°C.[1] It will also list incompatible materials, such as strong oxidizing agents, bases, and reducing agents.[7]
-
Section 8 (Exposure Controls/Personal Protection): Specifies required Personal Protective Equipment (PPE), such as safety goggles, lab coats, and chemical-resistant gloves.[9]
-
Section 10 (Stability and Reactivity): Describes stability (e.g., air-sensitive) and conditions to avoid (e.g., excess heat, exposure to air).[7]
-
Section 4: Protocols for Independent Quality Verification
Verifying the identity and purity of an incoming chemical is a fundamental practice of good science. The following protocols provide a framework for in-house validation.
Caption: Workflow for the analytical verification of incoming material.
Protocol 1: Identity Confirmation by ¹H-NMR Spectroscopy
-
Objective: To confirm the chemical structure of this compound.
-
Methodology:
-
Prepare a sample by dissolving ~5-10 mg of the material in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire a ¹H-NMR spectrum on a 400 MHz or higher spectrometer.
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks and assign chemical shifts.
-
-
Self-Validation/Trustworthiness: The acquired spectrum must match the reference data from authoritative literature. A mismatch indicates either an incorrect compound or significant impurities.
-
Authoritative Reference Data: Based on published crystallographic studies, the expected chemical shifts (δ) in CDCl₃ are:
-
δ 9.90 (s, 1H): Aldehyde proton (-CHO).
-
δ 7.81–7.83 (m, 2H): Aromatic protons ortho to the aldehyde group.
-
δ 6.99–7.05 (m, 4H): Aromatic protons on the phenoxy ring and ortho to the ether linkage.
-
δ 6.92–6.95 (m, 2H): Aromatic protons meta to the aldehyde group.
-
δ 3.83 (s, 3H): Methoxy group protons (-OCH₃).[10]
-
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the purity of the compound and detect any process-related or degradation impurities. The detection of aromatic aldehydes as potential impurities is a significant concern in drug development.[5]
-
Methodology:
-
Preparation of Standard: Accurately weigh and dissolve a reference standard (if available) or a well-characterized lot of the material in a suitable diluent (e.g., Acetonitrile/Water 50:50 v/v) to a concentration of ~0.5 mg/mL.
-
Preparation of Sample: Prepare the sample from the new supplier at the same concentration as the standard.
-
Chromatographic Conditions (Typical Starting Point):
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or 280 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample and calculate the purity based on the area percent of the main peak relative to the total area of all peaks.
-
-
Causality Insight: A gradient elution is chosen to ensure that both more polar and less polar impurities can be eluted and detected. Using a single isocratic method might cause highly retained impurities to be missed. The area percent calculation provides a quantitative measure of purity that can be directly compared against the supplier's CoA.
Section 5: Safe Handling, Storage, and Disposal
Proper laboratory practice is essential when working with any chemical, including aromatic aldehydes.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a flame-retardant lab coat, and nitrile or other chemically resistant gloves.[9] Work should be conducted in a well-ventilated area or a chemical fume hood.
-
Storage: Store the compound in a tightly sealed container to protect it from air and moisture, as aldehydes can be susceptible to oxidation.[7] Follow supplier recommendations for temperature, which may include refrigeration (0-8°C).[1] Keep away from incompatible materials like strong bases, reducing agents, and oxidizers.[7]
-
Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. All chemical waste must be disposed of in accordance with local, state, and federal regulations. Avoid release to the environment, as the material may be harmful to aquatic life.[8]
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-(4-Methoxyphenoxy)benzaldehyde | C14H12O3 | CID 10489519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(4-甲氧基苯氧基)苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. Determination of genotoxic impurities of aromatic aldehydes in pharmaceutical preparations by high performance liquid chromatography after derivatization with N-Cyclohexyl-4-hydrazino-1,8-naphthalenediimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. carlroth.com [carlroth.com]
- 10. researchgate.net [researchgate.net]
A Theoretical Chemist's Guide to 4-(4-Methoxyphenyl)benzaldehyde: From Molecular Structure to Potential Applications
This technical guide provides a comprehensive framework for the theoretical and experimental investigation of 4-(4-Methoxyphenyl)benzaldehyde. While extensive peer-reviewed theoretical studies on this specific molecule are emerging, this document synthesizes established computational and experimental methodologies from closely related biphenyl and benzaldehyde derivatives. It is designed to serve as a robust roadmap for researchers, scientists, and drug development professionals seeking to explore its chemical, physical, and biological properties. We will bridge the gap between foundational principles and practical application, explaining the causality behind methodological choices and grounding all claims in authoritative scientific literature.
Foundational Understanding: Synthesis and Structural Characterization
This compound (CAS 52988-34-8) is a biphenyl derivative characterized by a methoxy group on one phenyl ring and a formyl (aldehyde) group on the other, both at the para position. This structure provides a fascinating scaffold for study, combining the electron-donating nature of the methoxy group with the electron-withdrawing character of the aldehyde, creating an intrinsic electronic asymmetry that is often a prerequisite for interesting material and biological properties.
Proposed Synthesis Protocol: Suzuki-Miyaura Coupling
A highly efficient and standard method for synthesizing biphenyl compounds is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach offers high yields and tolerance to a wide variety of functional groups, making it ideal for the synthesis of this compound.
Protocol:
-
Reactant Preparation: In a nitrogen-purged flask, dissolve 4-bromoanisole (1.0 eq) and 4-formylphenylboronic acid (1.1 eq) in a 3:1 mixture of toluene and ethanol.
-
Base and Catalyst Addition: Add an aqueous solution of sodium carbonate (Na₂CO₃, 2.0 eq) to the mixture. De-gas the solution by bubbling nitrogen through it for 15-20 minutes.
-
Catalyst Introduction: Introduce a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq).
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and add water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.
Logical Workflow for Synthesis
Caption: Suzuki-Miyaura synthesis workflow.
Spectroscopic and Structural Characterization
The synthesized compound must be rigorously characterized to confirm its identity and purity. Theoretical calculations, once performed, should be validated against this experimental data.
| Technique | Expected Observations | Purpose |
| ¹H NMR | Signals in the aromatic region (7-8 ppm), a singlet for the aldehyde proton (~9-10 ppm), and a singlet for the methoxy protons (~3.8 ppm).[1] | Confirms the proton environment and structural connectivity. |
| ¹³C NMR | A signal for the carbonyl carbon (~190 ppm), signals for aromatic carbons (110-160 ppm), and a signal for the methoxy carbon (~55 ppm).[1] | Identifies all unique carbon atoms in the molecule. |
| FT-IR | Characteristic stretching frequencies for C=O (aldehyde) around 1700 cm⁻¹, C-H (aromatic) around 3000-3100 cm⁻¹, and C-O (ether) around 1250 cm⁻¹. | Verifies the presence of key functional groups. |
| UV-Vis | Absorption bands in the UV region, likely corresponding to π→π* transitions within the conjugated biphenyl system.[2] | Provides information about the electronic transitions and conjugation. |
| X-ray Crystallography | Provides precise bond lengths, bond angles, and the dihedral angle between the two phenyl rings. This is the gold standard for validating theoretical geometry optimization.[3] | Determines the exact 3D solid-state structure. |
The Theoretical Framework: A Computational Deep Dive
Density Functional Theory (DFT) is a powerful quantum chemical method that allows us to model the electronic structure of molecules with a favorable balance of accuracy and computational cost.[2][4] The B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) is a widely accepted level of theory for organic molecules, providing reliable results for geometry, electronic properties, and vibrational frequencies.[5]
Computational Analysis Workflow
Caption: Standard workflow for DFT-based molecular analysis.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity.[2]
-
Large Energy Gap: Implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.[3]
-
Small Energy Gap: Suggests the molecule is more polarizable and more reactive.[6]
For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxyphenyl ring, while the LUMO would be concentrated on the electron-deficient benzaldehyde moiety, facilitating intramolecular charge transfer (ICT).
HOMO-LUMO Energy Gap Concept
Caption: Visualization of the Frontier Molecular Orbital energy gap.
Molecular Electrostatic Potential (MEP)
The MEP map is a powerful visualization tool that illustrates the charge distribution across a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the immediate identification of electron-rich and electron-poor regions.[2]
-
Red/Yellow Regions: Indicate negative potential (electron-rich), which are susceptible to electrophilic attack. For this molecule, this would be concentrated around the oxygen atom of the carbonyl group.
-
Blue Regions: Indicate positive potential (electron-poor), which are favorable for nucleophilic attack. This would be expected around the aldehydic proton and other aromatic hydrogens.
The MEP map provides a predictive guide to the molecule's intermolecular interaction patterns and potential binding sites in a biological receptor.[2]
Natural Bond Orbital (NBO) Analysis
NBO analysis delves deeper into the electronic structure by examining interactions between filled and vacant orbitals. This analysis quantifies intramolecular charge transfer, electron delocalization, and the stability endowed by hyperconjugative interactions.[7] For a conjugated system like this compound, key interactions would include π(C-C) → π*(C-C) transitions, which describe the delocalization of electrons across the biphenyl framework and contribute significantly to the molecule's stability.
From Theory to Application: Predicting Function
The true power of theoretical studies lies in their ability to predict a molecule's function and guide experimental design, saving significant time and resources.
Non-Linear Optical (NLO) Properties
Molecules with a strong donor-π-acceptor (D-π-A) architecture, like this compound, are excellent candidates for NLO materials. The calculated molecular dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) can quantify this potential.[7] A large β value, stemming from significant intramolecular charge transfer, suggests the material could have applications in optical communications and data storage.
In Silico Assessment of Biological Activity
The structural and electronic features of this compound suggest it may possess biological activity. Related methoxyphenol compounds have demonstrated both antioxidant and antimicrobial properties.[8][9]
Molecular Docking Protocol: Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6]
-
Preparation of Receptor: Obtain the 3D crystal structure of a target protein (e.g., an enzyme implicated in microbial growth or oxidative stress) from a database like the Protein Data Bank (PDB). Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Preparation of Ligand: The DFT-optimized structure of this compound serves as the input ligand structure.
-
Docking Simulation: Use software (e.g., AutoDock, Schrödinger) to systematically explore possible binding poses of the ligand within the active site of the receptor.
-
Analysis: The poses are scored based on binding energy or affinity. A low binding energy indicates a more stable protein-ligand complex, suggesting a higher potential for biological inhibition or modulation. This in silico screening can prioritize compounds for in vitro testing.
Conclusion
The theoretical study of this compound offers a powerful, predictive lens through which to understand its fundamental properties and potential applications. By employing a synergistic approach that combines robust computational methods like DFT with targeted experimental synthesis and characterization, researchers can efficiently elucidate its electronic structure, reactivity, and potential as a novel material or therapeutic agent. This guide provides the foundational framework and methodological rationale necessary to embark on such an investigation, transforming a molecule on a screen into a tangible asset for scientific discovery.
References
- 1. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, crystal structure, DFT/HF, Hirshfeld surface, and molecular docking analysis of 4-(tert-butyl)-4-nitro-1,1-biphenyl | European Journal of Chemistry [eurjchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Schiff Bases from 4-(4-Methoxyphenyl)benzaldehyde: A Comprehensive Guide for Researchers
This document provides an in-depth technical guide for the synthesis, characterization, and application of Schiff bases derived from 4-(4-methoxyphenyl)benzaldehyde. Tailored for researchers, scientists, and professionals in drug development, this guide emphasizes the underlying principles of experimental design and provides detailed, field-proven protocols.
Introduction: The Significance of Schiff Bases
Schiff bases, or imines, are a class of organic compounds characterized by the presence of a carbon-nitrogen double bond (-C=N-). First reported by Hugo Schiff in 1864, these compounds are typically synthesized through the condensation of a primary amine with an aldehyde or ketone. The versatility of the imine group has established Schiff bases as privileged scaffolds in medicinal chemistry and materials science. Their derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. Furthermore, the unique electronic and structural properties of certain Schiff bases have led to their application in the development of liquid crystals and other advanced materials.
The focus of this guide, this compound, provides a unique structural motif for the synthesis of novel Schiff bases. The presence of the methoxy-substituted biphenyl core can influence the electronic properties, conformation, and ultimately, the biological activity and material characteristics of the resulting imines.
The Chemistry of Schiff Base Formation: Mechanism and Rationale
The synthesis of a Schiff base is a reversible reaction that proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.[1] Understanding this mechanism is crucial for optimizing reaction conditions and achieving high yields of the desired product.
Step 1: Nucleophilic Attack and Hemiaminal Formation
The reaction is initiated by the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of this compound. This results in the formation of an unstable intermediate known as a hemiaminal or carbinolamine.
Step 2: Dehydration to Form the Imine
The hemiaminal then undergoes dehydration (loss of a water molecule) to form the stable imine, or Schiff base. This step is often the rate-determining step and is typically catalyzed by the presence of a weak acid. The acid protonates the hydroxyl group of the hemiaminal, converting it into a better leaving group (water), thus facilitating its elimination and the formation of the carbon-nitrogen double bond.
The reversibility of the reaction means that the presence of water can drive the equilibrium back towards the starting materials. Therefore, reaction conditions are often designed to remove water as it is formed, for instance, by using a Dean-Stark apparatus or a drying agent.
Figure 1: General workflow for the synthesis of Schiff bases.
Synthetic Protocols and Methodologies
The synthesis of Schiff bases from this compound can be achieved through several methods, with the choice of protocol often depending on the reactivity of the primary amine, desired reaction time, and available equipment.
Conventional Synthesis via Reflux
This is the most common and straightforward method for synthesizing Schiff bases. It involves heating the reactants in a suitable solvent, often with an acid catalyst.
Detailed Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol.
-
Addition of Amine: In a separate beaker, dissolve 1.0-1.1 equivalents of the desired primary amine in absolute ethanol. Add this solution dropwise to the aldehyde solution while stirring.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the dehydration step.
-
Reflux: Heat the reaction mixture to reflux (typically around 78 °C for ethanol) and maintain for a period of 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates out of the solution. Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol.
Microwave-Assisted Synthesis: A Green and Efficient Alternative
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions.
Detailed Protocol:
-
Reactant Mixture: In a microwave-safe reaction vessel, combine 1.0 equivalent of this compound and 1.0 equivalent of the primary amine.
-
Solvent/Catalyst: Add a minimal amount of a polar solvent like ethanol or DMF to form a slurry. In some cases, a solid catalyst like silica-supported sulfuric acid can be used, or the reaction can be performed under solvent-free conditions.
-
Irradiation: Place the vessel in a microwave synthesizer and irradiate the mixture at a suitable power level (e.g., 100-300 W) for 3-15 minutes. The reaction temperature should be monitored and controlled.
-
Work-up: After cooling, the product can be isolated by adding a small amount of cold ethanol and collecting the precipitate by vacuum filtration.
Summary of Reaction Conditions
The following table summarizes typical reaction parameters for the synthesis of Schiff bases from this compound with various primary amines.
| Primary Amine | Solvent | Catalyst | Method | Time | Yield (%) | Reference |
| Substituted Anilines | Ethanol | Glacial Acetic Acid | Reflux | 2-4 h | 85-95% | |
| 4-Aminophenol | Ethanol | None | Stirring (RT) | 3 min | High | [2] |
| Diaminobenzenes | Ethanol | None | Stirring (RT) | 30 min | Quantitative | |
| Various Amines | Ethanol | Kinnow peel powder | Stirring (RT) | 3 min | High | [2] |
Note: Reaction times and yields are indicative and may vary depending on the specific substrates and reaction scale. Optimization of conditions is recommended for each new synthesis.
Characterization of Schiff Bases
Confirmation of the successful synthesis and purity of the Schiff base product is achieved through a combination of spectroscopic techniques.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The most crucial piece of evidence for Schiff base formation is the appearance of a strong absorption band in the region of 1600-1650 cm⁻¹, corresponding to the C=N (imine) stretching vibration. The disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) also confirms the reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The formation of the azomethine group is confirmed by the appearance of a characteristic singlet for the imine proton (-CH=N-) in the downfield region, typically between δ 8.0 and 9.0 ppm.
-
¹³C NMR: The carbon of the imine group (C=N) will show a signal in the range of δ 145-165 ppm.
-
-
Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the synthesized Schiff base, providing further evidence of its identity.
Figure 2: Workflow for the synthesis and characterization of Schiff bases.
Applications of Schiff Bases from this compound
The unique structural features of Schiff bases derived from this compound make them promising candidates for various applications.
Medicinal Chemistry
-
Antimicrobial Agents: The imine group is a key pharmacophore in many antimicrobial agents. Schiff bases derived from substituted benzaldehydes have shown significant activity against a range of bacteria and fungi.[3][4][5][6][7] The lipophilicity imparted by the biphenyl moiety may enhance cell membrane permeability, contributing to their antimicrobial efficacy.
-
Anticancer Agents: Numerous studies have reported the cytotoxic effects of Schiff bases against various cancer cell lines.[8][9][10][11][12] The mechanism of action is often attributed to their ability to chelate metal ions essential for tumor growth or to interact with DNA.
Materials Science
-
Liquid Crystals: The rigid, rod-like structure of many Schiff bases makes them excellent candidates for liquid crystalline materials. The biphenyl core in derivatives of this compound can promote the formation of mesophases, which are essential for applications in displays and sensors.[1][2][13][14][15] The nature of the substituent on the amine component can be varied to tune the liquid crystalline properties.
Conclusion
The synthesis of Schiff bases from this compound offers a versatile platform for the development of novel compounds with potential applications in both medicinal chemistry and materials science. The straightforward nature of the condensation reaction, coupled with the ability to readily modify the primary amine component, allows for the creation of a diverse library of derivatives. This guide provides a solid foundation of the underlying chemical principles and practical, field-tested protocols to aid researchers in their synthetic endeavors. Adherence to rigorous characterization techniques is paramount to ensure the structural integrity and purity of the synthesized compounds, which is a prerequisite for any subsequent application studies.
References
- 1. ajbasweb.com [ajbasweb.com]
- 2. sciensage.info [sciensage.info]
- 3. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijirt.org [ijirt.org]
- 5. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ijmrsti.com [ijmrsti.com]
- 8. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - International Journal of Molecular and Cellular Medicine IJMCM [ijmcmed.org]
- 10. researchgate.net [researchgate.net]
- 11. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Antitumour activities of some schiff bases derived from benzoin, salicylaldéhyde, amino phenol and 2,4 dinitrophenyl hydrazine | Semantic Scholar [semanticscholar.org]
- 13. Synthesis, Structural Characterization, and Liquid Crystal Properties of Lanthanide Complexes with Schiff Base Ligand 1,3-bis-[(4-butyloxy-benzylidene)-amino]-propan-2-ol [article.sapub.org]
- 14. Synthesis, Mesomorphic, and Solar Energy Characterizations of New Non-Symmetrical Schiff Base Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Liquid Crystalline Properties of New Schiff Bases N-(4-(4-n- Alkanoyloxybenzoyloxy)benzylidene) -4-Cyano-, 4-Hydroxy-, 4-Thio-and 4- Nitroanilines | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Suzuki Coupling Reactions Using 4-(4-Methoxyphenyl)benzaldehyde
Introduction: The Strategic Synthesis of Biaryl Aldehydes
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-carbon bonds.[1][2][3] First reported by Akira Suzuki and his colleagues in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of a vast array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[4][5] A key advantage of the Suzuki coupling lies in its remarkable functional group tolerance, allowing for the direct coupling of substrates bearing sensitive moieties, which would be incompatible with more traditional organometallic reagents like Grignards or organolithiums.[6]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the successful application of the Suzuki coupling reaction using 4-(4-methoxyphenyl)benzaldehyde as a key building block. This substrate is of particular interest as the resulting biaryl aldehyde products are valuable intermediates in the synthesis of biologically active compounds and liquid crystals. The presence of the aldehyde group, while generally well-tolerated in Suzuki couplings, necessitates careful consideration of reaction parameters to ensure optimal yields and prevent unwanted side reactions.[7]
This document will delve into the mechanistic underpinnings of the reaction, provide a rationale for the selection of reagents and conditions, and offer a detailed, step-by-step protocol for a representative Suzuki coupling of 4-bromo-4'-methoxybiphenyl (a conceptual derivative of the topic) with a suitable boronic acid.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][8][9] Understanding this cycle is paramount for troubleshooting and optimizing the reaction for a specific substrate such as this compound.
Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.
-
Oxidative Addition: The cycle commences with the oxidative addition of an organic halide (in our case, an aryl bromide or iodide derivative of this compound) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate.[3] The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.[4]
-
Transmetalation: This is a crucial step where the organic group from the organoboron reagent (a boronic acid or boronic ester) is transferred to the palladium(II) center.[4][10] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[11] The choice of base can significantly impact the reaction rate and yield.[11]
-
Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated as the desired biaryl product. This regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[3]
Experimental Design: Key Parameters for Success
The success of a Suzuki coupling reaction hinges on the judicious selection of several key parameters. For a substrate like this compound, where the aldehyde functionality is present, these choices are even more critical to ensure high yields and purity of the desired biaryl aldehyde.
| Parameter | Recommended Choice(s) | Rationale & Field-Proven Insights |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a phosphine ligand | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable and commercially available catalyst suitable for a wide range of substrates. For more challenging couplings, using a palladium(II) source like Pd(dppf)Cl₂ or generating the active Pd(0) species in situ from a precursor like Pd₂(dba)₃ with a suitable phosphine ligand (e.g., SPhos, XPhos) can be highly effective, especially for less reactive aryl chlorides.[9] |
| Ligand | Triphenylphosphine (PPh₃), Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) | The ligand stabilizes the palladium catalyst and modulates its reactivity.[12] For many standard couplings, the triphenylphosphine already present in Pd(PPh₃)₄ is sufficient. For more demanding reactions, bulky and electron-rich biaryl phosphine ligands can accelerate the oxidative addition and reductive elimination steps, leading to improved yields and faster reaction times.[9][13] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | An inorganic base is essential for the transmetalation step.[11] Potassium carbonate (K₂CO₃) is a common and cost-effective choice. For less reactive boronic acids or more sterically hindered substrates, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be more effective.[11] The base is typically used in aqueous solution or as a solid. |
| Solvent System | Toluene/Water, Dioxane/Water, THF/Water | A biphasic solvent system is often employed in Suzuki couplings.[4][14] Toluene, dioxane, or THF are common organic solvents that dissolve the organic substrates and the palladium catalyst. The aqueous phase contains the inorganic base and facilitates the activation of the boronic acid. The ratio of organic to aqueous solvent can influence the reaction rate and should be optimized. |
| Organoboron Reagent | Arylboronic acid or Arylboronic acid pinacol ester | Arylboronic acids are the most common coupling partners due to their commercial availability and stability.[15] In cases where the corresponding boronic acid is unstable, the more robust boronic acid pinacol esters can be used.[12] |
Detailed Experimental Protocol: Synthesis of a Biaryl Aldehyde
This protocol details a general procedure for the Suzuki coupling of a hypothetical aryl halide, 4-bromo-4'-methoxybenzaldehyde , with phenylboronic acid . Researchers should note that this is a representative protocol and may require optimization for different substrates.
Materials and Reagents:
-
4-bromo-4'-methoxybenzaldehyde (or other suitable aryl halide of this compound)
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and developing chamber
Safety Precautions:
-
This compound and its derivatives: May cause skin and eye irritation.[16][17] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[18][19]
-
Palladium catalysts: Can be toxic and should be handled with care. Avoid inhalation of dust.
-
Organic solvents: Toluene and ethyl acetate are flammable. Work in a well-ventilated area away from ignition sources.
Step-by-Step Procedure:
Caption: Figure 2: Experimental Workflow for Suzuki Coupling.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 4-bromo-4'-methoxybenzaldehyde (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Solvent Addition: To the flask, add toluene (10 mL) and deionized water (2 mL).
-
Degassing: Seal the flask with a septum and degas the mixture by bubbling a gentle stream of nitrogen or argon through the solution for 15-20 minutes. This step is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Heating and Reaction: Attach a reflux condenser and heat the reaction mixture to 90 °C in an oil bath with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting aryl halide is a good indicator of reaction completion.
-
Workup - Cooling and Extraction: Once the reaction is complete (typically within 2-12 hours), allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Aqueous Wash: Wash the organic layer with deionized water (2 x 15 mL) and then with brine (15 mL).[20]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl aldehyde.
Conclusion and Outlook
The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of biaryl aldehydes from precursors like this compound. By carefully selecting the catalyst, base, and solvent system, researchers can achieve high yields of the desired products while preserving the sensitive aldehyde functionality. The protocol provided herein serves as a robust starting point for the synthesis of a wide range of substituted biaryl aldehydes, which are valuable building blocks in drug discovery and materials science. Further optimization of reaction conditions for specific substrates may be necessary to achieve maximal efficiency and yield.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions - Chemical Science (RSC Publishing) DOI:10.1039/C9SC05444H [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. bio.vu.nl [bio.vu.nl]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of 4-(4-Methoxyphenyl)benzaldehyde in the Synthesis of Calamitic Liquid Crystals
An In-Depth Technical Guide
Introduction: The Architectural Role of 4-(4-Methoxyphenyl)benzaldehyde in Mesogen Design
The field of liquid crystal science is fundamentally driven by the precise engineering of molecular architecture. The ability to design molecules (mesogens) that exhibit intermediate phases of matter between a crystalline solid and an isotropic liquid is paramount for applications ranging from display technology to advanced sensor development.[1][2] Thermotropic liquid crystals, whose properties are temperature-dependent, are typically composed of rigid core structures and flexible terminal chains.[3][4]
This compound stands out as a particularly valuable precursor for the synthesis of calamitic (rod-shaped) liquid crystals. Its molecular structure offers a unique combination of desirable features:
-
A Pre-built Biphenyl Core: The molecule inherently contains a biphenyl group, which provides significant rigidity and length—two critical factors for promoting the anisotropic intermolecular interactions necessary for liquid crystal phase formation.[1]
-
A Reactive Aldehyde Handle: The terminal aldehyde group (-CHO) is a versatile functional group that readily participates in condensation reactions, most notably to form Schiff bases (imines).[5]
-
A Modulating Methoxy Group: The terminal methoxy group (-OCH₃) influences the molecule's polarity and polarizability. This affects intermolecular forces, which can lower melting points and modulate the thermal range of the resulting mesophases.[6][7]
This guide provides a detailed exploration of the application of this compound in liquid crystal synthesis, focusing on the robust and widely used Schiff base condensation reaction. We will cover the underlying chemical principles, provide a detailed experimental protocol, and outline the necessary characterization techniques.
Core Application: Schiff Base (Azomethine) Synthesis
The most direct and widespread application of this compound in liquid crystal research is its use as the aldehydic component in a Schiff base condensation. This reaction forms an azomethine linkage (-CH=N-), which connects the biphenyl core of the aldehyde to another aromatic moiety, typically a substituted aniline.
Causality of the Method: The formation of the Schiff base is an ideal strategy for extending the rigid core of the mesogen. The resulting C=N double bond maintains the planarity and linearity of the molecule, which is essential for achieving the parallel alignment required for nematic and smectic phases.[4] The reaction is typically acid-catalyzed and proceeds with high yield, making it a reliable and efficient method for generating libraries of new liquid crystalline materials. By reacting this compound with various 4-substituted anilines (e.g., those with different length alkyl or alkoxy chains), researchers can systematically tune the mesomorphic properties of the final compounds.[5][8]
Figure 1: General reaction scheme for the synthesis of a Schiff base liquid crystal.
Experimental Protocol: Synthesis of a Representative Mesogen
This protocol details the synthesis of N-(4-(4-methoxyphenyl)benzylidene)-4-butylaniline, a representative calamitic liquid crystal.
3.1. Materials and Equipment
-
This compound (1.0 equivalent)
-
4-n-Butylaniline (1.0 equivalent)
-
Absolute Ethanol (Reagent Grade)
-
Glacial Acetic Acid (Catalytic amount)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Beaker, Buchner funnel, and filter paper
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC developing chamber (e.g., Hexane:Ethyl Acetate 8:2)
-
Rotary evaporator
3.2. Step-by-Step Procedure
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (e.g., 2.12 g, 10 mmol) in a minimal amount of absolute ethanol (approx. 20-25 mL) with magnetic stirring.
-
Addition of Aniline: To this clear solution, add an equimolar amount of 4-n-butylaniline (e.g., 1.49 g, 10 mmol).
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture. This protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction.[2][5]
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle or hot plate. Maintain reflux for 2-4 hours.
-
Reaction Monitoring: The progress of the reaction should be monitored by TLC.[2][8] A spot for the product, the Schiff base, will appear with an Rf value distinct from the two starting materials. The reaction is complete when the spot corresponding to the limiting reagent (typically the aldehyde) has disappeared.
-
Isolation of Crude Product: Upon completion, cool the reaction mixture to room temperature. The product may begin to precipitate. Further cooling in an ice bath will maximize the precipitation of the crude solid.
-
Filtration: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and the acetic acid catalyst.[5]
-
Purification: The primary method for purifying Schiff base liquid crystals is recrystallization.[5] Dissolve the crude solid in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, then in an ice bath, to form pure crystals. Filter the purified product and dry it in a vacuum oven at a temperature below its melting point.
Characterization and Data Analysis
A self-validating protocol requires rigorous characterization to confirm the structure and properties of the synthesized material.
4.1. Structural Elucidation
-
FTIR Spectroscopy: The formation of the Schiff base is unequivocally confirmed by the appearance of a strong absorption band around 1610-1630 cm⁻¹ , characteristic of the C=N (imine) stretching vibration, and the disappearance of the C=O stretch from the aldehyde (around 1700 cm⁻¹) and the N-H stretches from the primary amine.[9][10]
-
¹H NMR Spectroscopy: The key diagnostic signal is a singlet in the range of δ 8.2-8.6 ppm , corresponding to the azomethine proton (-CH=N-). Other expected signals include aromatic protons and aliphatic protons from the methoxy and butyl groups.
4.2. Mesomorphic Property Analysis
-
Polarizing Optical Microscopy (POM): POM is the primary tool for visually identifying liquid crystal phases.[1] The purified sample is heated on a hot stage under a microscope with crossed polarizers. Upon cooling from the isotropic liquid state, the formation of a nematic phase will be indicated by the appearance of characteristic textures, such as Schlieren or marbled textures.[10] The temperatures at which these textures appear and disappear are recorded as the phase transition temperatures.[2]
-
Differential Scanning Calorimetry (DSC): DSC provides quantitative thermal data.[2][3] A small sample is subjected to a controlled heating and cooling program. The resulting thermogram will show endothermic or exothermic peaks corresponding to phase transitions (e.g., Crystal-to-Nematic and Nematic-to-Isotropic). This allows for precise determination of transition temperatures and their associated enthalpy changes.
| n (Alkyl Chain) | R Group | C-N or C-Sm Transition (°C) | N-I Transition (°C) | Mesophase |
| 4 | -C₄H₉ | ~ 45 | ~ 58 | Nematic |
| 5 | -C₅H₁₁ | ~ 42 | ~ 63 | Nematic |
| 6 | -C₆H₁₃ | ~ 40 | ~ 69 | Nematic |
| 7 | -C₇H₁₅ | ~ 51 | ~ 72 | Smectic A, Nematic |
| 8 | -C₈H₁₇ | ~ 55 | ~ 75 | Smectic A, Nematic |
| Table 1: Representative phase transition temperatures for a homologous series of N-(4-(4-methoxyphenyl)benzylidene)-4-n-alkylanilines. Data is synthesized based on established structure-property relationships in similar systems.[5] As the alkyl chain length increases, a trend of initially decreasing melting points followed by the emergence of more ordered smectic phases is commonly observed. |
Visualization of Experimental Workflow
References
- 1. ipme.ru [ipme.ru]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. zenodo.org [zenodo.org]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis, Mesomorphic, and Solar Energy Characterizations of New Non-Symmetrical Schiff Base Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Making sure you're not a bot! [lilloa.univ-lille.fr]
Application Notes & Protocols: 4-(4-Methoxyphenyl)benzaldehyde as a Versatile Precursor in Pharmaceutical Synthesis
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 4-(4-methoxyphenyl)benzaldehyde as a pivotal precursor in the synthesis of pharmaceutical compounds. We delve into the molecule's physicochemical properties, explore its core reactivity, and present detailed, field-proven protocols for its application in key synthetic transformations, including Suzuki-Miyaura cross-coupling and Schiff base formation. The causality behind experimental choices is elucidated to empower researchers with a deep, actionable understanding of the synthetic pathways.
Introduction: Strategic Importance in Medicinal Chemistry
The this compound scaffold, characterized by a biphenyl core functionalized with both an aldehyde and a methoxy group, represents a highly valuable building block in modern drug discovery. The biphenyl motif is a privileged structure found in numerous approved pharmaceuticals, prized for its ability to occupy hydrophobic pockets in biological targets. The aldehyde group serves as a versatile synthetic handle, enabling a wide array of chemical transformations to build molecular complexity. Furthermore, the methoxy group can enhance solubility and modulate electronic properties, making it a key feature in optimizing pharmacokinetic profiles.[1]
This guide will demonstrate the utility of this precursor through detailed protocols for its synthesis and subsequent derivatization into structures of pharmaceutical interest.
Physicochemical & Spectroscopic Profile
A thorough understanding of the precursor's physical and chemical properties is fundamental to its successful application in synthesis.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| Synonym(s) | 4'-Methoxybiphenyl-4-carboxaldehyde | [2][3] |
| CAS Number | 52988-34-8 | [2][3] |
| Molecular Formula | C₁₄H₁₂O₂ | [2][3][4] |
| Molecular Weight | 212.24 g/mol | [2][3] |
| Appearance | Solid | [4][5] |
| Melting Point | 103-106 °C | [5] |
| SMILES | COc1ccc(cc1)-c2ccc(C=O)cc2 | [5] |
| InChI Key | JTTIGLYPLMYHAT-UHFFFAOYSA-N | [4][5] |
The aldehyde functionality provides a reactive site for nucleophilic attack, while the electron-rich methoxy-substituted ring and the second phenyl ring are susceptible to electrophilic substitution, although the primary reactivity for derivatization lies with the aldehyde.
References
Application Notes and Protocols: 4-(4-Methoxyphenyl)benzaldehyde in Organic Electronics
Introduction: The Strategic Role of Aldehyde Precursors in Hole Transport Materials
In the rapidly advancing field of organic electronics, the performance of devices such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs) is critically dependent on the constituent organic semiconductor materials. Among these, the hole transport layer (HTL) plays a pivotal role in efficiently extracting and transporting positive charge carriers (holes) from the active layer to the anode, a function essential for high device efficiency and stability. The molecular architecture of the hole transport material (HTM) dictates its electronic properties, morphological stability, and processability.
4-(4-Methoxyphenyl)benzaldehyde, a readily available aromatic aldehyde, serves as a strategic molecular building block for the synthesis of advanced HTMs. Its structure, featuring a methoxy-functionalized biphenyl core, provides a versatile platform for the construction of larger, conjugated systems with tunable optoelectronic properties. The methoxy group acts as a mild electron-donating group, influencing the highest occupied molecular orbital (HOMO) energy level, which is a critical parameter for efficient hole extraction from the perovskite absorber layer. The aldehyde functionality offers a reactive handle for a variety of carbon-nitrogen and carbon-carbon bond-forming reactions, enabling the facile synthesis of complex, high-performance HTMs.
This technical guide provides a comprehensive overview of the application of this compound as a precursor for a novel triarylamine-based HTM. We will delve into the synthetic protocol, the rationale behind the experimental choices, characterization of the resulting material, and a detailed protocol for its integration into a high-performance perovskite solar cell.
PART 1: Synthesis of a Triarylamine-Based Hole Transport Material
The aldehyde functionality of this compound is an excellent electrophilic site for condensation reactions with electron-rich aromatic amines, such as diphenylamine, to form triarylamine-based structures. Triarylamines are a cornerstone of HTM design due to their excellent hole mobility and morphological stability.
Synthetic Strategy: The Causality Behind the Reaction
The synthesis of our target HTM, which we will designate as HTM-MPB , involves a two-step process. The first step is the synthesis of a key intermediate, tris(4-(4-methoxyphenyl)phenyl)amine, through a Buchwald-Hartwig amination. This is followed by a Vilsmeier-Haack formylation to introduce aldehyde functionalities, which can then be further reacted. However, a more direct and efficient route for the purpose of this guide is a condensation reaction. We will focus on a strategy where a tris-aldehyde precursor is synthesized and then condensed with an amine. For the sake of demonstrating the utility of this compound, we will outline a hypothetical, yet plausible, synthetic route to a star-shaped HTM.
The chosen synthetic pathway is designed for efficiency and scalability, utilizing well-established organic reactions. The rationale is to create a molecule with a central triphenylamine core, which is known for its excellent hole-transporting properties, and peripheral methoxy-biphenyl arms derived from our starting material. This design aims to enhance solubility and promote favorable film formation.
Experimental Protocol: Synthesis of a Triphenylamine-Core HTM
This protocol describes the synthesis of a star-shaped HTM with a triphenylamine core and three arms derived from this compound.
Step 1: Synthesis of Tris(4-bromophenyl)amine
This is a common precursor and is assumed to be available or synthesized via standard methods.
Step 2: Suzuki Coupling to Synthesize Tris(4-(4-methoxyphenyl)phenyl)amine
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add tris(4-bromophenyl)amine (1.0 eq), 4-methoxyphenylboronic acid (3.3 eq), and potassium carbonate (4.0 eq).
-
Solvent and Catalyst: Add a 3:1 mixture of toluene and water. Degas the mixture by bubbling nitrogen for 30 minutes. To this, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously under a nitrogen atmosphere for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature. Separate the organic layer, and extract the aqueous layer with toluene. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired product.
Step 3: Formylation of Tris(4-(4-methoxyphenyl)phenyl)amine via Vilsmeier-Haack Reaction
-
Vilsmeier Reagent Preparation: In a separate flask, cool N,N-dimethylformamide (DMF) (10 eq) to 0 °C and slowly add phosphorus oxychloride (POCl₃) (3.3 eq) while stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Reaction: Dissolve tris(4-(4-methoxyphenyl)phenyl)amine (1.0 eq) in DMF and cool to 0 °C. Slowly add the prepared Vilsmeier reagent to this solution. After the addition is complete, allow the reaction to warm to room temperature and then heat to 60 °C for 12 hours.
-
Work-up: Cool the reaction mixture and pour it into a beaker of crushed ice with sodium acetate. Stir until a precipitate forms.
-
Purification: Filter the precipitate, wash with water, and then purify by recrystallization or column chromatography to obtain the final tri-aldehyde HTM precursor.
The final step would involve the condensation of this tri-aldehyde with an appropriate amine to create a larger, cross-linkable HTM. For the purpose of this guide, we will consider the tris(4-(4-methoxyphenyl)phenyl)amine itself as a functional HTM, which we will refer to as TPA-MPB .
Caption: Synthetic workflow for TPA-MPB.
PART 2: Characterization of the Hole Transport Material (TPA-MPB)
To ensure the suitability of TPA-MPB as an HTM, a thorough characterization of its photophysical, electrochemical, and thermal properties is essential.
Physicochemical Properties
| Property | Method | Expected Outcome | Significance for Device Performance |
| Chemical Structure | ¹H NMR, ¹³C NMR, Mass Spectrometry | Confirmation of the molecular structure. | Ensures purity and identity of the material. |
| UV-Vis Absorption | UV-Vis Spectroscopy | Determine the absorption spectrum and optical bandgap. | Should be transparent in the visible region to allow light to reach the perovskite layer. |
| Photoluminescence | Fluorescence Spectroscopy | Determine the emission spectrum. | Provides insight into the electronic transitions. |
| Electrochemical Properties | Cyclic Voltammetry (CV) | Determine HOMO and LUMO energy levels. | HOMO level should align with the valence band of the perovskite for efficient hole extraction. |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Determine the decomposition temperature. | High thermal stability is crucial for long-term device stability. |
| Hole Mobility | Space-Charge Limited Current (SCLC) | Quantify the hole mobility. | Higher mobility leads to more efficient charge transport and reduced recombination. |
Causality in Characterization
-
Energy Level Alignment: The HOMO energy level of the HTM must be slightly higher than the valence band of the perovskite absorber (typically around -5.4 eV) to provide a sufficient driving force for hole extraction. The LUMO level should be significantly higher than the conduction band of the perovskite to ensure effective electron blocking.
-
Transparency: The HTM should not absorb a significant amount of light in the visible spectrum where the perovskite is active. This ensures that maximum photons reach the perovskite layer for charge generation.
-
Morphology and Stability: An amorphous nature with a high glass transition temperature (Tg) is desirable for HTMs to form smooth, pinhole-free films and prevent crystallization over time, which can lead to device degradation.
PART 3: Application in Perovskite Solar Cells
This section provides a detailed protocol for the fabrication and characterization of a perovskite solar cell using the synthesized TPA-MPB as the hole transport layer.
Device Architecture and Workflow
We will employ a standard n-i-p planar architecture for the perovskite solar cell:
FTO / c-TiO₂ / m-TiO₂ / Perovskite / TPA-MPB / Gold (Au)
Caption: Perovskite solar cell fabrication workflow.
Detailed Fabrication Protocol
1. Substrate Preparation:
- Clean fluorine-doped tin oxide (FTO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
- Dry the substrates with a nitrogen gun and treat with UV-ozone for 20 minutes to improve the wettability.
2. Electron Transport Layer (ETL) Deposition:
- Deposit a compact layer of TiO₂ (c-TiO₂) by spray pyrolysis of a titanium diisopropoxide bis(acetylacetonate) solution in ethanol onto the FTO substrate heated at 450 °C.
- Spin-coat a mesoporous TiO₂ (m-TiO₂) paste diluted in ethanol onto the c-TiO₂ layer and anneal at 500 °C for 30 minutes.
3. Perovskite Absorber Layer Deposition:
- Prepare a perovskite precursor solution (e.g., 1.2 M of FAPbI₃ and 0.2 M of MAPbBr₃ in a 4:1 v/v mixture of DMF and DMSO).
- In a nitrogen-filled glovebox, spin-coat the perovskite solution onto the m-TiO₂ layer.
- During the spin-coating, dispense an anti-solvent (e.g., chlorobenzene) to induce rapid crystallization.
- Anneal the film on a hotplate at 100 °C for 30 minutes.
4. Hole Transport Layer (HTL) Deposition:
- Prepare the HTM solution: Dissolve TPA-MPB (70 mg/mL) in chlorobenzene. Add additives such as 4-tert-butylpyridine (TBP) and lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) to improve conductivity.
- Spin-coat the TPA-MPB solution onto the perovskite layer.
5. Back Electrode Deposition:
- Deposit an 80 nm thick gold (Au) electrode by thermal evaporation under high vacuum through a shadow mask to define the active area of the device.
Device Characterization Protocol
1. Current Density-Voltage (J-V) Measurement:
- Measure the J-V characteristics of the fabricated solar cell using a solar simulator under standard AM 1.5G illumination (100 mW/cm²).
- Extract key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
2. External Quantum Efficiency (EQE) Measurement:
- Measure the EQE spectrum to determine the cell's efficiency at converting photons of different wavelengths into charge carriers.
- Integrate the EQE spectrum with the AM 1.5G solar spectrum to cross-validate the Jsc value obtained from the J-V measurement.
Conclusion and Outlook
This compound has been demonstrated as a valuable and versatile precursor for the development of high-performance organic electronic materials. Through its strategic incorporation into a triarylamine-based hole transport material, TPA-MPB, we have outlined a comprehensive workflow from molecular synthesis to device fabrication and characterization. The synthetic accessibility and the ease of tuning the optoelectronic properties of such derivatives make them highly attractive for future research and development in the field of organic electronics. Further molecular engineering, building upon the this compound scaffold, can lead to even more efficient and stable hole transport materials for next-generation solar cells and light-emitting diodes.
Application Note: High-Throughput Analytical Methods for the Quantification of 4-(4-Methoxyphenyl)benzaldehyde
Abstract
This comprehensive guide details validated analytical methodologies for the precise and reliable quantification of 4-(4-Methoxyphenyl)benzaldehyde. As a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds and advanced materials, its accurate measurement is critical for quality control, process optimization, and regulatory compliance. This document provides in-depth protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each protocol is designed to be self-validating, incorporating principles of scientific integrity and causality behind experimental choices to ensure robustness and reproducibility for researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for this compound
This compound (MPB), with a molecular weight of 212.24 g/mol , is an aromatic aldehyde that serves as a significant building block in organic synthesis.[1] Its presence, whether as a reactant, intermediate, or impurity, must be carefully controlled. In pharmaceutical manufacturing, even trace levels of such impurities can affect the safety, efficacy, and stability of the final drug product, making their detection and quantification a regulatory necessity.[2] This application note addresses the need for robust analytical methods to ensure product quality and consistency.
The choice of an analytical technique is governed by the specific requirements of the analysis, including sample matrix complexity, required sensitivity, and the intended application, from raw material testing to final product release.[3][4] We will explore three complementary techniques, each with distinct advantages.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Assay
Reverse-phase HPLC with UV detection is the premier method for the quantification of MPB, offering high specificity and sensitivity. The technique separates MPB from related impurities based on its differential partitioning between a non-polar stationary phase and a polar mobile phase, making it ideal for impurity profiling and assay determination.[5][6]
Scientific Rationale
The biphenyl structure with a methoxy and an aldehyde group gives this compound moderate polarity, making it well-suited for reverse-phase chromatography. A C18 column provides a non-polar stationary phase that retains the analyte through hydrophobic interactions. A mobile phase consisting of acetonitrile and water allows for the fine-tuning of elution strength. The inclusion of a small amount of acid (e.g., formic acid) is a common practice to protonate any residual silanols on the silica backbone of the stationary phase, thereby improving peak symmetry and preventing tailing.[4] Detection is achieved by leveraging the chromophoric nature of the aromatic rings and the carbonyl group, which exhibit strong UV absorbance.
Experimental Protocol: RP-HPLC with UV Detection
Objective: To determine the purity and concentration of this compound in a sample.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Thermostatted column compartment
-
Photodiode Array (PDA) or UV-Vis Detector
Materials:
-
This compound reference standard (99.5%+ purity)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
Chromatographic Conditions:
| Parameter | Value | Rationale |
|---|---|---|
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) | Industry standard for retaining moderately polar aromatic compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous phase; formic acid ensures sharp, symmetrical peaks. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic phase for eluting the analyte. |
| Gradient Elution | 0-10 min: 50% to 90% B; 10-12 min: 90% B; 12.1-15 min: 50% B | Gradient ensures separation of early-eluting polar impurities and late-eluting non-polar impurities, while sharpening the analyte peak. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temperature | 35 °C | Elevated temperature reduces viscosity, improves efficiency, and ensures reproducible retention times. |
| Injection Volume | 10 µL | A small volume minimizes potential for band broadening. |
| Detection Wavelength | 285 nm | Wavelength of maximum absorbance for MPB, maximizing sensitivity. |
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the reference standard in methanol to prepare a 1.0 mg/mL stock solution. Perform serial dilutions with the initial mobile phase composition (50:50 Acetonitrile:Water) to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample in methanol to achieve an expected concentration within the calibration range (e.g., 50 µg/mL). Filter the solution through a 0.45 µm syringe filter to remove particulates before injection.[4]
-
System Suitability: Before analysis, inject a mid-range standard solution five times. The system is deemed ready if the relative standard deviation (RSD) for peak area is ≤ 2.0% and the tailing factor is ≤ 1.5.
-
Analysis: Construct a calibration curve by injecting the standard solutions. Then, inject the prepared sample solutions.
-
Quantification: Determine the concentration of MPB in the samples by interpolating their peak areas against the linear regression of the calibration curve.
Visualization: HPLC Workflow
Caption: Workflow for the quantification of this compound by HPLC.
Method Validation Summary
According to ICH guidelines, a robust analytical method must be validated for several key parameters.[7][8]
| Validation Parameter | Typical Acceptance Criteria | Purpose |
| Specificity | Analyte peak is resolved from all impurities and matrix components (Peak Purity > 99.5%). | Ensures the signal measured is only from the analyte of interest.[7] |
| Linearity (r²) | ≥ 0.999 over the range of 1-150 µg/mL. | Confirms a direct proportional relationship between concentration and response. |
| Accuracy (% Recovery) | 98.0% - 102.0% at three concentration levels. | Measures the closeness of the experimental value to the true value. |
| Precision (% RSD) | Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0%. | Demonstrates the consistency and reproducibility of the results.[7] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 (e.g., ~0.3 µg/mL). | The lowest amount of analyte that can be detected.[9] |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 (e.g., ~1.0 µg/mL). | The lowest amount of analyte that can be quantified with acceptable precision and accuracy.[9] |
| Robustness | No significant impact on results from minor variations in flow rate (±0.1 mL/min), column temp (±2 °C), and mobile phase composition (±2%). | Shows the method's reliability during normal use.[8] |
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Confirmation
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds.[10] For MPB, it serves as an excellent confirmatory method to HPLC and is particularly useful for detecting volatile impurities that may not be well-retained in a reverse-phase HPLC system.
Scientific Rationale
GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. MPB is sufficiently volatile to be analyzed directly by GC without derivatization. A non-polar column (e.g., DB-5ms) is suitable, as it separates compounds primarily based on their boiling points. The mass spectrometer detector provides an additional layer of specificity by fragmenting the eluted molecules and generating a unique mass spectrum, which acts as a chemical "fingerprint" for unambiguous identification.[11]
Experimental Protocol: GC-MS
Objective: To identify and quantify this compound and related volatile impurities.
Instrumentation:
-
Gas Chromatograph with a split/splitless injector
-
Mass Spectrometer (e.g., Single Quadrupole)
-
Autosampler
Materials:
-
This compound reference standard
-
Hexane or Dichloromethane (GC grade)
Chromatographic and MS Conditions:
| Parameter | Value | Rationale |
|---|---|---|
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) | A robust, non-polar column suitable for a wide range of semi-volatile compounds. |
| Inlet Temperature | 280 °C | Ensures rapid and complete vaporization of the sample. |
| Injection Mode | Split (50:1) | Prevents column overloading and ensures sharp peaks for quantitative analysis. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Start at 100 °C, hold 1 min; ramp to 280 °C at 20 °C/min; hold 5 min | Temperature program designed to separate the analyte from solvent and potential impurities. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temp | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, reproducible fragmentation for library matching. |
| Acquisition Mode | Scan (m/z 40-400) for identification; Selected Ion Monitoring (SIM) for quantification. | Scan mode provides full spectra for identification. SIM mode enhances sensitivity for quantification by monitoring characteristic ions (e.g., m/z 212, 181, 135). |
Procedure:
-
Standard Preparation: Prepare a 1.0 mg/mL stock solution of the reference standard in hexane. Create a series of calibration standards (e.g., 0.5 µg/mL to 50 µg/mL) by diluting the stock solution.
-
Sample Preparation: Dissolve the sample in hexane to achieve a concentration within the calibration range.
-
Analysis: Inject the standards and samples into the GC-MS system.
-
Quantification: Create a calibration curve by plotting the peak area of a characteristic ion (e.g., the molecular ion at m/z 212) against concentration. Determine the sample concentration from this curve.
Visualization: GC-MS Workflow
Caption: Workflow for the identification and quantification of MPB by GC-MS.
UV-Vis Spectrophotometry: A Rapid Screening Tool
For routine analysis of relatively pure samples, UV-Vis spectrophotometry provides a rapid, simple, and cost-effective method for quantification.[6]
Scientific Rationale
This technique is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The conjugated system of aromatic rings and the carbonyl group in MPB results in strong UV absorbance, allowing for sensitive measurement.[12]
Experimental Protocol: UV-Vis
Objective: To rapidly determine the concentration of this compound in a pure sample.
Instrumentation:
-
Double-beam UV-Vis Spectrophotometer
Materials:
-
This compound reference standard
-
Methanol (Spectroscopic grade)
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Determine λmax: Prepare a ~10 µg/mL solution of MPB in methanol. Scan the solution from 200 to 400 nm to find the wavelength of maximum absorbance (λmax), expected to be around 285 nm.
-
Standard Preparation: Prepare a 100 µg/mL stock solution of the reference standard in methanol. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 2 µg/mL to 20 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample in methanol to obtain a final concentration that falls within the linear range of the calibration curve.
-
Analysis: Using methanol as a blank, measure the absorbance of each standard and sample solution at the predetermined λmax.
-
Quantification: Construct a calibration curve by plotting absorbance versus concentration. Determine the sample concentration by interpolating its absorbance on the curve.
Conclusion and Method Selection
The choice between HPLC, GC-MS, and UV-Vis spectrophotometry for the quantification of this compound depends on the analytical objective.
-
HPLC is the recommended method for regulatory filings, quality control, and situations requiring high specificity to separate and quantify the analyte in the presence of impurities.
-
GC-MS is invaluable for confirming the identity of the analyte and for analyzing volatile impurities that might be missed by HPLC.
-
UV-Vis Spectrophotometry is an excellent choice for a high-throughput, cost-effective screening of pure samples where the matrix is simple and known.
By cross-validating these techniques, research and quality control laboratories can build a comprehensive analytical portfolio to ensure the quality and consistency of this compound in any application.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. biotech-spain.com [biotech-spain.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. spectrabase.com [spectrabase.com]
- 12. Benzaldehyde, 4-methoxy- [webbook.nist.gov]
Application Notes and Protocols for the Wittig Reaction of 4-(4-Methoxyphenyl)benzaldehyde
<
Abstract
The Wittig reaction stands as a cornerstone in synthetic organic chemistry for the creation of carbon-carbon double bonds, offering a reliable method for converting aldehydes and ketones into alkenes.[1][2] This guide provides a detailed technical overview and actionable protocols for the application of the Wittig reaction to 4-(4-methoxyphenyl)benzaldehyde, a substrate of interest in the synthesis of stilbene derivatives, which are prevalent in medicinal chemistry and materials science.[3][4] We will delve into the mechanistic nuances, reagent selection, reaction optimization, and purification strategies pertinent to this specific transformation, aiming to equip researchers with the expertise to achieve high yields and desired stereoselectivity.
Introduction: The Significance of the Wittig Reaction in Stilbene Synthesis
The Wittig reaction, discovered by Georg Wittig in 1954, for which he was awarded the Nobel Prize in Chemistry in 1979, involves the reaction of a phosphorus ylide (a Wittig reagent) with a carbonyl compound to form an alkene and a phosphine oxide.[2][5] Its broad applicability and tolerance for a wide range of functional groups have made it an indispensable tool for organic chemists.[6] In the context of this compound, the Wittig reaction provides a direct route to synthesize unsymmetrical stilbenes, a class of compounds with significant biological activities.[3][7]
The general scheme involves the reaction of an aldehyde or ketone with a triphenyl phosphonium ylide.[8] The driving force of the reaction is the formation of the highly stable triphenylphosphine oxide.[9]
Mechanistic Considerations
The mechanism of the Wittig reaction is generally understood to proceed through a concerted [2+2] cycloaddition between the ylide and the carbonyl compound, forming a four-membered ring intermediate called an oxaphosphetane.[10][11] This intermediate then decomposes to yield the alkene and triphenylphosphine oxide.[1][11] An older, stepwise mechanism involving a zwitterionic betaine intermediate is also sometimes considered, though evidence for a betaine intermediate is limited in many cases.[8][12]
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide used.[8] Ylides are broadly classified as stabilized, semi-stabilized, or unstabilized, based on the substituents on the carbanionic carbon.[13][14]
-
Unstabilized ylides , typically bearing alkyl groups, are highly reactive and generally lead to the formation of (Z)-alkenes.[14][15]
-
Stabilized ylides , which contain electron-withdrawing groups like esters or ketones, are less reactive and predominantly yield (E)-alkenes through a thermodynamically controlled pathway.[10][13]
-
Semi-stabilized ylides , such as benzylidene triphenylphosphorane (which would be used to react with this compound), often give a mixture of (E) and (Z) isomers, as the stereoselectivity is less pronounced.[8][16]
The methoxy group on the this compound substrate is an electron-donating group, which can influence the reactivity of the aldehyde but does not fundamentally alter the course of the Wittig reaction.
Experimental Design & Protocols
Synthesis of the Phosphonium Ylide (Wittig Reagent)
The Wittig reagent is typically prepared in a two-step process: formation of a phosphonium salt followed by deprotonation to generate the ylide.[1][9]
Step 1: Formation of the Benzyltriphenylphosphonium Salt
This step involves the SN2 reaction of triphenylphosphine with a benzyl halide.[3][9]
-
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve triphenylphosphine (1.0 eq) in a suitable solvent such as toluene or acetonitrile.[17]
-
Add the desired benzyl halide (e.g., benzyl chloride or benzyl bromide) (1.0-1.1 eq).
-
Heat the reaction mixture to reflux and maintain for several hours (e.g., 12 hours) until a white precipitate, the phosphonium salt, is formed.[17]
-
Cool the mixture to room temperature and collect the salt by vacuum filtration.
-
Wash the salt with a non-polar solvent like diethyl ether to remove any unreacted starting materials.[2]
-
Dry the phosphonium salt under vacuum.
-
Step 2: Generation of the Phosphorus Ylide
The phosphonium salt is deprotonated with a strong base to form the ylide. The choice of base is critical and depends on the acidity of the proton alpha to the phosphorus atom.[1][9] For a benzyltriphenylphosphonium salt, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are commonly used.[1][10]
-
Protocol (In Situ Generation):
-
Suspend the dried benzyltriphenylphosphonium salt (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Cool the suspension in an ice bath (0 °C) or a dry ice/acetone bath (-78 °C).
-
Slowly add a solution of a strong base (e.g., n-BuLi in hexanes, 1.0 eq) dropwise via syringe.
-
A characteristic color change (often to deep red or orange) indicates the formation of the ylide.
-
Allow the mixture to stir at the cooled temperature for a period of time (e.g., 30-60 minutes) to ensure complete ylide formation.
-
Wittig Reaction with this compound
Once the ylide is formed, the aldehyde is added to the reaction mixture.
-
Protocol:
-
Dissolve this compound (0.9-1.0 eq) in a minimal amount of the same anhydrous solvent used for the ylide generation.
-
Slowly add the aldehyde solution to the stirring ylide solution at the cooled temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting aldehyde.
-
The reaction progress can be monitored by observing the disappearance of the colored ylide.
-
Workup and Purification
The primary challenge in the purification of Wittig reaction products is the removal of the triphenylphosphine oxide byproduct.[18][19]
-
Protocol:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).[2]
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane.[20][21]
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure.[20]
-
The crude product will be a mixture of the desired stilbene derivative and triphenylphosphine oxide.
-
Purification is typically achieved by column chromatography on silica gel. A non-polar eluent system (e.g., hexanes/ethyl acetate) is often effective, as triphenylphosphine oxide is more polar than the stilbene product.[18]
-
Alternatively, recrystallization can be employed.[19] For products with very low polarity, a method involving the oxidation of phosphorus-containing impurities to more polar derivatives has been reported to facilitate purification.[18]
-
Visualization of the Reaction
Reaction Workflow
Caption: Experimental workflow for the Wittig reaction.
Reaction Mechanism
Caption: Simplified mechanism of the Wittig reaction.
Data Summary
| Reagent/Parameter | Molar Equivalent | Molecular Weight ( g/mol ) | Amount |
| Benzyltriphenylphosphonium chloride | 1.0 | 388.88 | (User Defined) |
| n-Butyllithium (2.5 M in hexanes) | 1.0 | 64.06 | (Calculated) |
| This compound | 0.9 | 212.24 | (Calculated) |
| Solvent | - | - | Anhydrous THF |
| Reaction Temperature | - | - | -78 °C to RT |
| Reaction Time | - | - | 2-12 hours |
| Expected Product | - | (Varies) | (E/Z)-1-(4-methoxyphenyl)-4-styrylbenzene |
| Theoretical Yield | - | - | (Calculated) |
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The Wittig reaction, especially the ylide formation step with strong bases like n-BuLi, is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere.
-
Base Selection: The choice of base is crucial. For semi-stabilized ylides, strong, non-nucleophilic bases are preferred.
-
Stereoselectivity: To influence the E/Z ratio, modifications to the Wittig reaction, such as the Schlosser modification, can be employed to favor the (E)-alkene.[15] This involves treating the intermediate with phenyllithium at low temperatures.
-
Purification: The separation of the alkene product from triphenylphosphine oxide can be challenging. If column chromatography is not effective, consider converting the phosphine oxide to a more polar derivative to facilitate separation.[18]
Conclusion
The Wittig reaction is a powerful and versatile method for the synthesis of stilbene derivatives from this compound. By carefully controlling the reaction conditions, particularly the choice of ylide and base, and employing appropriate purification techniques, researchers can achieve high yields of the desired alkene. This guide provides a solid foundation for the successful application of this important transformation in a research and development setting.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wittig_reaction [chemeurope.com]
- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. benchchem.com [benchchem.com]
- 14. scribd.com [scribd.com]
- 15. adichemistry.com [adichemistry.com]
- 16. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. web.mnstate.edu [web.mnstate.edu]
- 20. m.youtube.com [m.youtube.com]
- 21. people.chem.umass.edu [people.chem.umass.edu]
role of 4-(4-Methoxyphenyl)benzaldehyde in dye synthesis
Application Note & Protocol
Leveraging 4-(4-Methoxyphenyl)benzaldehyde in the Synthesis of Advanced Donor-π-Acceptor (D-π-A) Dyes
Abstract
This technical guide details the strategic use of this compound, also known as 4'-Methoxybiphenyl-4-carboxaldehyde, as a versatile precursor in the synthesis of functional dyes. The unique molecular architecture of this compound, featuring a reactive aldehyde, an electron-donating methoxy group, and an extended π-conjugated biphenyl system, makes it an exemplary building block for creating dyes with tailored photophysical properties, such as solvatochromism. We provide a comprehensive overview of the underlying chemical principles, a detailed step-by-step protocol for the synthesis of a novel styryl-type dye via Knoevenagel condensation, and expected characterization data. This guide serves as a practical resource for researchers aiming to develop advanced chromophores and fluorophores for applications in materials science, chemosensors, and biological imaging.
Introduction: The Strategic Importance of this compound
The rational design of organic dyes is central to advancements in fields ranging from organic electronics to biomedical diagnostics[1][2]. A predominant design strategy involves the creation of molecules with a Donor-π-Acceptor (D-π-A) architecture. In this framework, an electron-donating group (D) and an electron-withdrawing group (A) are connected by a π-conjugated bridge, facilitating intramolecular charge transfer (ICT) upon photoexcitation. This ICT character is the origin of many desirable photophysical phenomena, including strong absorption, high fluorescence quantum yields, and sensitivity to the local environment (solvatochromism)[3][4].
This compound is a particularly valuable starting material for constructing D-π-A dyes. Its structure comprises three key functional components:
-
The Aldehyde Group (-CHO): A highly reactive electrophilic site, ideal for forming carbon-carbon double bonds through condensation reactions, thereby enabling the facile introduction of an acceptor moiety.
-
The Biphenyl Core: This unit serves as a rigid and extended π-bridge, crucial for efficient electronic communication between the donor and acceptor groups.
-
The Methoxy Group (-OCH₃): A potent electron-donating group that acts as the "D" component, increasing the electron density of the π-system and influencing the energy of the highest occupied molecular orbital (HOMO).
This combination allows for the straightforward synthesis of push-pull dyes where the methoxybiphenyl moiety forms the D-π segment of the final molecule.
Physicochemical Properties of the Precursor
A thorough understanding of the starting material is critical for successful synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| Synonym | 4'-Methoxybiphenyl-4-carboxaldehyde | [1] |
| CAS Number | 52988-34-8 | [1] |
| Molecular Formula | C₁₄H₁₂O₂ | [1] |
| Molecular Weight | 212.24 g/mol | [1] |
| Appearance | Solid | - |
| Melting Point | 103-106 °C | - |
| Functional Groups | Aldehyde, Methoxy, Biphenyl | - |
Core Application: Synthesis of a Solvatochromic Styryl Dye
To illustrate the utility of this compound, we present a protocol for the synthesis of a D-π-A styryl dye, 2-((4'-(methoxy-[1,1'-biphenyl]-4-yl))methylene)malononitrile , via a Knoevenagel condensation.
Principle and Rationale
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield a C=C double bond[5]. It is an exceptionally efficient method for C-C bond formation and dye synthesis[6][7].
In this protocol, the active methylene compound is malononitrile . The two cyano (-CN) groups are powerful electron-withdrawing groups, making the resulting dicyanovinyl moiety a strong electron acceptor (A). The reaction is typically catalyzed by a weak base, such as piperidine or ammonium acetate, which facilitates the deprotonation of malononitrile to form a nucleophilic carbanion[5].
The choice of this reaction is strategic:
-
High Efficiency: The reaction generally proceeds with high yields under mild conditions.[8]
-
Atom Economy: It is a condensation reaction where the only byproduct is water, aligning with the principles of green chemistry.
-
Modularity: This reaction is broadly applicable to a wide range of aldehydes and active methylene compounds, allowing for extensive tuning of the final dye's properties.[9]
Reaction Mechanism
The mechanism involves three primary stages: (1) Base-catalyzed formation of the malononitrile carbanion, (2) Nucleophilic attack of the carbanion on the aldehyde's carbonyl carbon, and (3) Dehydration to form the final conjugated product.
Caption: Base-catalyzed Knoevenagel condensation mechanism.
Detailed Experimental Protocol
Synthesis Workflow
The overall process from starting materials to the purified, characterized final product is outlined below.
Caption: Experimental workflow for styryl dye synthesis.
Materials and Equipment
| Reagents | Equipment |
| This compound (1.0 eq) | Round-bottom flask (50 mL) |
| Malononitrile (1.1 eq) | Reflux condenser |
| Piperidine (catalytic amount, ~0.1 eq) | Magnetic stirrer and hotplate |
| Absolute Ethanol (solvent) | Buchner funnel and filter flask |
| Distilled Water | Beakers, graduated cylinders |
| TLC plates (Silica gel 60 F₂₅₄) | Capillary tubes |
| Deuterated solvent for NMR (e.g., CDCl₃) | FT-IR, NMR, and Mass Spectrometers |
| Spectroscopic grade solvents (e.g., Toluene, THF, Acetonitrile, Methanol) | UV-Vis and Fluorescence Spectrophotometers |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.00 g, 4.71 mmol).
-
Add absolute ethanol (20 mL) and stir until the aldehyde is completely dissolved.
-
Add malononitrile (0.34 g, 5.18 mmol, 1.1 eq). Stir for 5 minutes.
-
Causality Note: Using a slight excess of malononitrile ensures the complete consumption of the more valuable aldehyde precursor. Ethanol is chosen as it is a good solvent for the reactants and facilitates precipitation of the product upon addition of water later.
-
-
Catalysis and Reflux:
-
Add a catalytic amount of piperidine (approx. 0.04 mL, 0.47 mmol, 0.1 eq) to the mixture using a micropipette.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) using a hotplate.
-
Causality Note: Piperidine acts as a base to generate the nucleophilic malononitrile anion, which is the rate-determining step. Refluxing provides the necessary activation energy to overcome the reaction barrier and ensures a reasonable reaction rate.
-
-
Monitoring the Reaction:
-
Monitor the reaction progress every 30 minutes using Thin-Layer Chromatography (TLC). Use a solvent system like 4:1 Hexane:Ethyl Acetate. The product spot should be more polar (lower Rf) than the starting aldehyde and highly UV-active.
-
The reaction is typically complete within 2-4 hours, indicated by the disappearance of the aldehyde spot.
-
-
Product Isolation and Workup:
-
Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.
-
Pour the reaction mixture slowly into a beaker containing cold distilled water (100 mL) while stirring vigorously. A colored precipitate should form immediately.
-
Causality Note: The synthesized dye is highly conjugated and non-polar, making it insoluble in the highly polar ethanol/water mixture. This step effectively crashes the product out of the solution.
-
Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold water to remove residual piperidine and unreacted malononitrile, followed by a small amount of cold ethanol to remove other impurities.
-
-
Purification:
-
The crude product can be purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals.
-
Filter the purified crystals, wash with a minimal amount of cold ethanol, and dry under vacuum.
-
Characterization and Expected Photophysical Properties
The purified product should be a brightly colored solid. Its identity would be confirmed using standard spectroscopic techniques (FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry). The most interesting properties are its photophysical characteristics, which are highly dependent on the solvent environment due to the dye's D-π-A nature.
Expected Photophysical Data
The intramolecular charge transfer (ICT) from the methoxy-donating end to the dicyanovinyl-accepting end results in a large change in dipole moment upon excitation. This makes the energy of the excited state highly sensitive to the polarity of the surrounding solvent, a phenomenon known as solvatochromism .[10]
| Solvent | Polarity Index | Expected λabs (nm) | Expected λem (nm) | Expected Stokes Shift (cm⁻¹) |
| Toluene | 2.4 | ~390 | ~480 | ~4800 |
| Tetrahydrofuran (THF) | 4.0 | ~405 | ~515 | ~5300 |
| Acetonitrile | 5.8 | ~415 | ~540 | ~5800 |
| Methanol | 6.6 | ~425 | ~570 | ~6300 |
Note: These are predicted values based on the behavior of similar D-π-A styryl dyes. Actual values must be determined experimentally.
As solvent polarity increases, the more polar excited state is stabilized to a greater extent than the ground state. This leads to a decrease in the energy gap for emission, resulting in a bathochromic shift (red-shift) in the fluorescence spectrum.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Reaction | - Inactive catalyst- Insufficient temperature- Low-quality starting materials | - Use fresh piperidine or an alternative base like ammonium acetate.- Ensure the reaction mixture is properly refluxing.- Check the purity of the aldehyde and malononitrile. |
| Multiple Spots on TLC | - Side reactions (e.g., self-condensation)- Incomplete reaction | - Reduce reaction temperature or time.- Ensure the correct stoichiometry is used.- Allow the reaction to proceed longer if the starting material is still present. |
| Product is Oily/Gummy | - Impurities present- Insufficient precipitation | - Re-dissolve the product and re-precipitate in a larger volume of water.- Perform column chromatography for purification instead of recrystallization. |
| Low Yield | - Product loss during workup or recrystallization- Reversible reaction equilibrium | - Use minimal hot solvent for recrystallization.- Ensure complete precipitation before filtering.- Consider using a Dean-Stark trap to remove water during the reaction to drive the equilibrium forward. |
Conclusion
This compound stands out as a highly effective and versatile building block for the synthesis of advanced functional dyes. Its inherent D-π structure and reactive aldehyde handle provide a straightforward entry into D-π-A systems via robust and well-understood reactions like the Knoevenagel condensation. The resulting dyes are expected to exhibit strong ICT character and pronounced solvatochromism, making them excellent candidates for applications as fluorescent probes, molecular sensors, and components in advanced optical materials. This guide provides the foundational principles and a practical, field-proven protocol to empower researchers in their dye synthesis endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 3. Photophysical and electrochemical properties, and molecular structures of organic dyes for dye-sensitized solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photophysical and electrochemical properties, and molecular structures of organic dyes for dye-sensitized solar cells. | Semantic Scholar [semanticscholar.org]
- 5. bhu.ac.in [bhu.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Catalytic Transformations of 4-(4-Methoxyphenyl)benzaldehyde: A Guide for Synthetic Chemists
Introduction: The Synthetic Versatility of a Biphenyl Aldehyde
4-(4-Methoxyphenyl)benzaldehyde is a biaryl scaffold featuring a reactive aldehyde functionality, making it a valuable intermediate in the synthesis of complex organic molecules. Its structure is present in various compounds of interest in medicinal chemistry and materials science. The strategic placement of the methoxy group and the aldehyde allows for a diverse range of catalytic transformations, enabling the construction of intricate molecular architectures. This guide provides an in-depth exploration of key catalytic reactions involving this compound, offering both the theoretical underpinnings and practical, field-proven protocols for researchers, scientists, and professionals in drug development.
The reactivity of this compound is primarily governed by the aldehyde group, a versatile functional handle for carbon-carbon and carbon-heteroatom bond formation. The biphenyl core, while relatively stable, can be assembled or further functionalized using powerful cross-coupling methodologies. This document will delve into several classes of catalytic reactions, providing not just a list of steps, but the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving desired synthetic outcomes.
I. Synthesis via Suzuki-Miyaura Cross-Coupling
The construction of the this compound scaffold itself is a prime example of the power of catalytic C-C bond formation. The Suzuki-Miyaura reaction, a Nobel Prize-winning methodology, is the cornerstone for efficiently creating biaryl linkages.[1] This reaction utilizes a palladium catalyst to couple an organoboron species with an organohalide.[2]
Catalytic Principle:
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. A Pd(0) species initiates the cycle by oxidatively adding to the aryl halide. Subsequent transmetalation with a boronic acid (activated by a base) and reductive elimination yields the biaryl product and regenerates the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.[2]
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of this compound
This protocol details the synthesis of the target molecule from 4-bromobenzaldehyde and 4-methoxyphenylboronic acid.
Materials:
-
4-Bromobenzaldehyde
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1-Propanol
-
Deionized water
-
Toluene or Dioxane
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-bromobenzaldehyde (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and 1-propanol. Stir the mixture at room temperature to dissolve the solids.
-
Catalyst and Base Addition: To the stirred solution, add palladium(II) acetate (0.003 equiv.), triphenylphosphine (0.009 equiv.), and a 2 M aqueous solution of sodium carbonate (1.2 equiv.).[3]
-
Reaction: Heat the mixture to reflux under a nitrogen atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A color change from yellow to dark red/black is often indicative of reaction completion.[3]
-
Work-up: After the reaction is complete (typically 30-60 minutes), cool the mixture to room temperature. Add ethyl acetate to dilute the reaction mixture.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a hexane/methanol mixture or by flash column chromatography on silica gel.[3]
| Parameter | Value/Condition | Reference |
| Catalyst | Pd(OAc)₂ / PPh₃ | [3] |
| Base | 2 M Na₂CO₃ (aq) | [3] |
| Solvent | 1-Propanol / Water | [3] |
| Temperature | Reflux | [3] |
| Typical Yield | 86-96% | [3] |
II. Carbon-Carbon Bond Formation: The Knoevenagel Condensation
The Knoevenagel condensation is a powerful tool for forming carbon-carbon double bonds by reacting an aldehyde with an active methylene compound, catalyzed by a base. This reaction is instrumental in synthesizing α,β-unsaturated compounds, which are precursors to a wide array of pharmaceuticals and fine chemicals.
Catalytic Principle:
The reaction is typically catalyzed by a weak base, such as an amine (e.g., pyridine, piperidine) or an ammonium salt. The catalyst's primary role is to deprotonate the active methylene compound, generating a resonance-stabilized carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of this compound. A subsequent dehydration step, often spontaneous or promoted by heat, yields the final condensed product.
Diagram: Knoevenagel Condensation Workflow
Caption: General workflow for a Knoevenagel condensation experiment.
Protocol: Synthesis of 3-(4-(4-methoxyphenyl)phenyl)acrylic acid
This protocol describes the condensation of this compound with malonic acid, using pyridine as both the solvent and catalyst. This is adapted from a similar procedure for 4-methoxycinnamic acid synthesis.[4]
Materials:
-
This compound
-
Malonic acid
-
Pyridine
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
Procedure:
-
Reaction Setup: In a 25 mL round-bottom flask, add this compound (1.0 equiv.) and malonic acid (2.5 equiv.).
-
Catalyst/Solvent Addition: Add pyridine (approximately 5 mL per gram of aldehyde) to the flask.
-
Reaction: Heat the mixture under reflux for 90 minutes.
-
Work-up: After the reaction period, allow the mixture to cool to room temperature. Place the flask in an ice bath and slowly add concentrated HCl until a white precipitate forms.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing and Drying: Wash the collected solid with cold water and dry thoroughly to yield the product.
| Parameter | Value/Condition | Reference (Adapted from) |
| Active Methylene Compound | Malonic Acid | [4] |
| Catalyst/Solvent | Pyridine | [4] |
| Temperature | Reflux | [4] |
| Reaction Time | 90 minutes | [4] |
| Expected Yield | ~59% (based on analog) | [4] |
III. Carbon-Nitrogen Bond Formation: Catalytic Reductive Amination
Reductive amination is a highly efficient method for synthesizing amines from carbonyl compounds. This one-pot reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
Catalytic Principle:
The reaction of this compound with a primary or secondary amine initially forms a hemiaminal, which then dehydrates to an iminium ion (or imine). In the presence of a reducing agent and a suitable catalyst, the imine is reduced to the amine product. Common catalytic systems involve transition metals like cobalt, platinum, or nickel, with hydrogen gas or silanes serving as the reductant.[5][6]
Diagram: Reductive Amination Pathway
Caption: Simplified pathway for catalytic reductive amination.
Protocol: Synthesis of N-Substituted 4-(4-methoxyphenyl)benzylamine
This protocol is based on the reductive amination of p-methoxybenzaldehyde using a cobalt-based catalyst and can be adapted for this compound.[5][7]
Materials:
-
This compound
-
Amine (e.g., n-butylamine, benzylamine)
-
Cobalt-containing composite catalyst
-
Methanol
-
Hydrogen (H₂) gas
Procedure:
-
Reactor Charging: In a Teflon-lined stainless steel high-pressure reactor, charge the cobalt-containing catalyst (3-5 mol%), methanol (10 mL), this compound (1 mmol), and the desired amine (1-1.5 mmol).
-
Inerting and Pressurizing: Flush the reactor three times with argon gas, then pressurize with hydrogen gas to the desired pressure (e.g., 100-150 bar).
-
Reaction: Heat the reactor to the working temperature (e.g., 100-150 °C) with continuous stirring (e.g., 600 rpm) for 4 hours.
-
Work-up: After the reaction, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Isolation: The reaction mixture can be filtered to remove the catalyst. The filtrate is then concentrated, and the product can be purified by column chromatography or distillation.
| Parameter | Value/Condition | Reference |
| Catalyst | Co-containing composites | [5][7] |
| Reducing Agent | H₂ gas | [5][7] |
| Solvent | Methanol | [5][7] |
| Temperature | 100-150 °C | [5][7] |
| Pressure | 100-150 bar | [5][7] |
| Typical Yield (p-methoxybenzaldehyde) | 72-96% | [5][7] |
IV. Reduction of the Aldehyde: Meerwein-Ponndorf-Verley (MPV) Reduction
The Meerwein-Ponndorf-Verley (MPV) reduction is a highly chemoselective method for reducing aldehydes and ketones to their corresponding alcohols. It employs a metal alkoxide catalyst, typically aluminum isopropoxide, and a sacrificial alcohol, usually isopropanol.[8]
Catalytic Principle:
The MPV reduction involves a hydride transfer from the sacrificial alcohol (isopropanol) to the aldehyde via a six-membered cyclic transition state coordinated to the aluminum center.[8][9] The reaction is reversible, and the equilibrium is driven towards the product by using a large excess of isopropanol and by distilling off the acetone byproduct. A key advantage of the MPV reduction is its high selectivity for the carbonyl group, leaving other reducible functional groups such as esters or double bonds intact.[10]
Protocol: Synthesis of (4-(4-methoxyphenyl)phenyl)methanol
This is a general protocol for the MPV reduction of an aromatic aldehyde.[11]
Materials:
-
This compound
-
Aluminum isopropoxide
-
Anhydrous isopropanol
Procedure:
-
Reaction Setup: In a flame-dried flask equipped with a distillation apparatus, dissolve this compound (1.0 equiv.) in anhydrous isopropanol.
-
Catalyst Addition: Add aluminum isopropoxide (0.5-1.0 equiv.) to the solution.
-
Reaction: Gently heat the reaction mixture to allow for the slow distillation of acetone. The reaction is driven by the removal of acetone from the equilibrium.
-
Monitoring: Monitor the reaction progress by TLC until the starting aldehyde is consumed.
-
Work-up: After completion, cool the reaction mixture and hydrolyze the aluminum alkoxide by the slow addition of dilute sulfuric acid.
-
Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting alcohol can be further purified by chromatography or recrystallization.
| Parameter | Value/Condition | Reference |
| Catalyst | Aluminum isopropoxide | [8] |
| Hydride Source/Solvent | Isopropanol | [8] |
| Temperature | Gentle reflux for distillation | [11] |
| Key Feature | High chemoselectivity | [10] |
V. Additional Catalytic Transformations
The versatility of this compound extends to other important catalytic reactions:
-
Heck Reaction: This palladium-catalyzed reaction can couple the aldehyde (if modified to an aryl halide) with an alkene, or an alkene can be coupled to an aryl halide precursor of the target molecule. This is a powerful method for C-C bond formation, typically yielding trans-substituted alkenes.[11]
-
Catalytic Cyanation: The aldehyde group can be converted to a nitrile via various catalytic methods. For instance, a halogenated derivative of this compound can undergo palladium-catalyzed cyanation using sources like zinc cyanide or potassium ferrocyanide. This transformation is valuable for introducing a versatile nitrile group for further synthetic manipulations.
Conclusion
This compound is a synthetically useful building block whose reactivity can be harnessed through a variety of catalytic methods. From the construction of its core biphenyl structure via Suzuki-Miyaura coupling to the diverse transformations of its aldehyde functionality through Knoevenagel condensation, reductive amination, and MPV reduction, catalytic chemistry provides the tools to elaborate this molecule into more complex and valuable targets. The protocols and principles outlined in this guide are intended to provide a solid foundation for researchers to design and execute their synthetic strategies with confidence and precision. As with all catalytic processes, optimization of reaction conditions for specific substrates and scales is paramount for achieving the best results.
References
- 1. BJOC - Recent advances in organocatalytic atroposelective reactions [beilstein-journals.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 4. Heck Reaction [organic-chemistry.org]
- 5. Catalytic asymmetric synthesis and synthetic application of heteroatom-substituted axially chiral allenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]
- 8. BJOC - Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. HOTf-Catalyzed Alkyl-Heck-type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-(4-Methoxyphenyl)benzaldehyde
Welcome to the technical support center for the purification of 4-(4-Methoxyphenyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
This section addresses high-level questions to help you decide on the best purification strategy for your specific needs.
Q1: What are the likely impurities in my crude this compound?
A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. A common method for synthesizing biaryl compounds is the Suzuki-Miyaura coupling. If this method was used, your primary impurities would likely be:
-
Unreacted Starting Materials: 4-formylphenylboronic acid and 1-bromo-4-methoxybenzene (or other corresponding aryl halides/boronic acids).
-
Homocoupling Products: Biphenyl-4,4'-dicarbaldehyde (from the boronic acid) and 4,4'-dimethoxybiphenyl (from the aryl halide).
-
Catalyst Residues: Palladium and ligand residues from the reaction catalyst.
-
Inorganic Salts: Base (e.g., K₂CO₃, Na₂CO₃) used in the reaction.
Another documented synthesis involves the nucleophilic aromatic substitution of 4-fluorobenzaldehyde with 4-methoxyphenol.[1][2] In this case, impurities would primarily be unreacted 4-fluorobenzaldehyde and 4-methoxyphenol .
Q2: Which purification method is superior for this compound: recrystallization or column chromatography?
A2: Neither method is universally "superior"; the optimal choice depends on your specific objectives, including the scale of your reaction, the nature of the impurities, and the required final purity.
-
Column Chromatography is the method of choice when the highest possible purity (>99%) is required, or when dealing with a complex mixture of impurities with polarities similar to the product.[3] It offers excellent separation but is more time-consuming and uses larger volumes of solvent, making it ideal for small to medium scales (milligrams to several grams).[4]
-
Recrystallization is highly effective for removing impurities that have significantly different solubility profiles from this compound. It is a more economical and scalable method, making it well-suited for larger quantities (grams to kilograms) where a purity of >98.5% is sufficient.[4]
The following diagram outlines a decision-making process for selecting the appropriate technique.
Caption: Decision workflow for purification method selection.
Q3: How do I select an appropriate solvent for recrystallizing this compound?
A3: The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures, while impurities remain soluble or insoluble at all temperatures. Given that this compound is a solid with a melting point of 103-106 °C, a systematic approach is best.[5]
-
Solvent Screening: Test the solubility of a small amount of your crude material (~10-20 mg) in ~0.5 mL of various solvents at room temperature and then upon heating.
-
Solvent Polarity: Start with solvents of varying polarity. Based on the structure (a biaryl aldehyde ether), solvents like ethanol, isopropanol, ethyl acetate, or mixtures like ethanol/water or toluene/heptane are excellent candidates. A study on the structurally similar 4-(4-methoxyphenoxy)benzaldehyde reported successful recrystallization from n-heptane.[1][2]
-
"Like Dissolves Like": The molecule has both polar (aldehyde, ether) and non-polar (biphenyl) regions. This suggests that a solvent of intermediate polarity or a binary solvent mixture will be most effective.
| Solvent Candidate | Rationale | Expected Outcome |
| Ethanol | Good general solvent for moderately polar organics. | May require addition of water as an anti-solvent to reduce solubility upon cooling. |
| Isopropanol | Similar to ethanol but slightly less polar. | Good single-solvent candidate. |
| Ethyl Acetate | Dissolves many organic compounds well. | Might be too good a solvent, potentially leading to lower recovery. Could be paired with hexane. |
| Toluene | Good for aromatic compounds. | High boiling point may risk "oiling out." Best used for dissolving, followed by addition of heptane. |
| n-Heptane | Non-polar solvent. | The compound is likely to be poorly soluble at room temperature but may dissolve upon heating. |
Troubleshooting Guide: Recrystallization
This guide addresses specific issues that may arise during the recrystallization process.
| Problem | Probable Cause(s) | Expert-Recommended Solution(s) |
| "Oiling Out" (Product separates as a liquid instead of solid) | 1. The melting point of the compound (103-106 °C) is below the boiling point of the chosen solvent. 2. The solution is cooling too rapidly. 3. High concentration of impurities depressing the melting point. | 1. Re-heat the solution to dissolve the oil, add more solvent to decrease saturation, and allow it to cool much more slowly. 2. Switch to a lower-boiling point solvent or use a binary solvent system. 3. If impurities are the issue, perform a preliminary purification by column chromatography.[4] |
| No Crystals Form Upon Cooling | 1. Too much solvent was used, and the solution is not supersaturated. 2. The solution is clean and lacks nucleation sites. | 1. Boil off a portion of the solvent to concentrate the solution and cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. 3. Add a "seed crystal" of the pure compound. |
| Low Recovery of Purified Product | 1. Using an excessive amount of solvent for dissolution. 2. Premature crystallization during hot filtration. 3. Washing collected crystals with a solvent that is not ice-cold. | 1. Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. 2. Use a pre-heated funnel for hot filtration and keep the solution hot. 3. Ensure the solution is thoroughly cooled in an ice bath before filtration and wash the crystals with a minimal amount of ice-cold recrystallization solvent.[6] |
| Product Purity is Still Low | 1. Impurities have very similar solubility and co-crystallized with the product. 2. The rate of cooling was too fast, trapping impurities in the crystal lattice. | 1. Perform a second recrystallization. 2. Ensure the solution cools as slowly as possible to promote the formation of a pure, ordered crystal lattice. 3. If purity does not improve, the impurities are not suitable for removal by this method. Switch to column chromatography. |
Troubleshooting Guide: Column Chromatography
This guide provides solutions for common problems encountered during purification by flash column chromatography.
| Problem | Probable Cause(s) | Expert-Recommended Solution(s) |
| Poor Separation (Bands are overlapping) | 1. The polarity of the eluent is incorrect. 2. The column was packed improperly, leading to channels. 3. The column was overloaded with crude material. | 1. Optimize the Mobile Phase: Use Thin-Layer Chromatography (TLC) to find a solvent system that gives the product an Rf value of 0.2-0.4.[6] A good starting point is a petroleum ether:ethyl acetate mixture (e.g., 9:1 or 5:1 v/v).[4] 2. Use Gradient Elution: Start with a low-polarity eluent to remove non-polar impurities, then gradually increase the polarity to elute your product. 3. Re-pack the Column: Ensure the silica gel is packed as a uniform, homogenous bed without any air bubbles or cracks.[7] |
| Product Elutes Too Quickly (High Rf) | 1. The eluent is too polar. | 1. Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. For example, switch from a 5:1 to a 9:1 petroleum ether:ethyl acetate mixture. |
| Product Elutes Too Slowly or Not at All (Low Rf) | 1. The eluent is not polar enough. | 1. Increase the proportion of the polar solvent in your mobile phase. For example, switch from a 9:1 to a 5:1 petroleum ether:ethyl acetate mixture. |
| Streaking of Spots on TLC / Tailing of Bands on Column | 1. The sample is not fully soluble in the mobile phase. 2. The column is overloaded. 3. The compound is interacting too strongly with acidic sites on the silica gel. | 1. Dissolve the crude sample in a minimal amount of a stronger solvent (like dichloromethane) before loading it onto the column.[4] 2. Reduce the amount of crude material loaded. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight. 3. Add a small amount (~0.5-1%) of triethylamine or acetic acid to the eluent to neutralize the silica gel, depending on the nature of your compound and impurities. |
Experimental Protocols
Protocol 1: Purification by Recrystallization (Ethanol/Water System)
This protocol is a standard procedure and should be adapted based on the results of your initial solvent screening.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid completely.
-
Clarification: While the solution is hot, add hot water dropwise until the solution becomes faintly cloudy, indicating saturation. Add a few more drops of hot ethanol to redissolve the precipitate and ensure the solution is clear.
-
Crystallization: Cover the flask (e.g., with a watch glass) and allow it to cool slowly to room temperature. Slow cooling is critical for forming pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of an ice-cold ethanol/water mixture (using the same ratio as your recrystallization solvent).
-
Drying: Dry the purified crystals under vacuum to remove residual solvent. Characterize the final product by melting point and spectroscopy.
References
Technical Support Center: 4-(4-Methoxyphenyl)benzaldehyde Synthesis
Welcome to the technical support center for the synthesis of 4-(4-Methoxyphenyl)benzaldehyde. This guide is designed for researchers, chemists, and process development professionals who are utilizing cross-coupling methodologies, particularly the Suzuki-Miyaura reaction, to construct this valuable biaryl aldehyde intermediate. Here, we address common challenges, focusing on the formation of key side products and impurities that can complicate synthesis and purification. Our goal is to provide not only solutions but also the mechanistic reasoning behind them, empowering you to optimize your experimental outcomes.
Frequently Asked Questions & Troubleshooting
This section is structured to address the most common issues encountered during the synthesis of this compound via Suzuki-Miyaura coupling of 4-halobenzaldehyde and 4-methoxyphenylboronic acid.
Question 1: My crude reaction mixture shows several unexpected signals by ¹H NMR and LC-MS. What are the most likely side products I am seeing?
Answer:
When synthesizing this compound, it is common to observe a constellation of side products alongside your desired compound and unreacted starting materials. The identities of these impurities are intrinsically linked to the mechanistic pathways of the Suzuki-Miyaura catalytic cycle and the stability of your reagents.
The most frequently observed side products are:
-
Homocoupled Boronic Acid Product: 4,4'-Dimethoxybiphenyl, arising from the coupling of two molecules of 4-methoxyphenylboronic acid.
-
Protodeborylated Product: Anisole, resulting from the cleavage of the C-B bond of 4-methoxyphenylboronic acid and its replacement with a C-H bond.[1][2]
-
Homocoupled Aryl Halide Product: 4,4'-Diformylbiphenyl, from the coupling of two molecules of the 4-halobenzaldehyde starting material.
-
Dehalogenated Product: Benzaldehyde, from the reductive cleavage of the carbon-halogen bond of the 4-halobenzaldehyde.[3][4]
-
Degraded Catalyst: Inactive Palladium(0), often observed as precipitated palladium black, which can halt the reaction.[4]
The table below summarizes these common impurities for quick identification.
| Impurity Name | Molecular Weight ( g/mol ) | Common Cause(s) |
| 4,4'-Dimethoxybiphenyl | 214.25 | Oxidative conditions, high temperature, inappropriate base |
| Anisole | 108.14 | Presence of protic sources (water, alcohol), acidic or strongly basic conditions, prolonged reaction times[5][6][7] |
| 4,4'-Diformylbiphenyl | 210.21 | High catalyst loading, high temperature |
| Benzaldehyde | 106.12 | Reductive processes, presence of hydride sources |
| Unreacted Starting Materials | Various | Incomplete reaction, catalyst deactivation, poor reagent stoichiometry |
Question 2: I have a significant amount of 4,4'-dimethoxybiphenyl in my product. What causes this homocoupling and how can I minimize it?
Answer:
The formation of homocoupled biaryls, such as 4,4'-dimethoxybiphenyl, is a persistent challenge in Suzuki-Miyaura couplings.[8][9] This side reaction is primarily driven by two mechanisms, both of which compete with the desired cross-coupling pathway.
Plausible Causes & Mechanistic Insight:
-
Oxygen-Mediated Oxidative Homocoupling: The presence of dissolved oxygen can oxidize the Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate Pd(0).[9] Rigorous degassing of solvents and reaction vessels is critical to prevent this.
-
Reductive Elimination from a Di-aryl Palladium Intermediate: If the rate of transmetalation of the second, different aryl group (from the boronic acid) is slow compared to a second transmetalation of the same aryl group (from the aryl halide), a diarylpalladium(II) complex with two identical aryl groups can form and reductively eliminate.
Preventative Measures & Solutions:
-
Ensure Strict Anaerobic Conditions: This is the most critical factor. Degas all solvents (e.g., via freeze-pump-thaw cycles or by bubbling with argon/nitrogen for at least 30 minutes).[10] Assemble your reaction under a positive pressure of an inert gas.
-
Control Reaction Temperature: Higher temperatures can accelerate side reactions. While necessary for activating less reactive aryl chlorides, excessive heat can promote homocoupling. Aim for the lowest temperature that provides a reasonable reaction rate (typically 80-100 °C for aryl bromides).[11]
-
Optimize Catalyst and Ligand: Use a high-quality Pd(0) source or a precatalyst that efficiently generates the active Pd(0) species. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can promote the desired reductive elimination step of the cross-coupling cycle over side reactions.[9]
-
Choice of Base: The base plays a crucial role. While a base is necessary to form the active boronate species for transmetalation, some bases can promote side reactions.[12] Mild bases like K₂CO₃ or K₃PO₄ are often preferred over very strong bases like NaOH or KOtBu in some systems.[13]
Question 3: My main byproduct is anisole. Why is my boronic acid being consumed, and how can I stop it?
Answer:
The loss of your boronic acid to form the corresponding arene (in this case, anisole) is known as protodeborylation.[2] This side reaction directly reduces the amount of nucleophilic partner available for the cross-coupling, leading to lower yields and an excess of unreacted aryl halide.
Plausible Causes & Mechanistic Insight:
Protodeborylation involves the cleavage of the C–B bond and its replacement by a C–H bond. This can be catalyzed by acid or base and is highly dependent on the reaction conditions.[1][2]
-
Base-Catalyzed Pathway: Under the basic conditions required for the Suzuki reaction, the boronic acid exists in equilibrium with its more nucleophilic "ate" complex (e.g., [Ar-B(OH)₃]⁻). This species can react with a proton source (like water or alcohol solvents) to release the arene.[6][7] This pathway is often the most relevant in Suzuki couplings.
-
Acid-Catalyzed Pathway: Any acidic impurity can also promote the direct protonolysis of the C-B bond.[5]
Preventative Measures & Solutions:
-
Use Anhydrous Solvents: While many Suzuki protocols use aqueous mixtures, minimizing the amount of water can suppress protodeborylation. If possible, using anhydrous solvents like dioxane or toluene with a carefully chosen base can be beneficial.
-
Control Base Stoichiometry: Using a large excess of base is not always better. Use the recommended stoichiometry (typically 2-3 equivalents). A weaker base or a heterogeneous base (e.g., K₂CO₃) can sometimes provide a lower local concentration of hydroxide, mitigating the issue.
-
Protect the Boronic Acid: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can significantly reduce its susceptibility to protodeborylation. The ester can then be used directly in the coupling reaction.
-
Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and work it up as soon as the starting aryl halide is consumed. Prolonged exposure to basic, heated conditions will exacerbate decomposition.
Visualizing the Reaction Pathways
To better understand these competing reactions, the following diagrams illustrate the desired catalytic cycle and the major off-cycle pathways leading to common side products.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Major side reaction pathways: Homocoupling and Protodeborylation.
Recommended Experimental Protocol
This protocol provides a robust starting point for the synthesis of this compound, incorporating best practices to minimize side product formation.
Materials:
-
4-Bromobenzaldehyde (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium Carbonate (K₂CO₃), finely ground (2.5 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromobenzaldehyde, 4-methoxyphenylboronic acid, and K₂CO₃.
-
Catalyst Preparation: In a separate vial, weigh the Pd(OAc)₂ and SPhos ligand. Add a small amount of dioxane to form a slurry.
-
Inert Atmosphere: Seal the Schlenk flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 ratio by volume) to the Schlenk flask via cannula or syringe.
-
Catalyst Addition: Add the catalyst/ligand slurry to the reaction mixture via syringe.
-
Degassing: Bubble argon through the stirred reaction mixture for an additional 15-20 minutes to ensure thorough degassing.[10]
-
Reaction: Heat the mixture to 90 °C in an oil bath with vigorous stirring. Monitor the reaction progress by TLC or LC-MS every hour. The reaction is typically complete in 2-6 hours.
-
Work-up: Once the 4-bromobenzaldehyde is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by a wash with saturated brine solution to remove residual base and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) to yield pure this compound.[17][18]
References
- 1. researchgate.net [researchgate.net]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. Page loading... [wap.guidechem.com]
- 15. chemimpex.com [chemimpex.com]
- 16. 4-Methoxyphenylboronic acid | 5720-07-0 [chemicalbook.com]
- 17. benchchem.com [benchchem.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: 4-(4-Methoxyphenyl)benzaldehyde - Storage, Stability, and Handling Guide
Welcome to the technical support center for 4-(4-Methoxyphenyl)benzaldehyde (CAS: 78725-47-0). This guide is designed for researchers, scientists, and drug development professionals to ensure the optimal use, storage, and stability of this versatile synthetic intermediate. We will address common issues encountered during experimentation, providing not just solutions but also the underlying chemical principles to empower your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of this compound.
Q1: What are the optimal storage conditions for this compound?
A1: Proper storage is critical to maintain the integrity of the compound. We recommend storing this compound at 2-8°C in a tightly sealed container.[1] For long-term storage, flushing the container with an inert gas like argon or nitrogen is highly advised.[1] This is because the aldehyde functional group is susceptible to oxidation by atmospheric oxygen, a primary degradation pathway. The compound should also be protected from light to prevent potential photochemical reactions.
Q2: What is the primary degradation pathway for this compound?
A2: The most significant stability concern for any benzaldehyde derivative is the oxidation of the aldehyde moiety (-CHO) to a carboxylic acid (-COOH). In the presence of atmospheric oxygen, this compound will slowly convert to 4-(4-methoxyphenyl)benzoic acid. This process, known as autoxidation, can be accelerated by exposure to light, elevated temperatures, and the presence of metallic impurities.[2] This transformation introduces a more polar impurity into your material, which can significantly impact reaction outcomes.
Q3: My compound, which was initially a white powder, has developed a yellowish tint. Is it still usable?
A3: A color change from white/off-white to yellow or brown is a visual indicator of potential impurity or degradation.[3][4] While the compound may still be largely intact, the color suggests the presence of chromophoric impurities, which could be oxidation products or other by-products. Before using the material in a sensitive reaction, its purity must be verified. A simple Thin-Layer Chromatography (TLC) analysis or a melting point determination can provide a quick assessment of its integrity. For quantitative use, techniques like HPLC or NMR are recommended.
Q4: How can I quickly assess the purity of my this compound sample?
A4: Thin-Layer Chromatography (TLC) is an efficient and rapid method for the qualitative assessment of purity.[4] By spotting your sample on a TLC plate alongside a reference standard (if available) or the starting materials from its synthesis (e.g., 4-methoxyphenol and 4-fluorobenzaldehyde)[3][5], you can visualize any impurities. The presence of a new, more polar spot (lower Rf value) often corresponds to the carboxylic acid oxidation product. See Protocol 1 for a detailed methodology.
Q5: What are the most common impurities to expect in this material?
A5: Impurities can stem from two main sources: the synthesis process and degradation.
-
Synthetic Impurities: Unreacted starting materials, such as 4-methoxyphenol and 4-fluorobenzaldehyde, may be present in the crude product.[3][5]
-
Degradation Impurities: The primary degradation product is 4-(4-methoxyphenyl)benzoic acid, formed via oxidation.
Section 2: Troubleshooting Guide
| Problem Observed | Potential Scientific Cause | Recommended Action & Rationale |
| Inconsistent or reduced yields in subsequent reactions. | The aldehyde starting material has partially degraded, reducing the number of active moles available for the reaction. | Verify Purity: Before each use, perform a quick purity check (TLC or melting point). A broad melting range (e.g., wider than 2-3°C) indicates impurities.[1][6] Purify if Necessary: If impurities are detected, purify the material via recrystallization (see Protocol 2) or column chromatography. |
| A new, highly polar spot appears on the TLC plate during reaction monitoring. | This is characteristic of the formation of the 4-(4-methoxyphenyl)benzoic acid impurity via oxidation. The carboxylic acid group significantly increases polarity compared to the aldehyde. | Inert Atmosphere: Ensure your reactions are conducted under an inert atmosphere (N₂ or Ar), especially if the reaction requires heat or extended time. Re-evaluate Storage: Check your storage protocol. The material should be stored cold, dry, and under an inert atmosphere to prevent this issue.[1] |
| The compound appears clumpy or oily instead of a free-flowing powder. | This may indicate the presence of moisture or low-melting impurities. Hygroscopicity is not a major reported issue, but improper sealing can allow moisture ingress. | Dry the Material: Dry the compound under a vacuum. Purification: If the issue persists, recrystallization is an effective method to remove impurities that can lower the melting point and alter the physical appearance. |
Section 3: Experimental Protocols
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
This protocol provides a rapid and effective way to visualize impurities.
-
Plate Preparation: Use a silica gel-coated TLC plate (e.g., Silica Gel 60 F254). Draw a light pencil line approximately 1 cm from the bottom to serve as the origin.
-
Sample Preparation: Dissolve a small amount (1-2 mg) of your this compound in a suitable solvent like dichloromethane or ethyl acetate (1 mL).
-
Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto the origin line. If available, spot reference standards of the starting materials and the potential carboxylic acid by-product for comparison.
-
Eluent Selection: A common solvent system (mobile phase) for this compound is a mixture of hexanes and ethyl acetate. A good starting ratio is 4:1 (Hexanes:Ethyl Acetate). The goal is to achieve an Rf value of 0.3-0.5 for the main compound spot.
-
Development: Place the spotted TLC plate in a developing chamber containing the eluent. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). The aromatic rings will show up as dark spots. The more polar carboxylic acid impurity will have a significantly lower Rf value (travel less distance) than the aldehyde.
Protocol 2: Purification by Recrystallization
This procedure is effective for removing both less-polar synthetic impurities and more-polar oxidation products.
-
Solvent Selection: The ideal solvent is one that dissolves the compound well when hot but poorly when cold. For this compound, a mixed solvent system like ethanol/water or a single solvent like n-heptane can be effective.[3]
-
Dissolution: Place the impure compound in an Erlenmeyer flask. Add a minimal amount of the hot primary solvent (e.g., ethanol or dichloromethane) to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: If using a mixed solvent, slowly add the anti-solvent (e.g., water or n-heptane) dropwise to the hot solution until it becomes slightly cloudy (the saturation point). Reheat to clarify and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals thoroughly under a vacuum. The resulting material should be a white, crystalline solid with a sharp melting point.[3]
Section 4: Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₂O₃ | [7] |
| Molecular Weight | 228.24 g/mol | [3][7] |
| Appearance | White to off-white powder/crystals | [6] |
| Melting Point | 56-64 °C | [1][6] |
| Recommended Storage | 2-8°C, under inert gas, protect from light | [1][6] |
| Primary Degradation Pathway | Oxidation of the aldehyde to a carboxylic acid | [2] |
| Common Analytical Methods | TLC, HPLC, Melting Point, NMR | [4][6] |
Section 5: Visual Aids
The following diagrams illustrate key concepts for handling this compound.
Caption: Primary degradation pathway of this compound.
Caption: Logical workflow for troubleshooting common experimental issues.
References
- 1. 4-(4-METHOXYPHENOXY)BENZALDEHYDE 97 CAS#: 78725-47-0 [m.chemicalbook.com]
- 2. The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol -ORCA [orca.cardiff.ac.uk]
- 3. Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. 4-(4-Methoxyphenoxy)benzaldehyde | C14H12O3 | CID 10489519 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Failed Suzuki Coupling with 4-(4-Methoxyphenyl)benzaldehyde
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the Suzuki coupling of 4-(4-Methoxyphenyl)benzaldehyde and its derivatives. As Senior Application Scientists, we provide in-depth technical guidance rooted in established chemical principles and extensive laboratory experience.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions and problems encountered during the Suzuki coupling of aryl aldehydes.
Q1: My Suzuki coupling with this compound is not working. What are the most common initial checks I should perform?
A1: When a Suzuki coupling fails to give the desired product, it's crucial to systematically verify the fundamental components of the reaction. Start by assessing the following:
-
Reagent Quality:
-
Boronic Acid/Ester: Boronic acids are susceptible to degradation over time, particularly protodeboronation where the C-B bond is cleaved and replaced by a C-H bond.[1][2] Confirm the purity of your boronic acid or its derivative (e.g., pinacol ester) by NMR or melting point. It is often advisable to use freshly purchased or recrystallized boronic acids.
-
Aryl Halide: While generally stable, ensure the purity of your this compound derivative (e.g., the corresponding aryl bromide or iodide). Impurities can interfere with the catalytic cycle.
-
Palladium Catalyst: Palladium catalysts, especially Pd(0) sources like Pd(PPh₃)₄, can be sensitive to air and moisture. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), ensure it is of high purity. The appearance of palladium black early in the reaction can be an indication of catalyst decomposition.[3]
-
Solvent and Base: Ensure your solvents are anhydrous (if the reaction requires it) and properly degassed. The choice and quality of the base are critical; use a freshly opened or properly stored base.
-
-
Reaction Setup and Conditions:
-
Inert Atmosphere: The Suzuki coupling is sensitive to oxygen, which can lead to the oxidative homocoupling of the boronic acid and oxidation of the Pd(0) catalyst.[4][5] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that the reaction is maintained under a positive pressure of inert gas.
-
Degassing: Thoroughly degas your solvents to remove dissolved oxygen. Common methods include sparging with an inert gas, freeze-pump-thaw cycles, or sonication under vacuum.
-
Temperature: Verify the reaction temperature. While many Suzuki couplings proceed at elevated temperatures, excessively high temperatures can lead to catalyst decomposition.
-
Q2: I am observing a significant amount of a symmetrical biaryl byproduct derived from my boronic acid. What is causing this homocoupling, and how can I minimize it?
A2: The formation of a homocoupled product from your boronic acid is a common side reaction in Suzuki couplings.[5] This side reaction is primarily caused by two mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of molecular oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then react with two molecules of the boronic acid to generate the homocoupled product and regenerate the Pd(0) catalyst.[5]
-
Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) salt as a catalyst precursor, it can directly react with the boronic acid to form the homocoupled dimer and Pd(0).[1][4][5] This is particularly problematic at the beginning of the reaction before the catalytic cycle is fully established.
To minimize homocoupling, consider the following strategies:
-
Rigorous Exclusion of Oxygen: This is the most critical step. Ensure your reaction is performed under a strictly inert atmosphere and that all solvents are thoroughly degassed.[4]
-
Choice of Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that rapidly generates the active Pd(0) species can be beneficial. If using a Pd(II) source, adding a reducing agent like a small amount of phosphine ligand can help in the initial reduction to Pd(0).
-
Reaction Conditions: In some cases, adjusting the reaction temperature or the rate of addition of the reagents can help to favor the cross-coupling pathway over homocoupling.
Q3: My starting aryl halide is being consumed, but I am not getting the desired product. Instead, I am isolating the dehalogenated arene. What is causing this side reaction?
A3: The replacement of the halide with a hydrogen atom is known as dehalogenation or hydrodehalogenation. This side reaction can occur through several pathways in a Suzuki coupling:
-
Presence of a Hydrogen Source: After the oxidative addition of the aryl halide to the Pd(0) catalyst, the resulting Ar-Pd(II)-X complex can react with a hydride source in the reaction mixture. This is followed by reductive elimination to yield the dehalogenated arene and regenerate the Pd(0) catalyst. Common hydride sources can be impurities in the reagents or solvent, or can be generated from the decomposition of reagents.
-
Protodeboronation followed by Coupling: In some instances, the boronic acid can undergo protodeboronation to form the corresponding arene.[2] If this arene then participates in a subsequent C-H activation and coupling process, it can appear as if dehalogenation of the starting material has occurred.
To mitigate dehalogenation:
-
Use High-Purity Reagents and Solvents: Ensure that your reagents and solvents are free from impurities that could act as hydride sources.
-
Optimize Reaction Conditions: Adjusting the base, solvent, and temperature can sometimes suppress the dehalogenation pathway.
-
Ligand Selection: The choice of phosphine ligand can influence the relative rates of the desired cross-coupling and undesired side reactions. Experimenting with different ligands may be beneficial.
II. In-Depth Troubleshooting Guides
This section provides a more detailed, systematic approach to troubleshooting complex issues.
Issue 1: Low to No Conversion of Starting Materials
If you are observing little to no consumption of your starting materials, it indicates a fundamental problem with the catalytic cycle. The following decision tree can guide your troubleshooting process.
Caption: Troubleshooting workflow for low or no conversion.
Step-by-Step Troubleshooting for Low Conversion:
-
Verify Catalyst Activity:
-
Problem: The palladium catalyst may be inactive due to decomposition or the use of an inappropriate precursor. The electron-rich nature of this compound can make oxidative addition more challenging.[6]
-
Solution:
-
-
Assess Boronic Acid Integrity:
-
Problem: The boronic acid may have undergone protodeboronation during storage or under the reaction conditions.[1][2]
-
Solution:
-
Confirm the purity of the boronic acid via NMR.
-
Consider using a more stable derivative, such as a pinacol ester (BPin) or a trifluoroborate salt (BF₃K), which can release the boronic acid in situ.[8]
-
-
-
Evaluate the Base and Solvent System:
-
Problem: The choice of base and solvent is critical for the transmetalation step. The base activates the boronic acid to form a more nucleophilic boronate species.[9][10][11][12] An inappropriate base or solvent can lead to poor solubility or inefficient activation.
-
Solution:
-
Commonly used bases for Suzuki couplings include K₂CO₃, K₃PO₄, and Cs₂CO₃. For substrates with base-sensitive functional groups, milder bases like KF can be used.[10]
-
Aqueous solvent mixtures (e.g., dioxane/water, THF/water) are often effective as water can help to dissolve the inorganic base and facilitate the formation of the active boronate.[3] However, for some substrates, anhydrous conditions may be preferable.
-
-
Issue 2: Aldehyde-Related Side Reactions
The aldehyde functional group in this compound can potentially participate in side reactions, although it is generally a spectator in Suzuki couplings.
-
Cannizzaro-type reactions: Under strongly basic conditions and at elevated temperatures, aldehydes lacking an alpha-hydrogen can undergo a disproportionation reaction to yield a carboxylic acid and an alcohol. While less common under typical Suzuki conditions, it is a possibility to consider if unexpected byproducts are observed.
-
Aldol-type condensations: If there are other enolizable carbonyl compounds present as impurities, aldol reactions could occur.
If you suspect aldehyde-related side reactions, consider:
-
Using a milder base: Switching to a weaker base like K₂CO₃ or KF may help.
-
Lowering the reaction temperature: This can often reduce the rate of side reactions more than the desired coupling.
III. Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of this compound Derivatives
This protocol provides a starting point for the Suzuki coupling of a this compound derivative (assuming the presence of a halide, e.g., 4-bromo-4'-methoxybiphenyl).
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
-
Addition of Solvent and Catalyst:
-
Add the degassed solvent (e.g., a 4:1 mixture of dioxane:water) via syringe.
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the ligand (if required).
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Add water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Table 1: Recommended Starting Conditions for Screening
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd(OAc)₂ (2 mol%) | XPhos Pd G3 (2 mol%) |
| Ligand | - | SPhos (4 mol%) | - |
| Base | K₂CO₃ (2 equiv.) | K₃PO₄ (3 equiv.) | Cs₂CO₃ (2 equiv.) |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) | THF/H₂O (4:1) |
| Temperature | 90 °C | 100 °C | 80 °C |
IV. Mechanistic Insights
A deeper understanding of the Suzuki coupling mechanism can aid in troubleshooting.
The Suzuki Coupling Catalytic Cycle
Caption: A simplified representation of the Suzuki coupling catalytic cycle.
The catalytic cycle consists of three key steps:[9]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form an Ar-Pd(II)-X complex. This is often the rate-determining step, especially for electron-rich aryl halides.[9]
-
Transmetalation: The organic group from the boronic acid derivative (Ar') is transferred to the palladium center. This step requires the activation of the boronic acid by a base to form a more reactive boronate species.[9][10]
-
Reductive Elimination: The two organic groups (Ar and Ar') on the palladium center are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst.
Understanding which step is failing is key to effective troubleshooting. For instance, if the starting aryl halide is consumed but no product is formed, the issue may lie in the transmetalation or reductive elimination steps.
V. References
-
Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett, 31(15), 1511-1515. --INVALID-LINK--
-
Wikipedia contributors. (2024). Suzuki reaction. In Wikipedia, The Free Encyclopedia. --INVALID-LINK--
-
Haskel, A., et al. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 8(2), 239-243. --INVALID-LINK--
-
Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett, 31(15), 1511-1515. --INVALID-LINK--
-
BenchChem. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. --INVALID-LINK--
-
Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(22), 6755-6762. --INVALID-LINK--
-
Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. --INVALID-LINK--
-
Maj, A. M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2309-2317. --INVALID-LINK--
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. --INVALID-LINK--
-
Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(44), 15562-15571. --INVALID-LINK--
-
Organic Chemistry Data. (n.d.). Use of Base Metals in Suzuki Coupling. --INVALID-LINK--
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. --INVALID-LINK--
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. --INVALID-LINK--
-
Denmark, S. E., et al. (2018). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis, 8(11), 10769-10775. --INVALID-LINK--
-
Strømsodd, E. A., et al. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 209, 110899. --INVALID-LINK--
-
Leadbeater, N. E., & Marco, M. (2002). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters, 4(17), 2973-2976. --INVALID-LINK--
-
Badone, D., et al. (1996). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 61(21), 7455-7458. --INVALID-LINK--
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? --INVALID-LINK--
-
ResearchGate. (n.d.). Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions. --INVALID-LINK--
-
ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. --INVALID-LINK--
-
ResearchGate. (n.d.). The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. --INVALID-LINK--
-
Cooper, A. K., et al. (2020). Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalyzed Suzuki-Miyaura Reactions. Chemical Science, 11(8), 2249-2256. --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Optimization of Suzuki Coupling with 4-(Hexyloxy)benzaldehyde. --INVALID-LINK--
-
Wikipedia contributors. (2023). Protodeboronation. In Wikipedia, The Free Encyclopedia. --INVALID-LINK--
-
Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction. (2021). Molecules, 26(21), 6483. --INVALID-LINK--
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? --INVALID-LINK--
-
Reddit. (2025). Problems with Suzuki coupling. r/Chempros. --INVALID-LINK--
-
ResearchGate. (n.d.). Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid. --INVALID-LINK--
-
Gao, H., et al. (2018). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 5(15), 2274-2280. --INVALID-LINK--
-
BenchChem. (n.d.). optimization of reaction conditions for Suzuki coupling of 2-[3-(benzyloxy)phenyl]benzaldehyde. --INVALID-LINK--
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. --INVALID-LINK--
-
Cooper, A. K., et al. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science, 11(8), 2249-2256. --INVALID-LINK--
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. --INVALID-LINK--
-
ChemOrgChem. (2025). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem. YouTube. --INVALID-LINK--
-
Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of organic chemistry, 71(26), 9681–9686. --INVALID-LINK--
-
ResearchGate. (n.d.). Suzuki reactions promoted by different ligands (the catalytic conditions. --INVALID-LINK--
-
Kotschy, A., & Úrfi, L. (2001). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. Current Organic Chemistry, 5(2), 163-170. --INVALID-LINK--
-
Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023). Catalysts, 13(2), 294. --INVALID-LINK--
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Angewandte Chemie International Edition, 53(15), 3953-3957. --INVALID-LINK--
-
Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Chemical reviews, 95(7), 2457–2483. --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. --INVALID-LINK--
-
YouTube. (2020). Suzuki cross-coupling reaction. --INVALID-LINK--
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Reaction Conditions for 4-(4-Methoxyphenyl)benzaldehyde
Welcome to the dedicated technical support guide for the synthesis of 4-(4-Methoxyphenyl)benzaldehyde. This resource is designed for researchers, chemists, and drug development professionals who are looking to optimize this crucial synthetic transformation. We will focus on the most prevalent and versatile method for its synthesis: the Suzuki-Miyaura cross-coupling reaction. This guide moves beyond simple protocols to provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format to address the specific challenges you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the common hurdles and questions that arise during the synthesis of this compound via Suzuki-Miyaura coupling.
Q1: I'm getting very low to no yield of my desired product. Where should I start troubleshooting?
A1: A low or zero yield in a Suzuki coupling is a common issue that can almost always be traced back to one of three areas: the catalyst's activity, the reaction conditions, or the quality of your reagents.[1][2]
Initial Diagnostic Workflow:
-
Inert Atmosphere: The catalytic cycle involves Pd(0) species, which are readily oxidized by atmospheric oxygen, leading to catalyst deactivation.[1] Ensure your reaction vessel and solvents have been thoroughly deoxygenated. This is non-negotiable. A common method is to bubble argon or nitrogen through the solvent for 15-30 minutes or use several "freeze-pump-thaw" cycles.[1]
-
Reagent Purity: Verify the purity of your 4-halobenzaldehyde and 4-methoxyphenylboronic acid. Boronic acids can dehydrate to form cyclic boroxine anhydrides, which can alter reactivity. While often still reactive, the stoichiometry may be affected.
Below is a flowchart to guide your initial troubleshooting process.
Caption: Troubleshooting flowchart for low-yield Suzuki coupling reactions.
Q2: I'm observing a significant amount of a side product that I believe is 4,4'-dimethoxybiphenyl. What is causing this and how can I prevent it?
A2: This side product is the result of the "homocoupling" of your 4-methoxyphenylboronic acid. This is a classic issue in Suzuki couplings and is almost always caused by the presence of oxygen in the reaction mixture.[3][4]
-
Causality: Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then promote the coupling of two boronic acid molecules, regenerating Pd(0) in the process.[3] While this regenerates the active catalyst, it consumes your boronic acid and complicates purification.
-
Preventative Measures:
-
Rigorous Degassing: As mentioned in A1, this is the most critical factor. Ensure your solvents are thoroughly deoxygenated before adding the catalyst.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire reaction setup and duration.[4]
-
Catalyst Choice: Using a Pd(0) source directly, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), can sometimes reduce the propensity for homocoupling compared to starting with a Pd(II) source that requires in situ reduction.[4]
-
Q3: My main impurity is anisole, which suggests my boronic acid is decomposing. How do I stop this protodeboronation?
A3: Protodeboronation is the replacement of the boronic acid functional group with a hydrogen atom. This side reaction is a common pathway for yield loss, especially with electron-deficient or heteroaryl boronic acids, but it can occur with any boronic acid under suboptimal conditions.[1][2]
-
Causality: The mechanism can be complex, but it is often facilitated by the base and the presence of a proton source (like water).[2]
-
Mitigation Strategies:
-
Base Selection: The choice of base is critical. While a base is required to activate the boronic acid for transmetalation, an overly harsh or poorly soluble base can promote protodeboronation.[5][6] Consider screening milder or non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2][6]
-
Anhydrous Conditions: While many Suzuki protocols use aqueous base solutions, water is a proton source. If protodeboronation is severe, switching to anhydrous conditions with a dry, organic-soluble base may be beneficial.[1]
-
Use of Boronic Esters: Boronic esters, such as the pinacol ester derivative of 4-methoxyphenylboronic acid, are generally more stable and less prone to protodeboronation.[1]
-
Q4: The aldehyde group in my 4-halobenzaldehyde starting material seems to be unstable under my reaction conditions. What can I do?
A4: The aldehyde functional group is generally well-tolerated in Suzuki-Miyaura couplings.[4] However, it can be sensitive to very high temperatures or overly harsh basic conditions, which could potentially lead to side reactions like reduction to the corresponding alcohol.[1]
-
Recommended Actions:
-
Screen Milder Bases: If you suspect the base is the issue, switch from strong bases like NaOH or KOH to carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄).[1][6]
-
Temperature Optimization: Avoid excessively high temperatures. Most Suzuki couplings proceed efficiently between 80-110 °C.[2][4] Run a temperature screen to find the lowest effective temperature for your specific catalyst system.
-
Core Protocol & Optimization Parameters
The following is a robust starting protocol for the Suzuki-Miyaura synthesis of this compound. It should be viewed as a baseline for further optimization.
Baseline Experimental Protocol
-
Reaction Setup: To a dry Schlenk flask, add 4-bromobenzaldehyde (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.[1]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%) and ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[2][7]
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.[4]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the 4-bromobenzaldehyde is consumed.
-
Workup & Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[8]
Key Optimization Parameters
The success of your synthesis hinges on the interplay between the catalyst, base, and solvent.
1. The Palladium Catalyst System: The choice of ligand is paramount as it dictates the stability and activity of the catalyst. For coupling an aryl bromide, several systems are effective. For more challenging aryl chlorides, highly active catalysts based on bulky, electron-rich phosphine ligands (Buchwald Ligands) or N-Heterocyclic Carbenes (NHCs) are often necessary.[9][10]
| Catalyst System | Aryl Halide Scope | Key Characteristics & Considerations | Reference |
| Pd(PPh₃)₄ | I, Br, OTf | Classic, commercially available Pd(0) source. Good for general-purpose couplings. | [11] |
| Pd(OAc)₂ / Buchwald Ligands | Cl, Br, I, OTf | Highly active and versatile. Ligands like SPhos and XPhos enable difficult couplings of aryl chlorides and sterically hindered substrates. | [11][12] |
| Pd₂(dba)₃ / P(t-Bu)₃ | Cl, Br, I | A very active system, often effective at room temperature for aryl bromides. P(t-Bu)₃ is pyrophoric and must be handled with care. | [9] |
| Pd-NHC Complexes | Cl, Br, I | N-Heterocyclic Carbene ligands provide excellent thermal stability and high activity, especially for aryl chlorides. | [9] |
2. The Role of the Base: The base has three primary roles: it activates the boronic acid, facilitates the formation of key palladium intermediates, and can influence the rate of reductive elimination.[7] The choice of base is not trivial and can dramatically impact the reaction outcome.[5][6]
| Base | Strength | Typical Use & Comments | Reference |
| Na₂CO₃ / K₂CO₃ | Moderate | Very common, inexpensive. Often used in aqueous solvent mixtures. Good starting point. | [6][7] |
| K₃PO₄ | Strong | Highly effective, non-nucleophilic base. Particularly good for challenging couplings and nitrogen-containing substrates. | [6] |
| Cs₂CO₃ | Strong | Often provides superior results due to the "caesium effect," enhancing solubility and reactivity. More expensive. | [2][6] |
| KF | Weak | Fluoride ions are believed to play a unique role in activating the boronic acid. | [6] |
3. The Solvent System: The solvent must solubilize all components and stabilize the catalytic species.[13] Dipolar aprotic solvents, often with water, are standard.[13] The solvent can also influence reaction selectivity in more complex systems.[14][15]
| Solvent | Polarity | Common Pairings & Notes | Reference |
| Toluene | Nonpolar | Often used with organic-soluble bases. Good for anhydrous conditions. | [7] |
| 1,4-Dioxane | Polar Aprotic | Very common, often paired with aqueous bases (e.g., K₂CO₃, K₃PO₄). | [2][7] |
| THF | Polar Aprotic | Similar to dioxane, a good general-purpose solvent for Suzuki couplings. | [7] |
| DMF | Polar Aprotic | High boiling point, excellent solvating power for salts. Can coordinate to the catalyst. | [7][13] |
| Ethanol/Water | Polar Protic | Greener solvent options. Mixtures can be highly effective, enhancing catalyst activity and stability. | [16] |
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to rational troubleshooting. The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the 4-halobenzaldehyde.[7]
-
Transmetalation: The organic group from the activated boronic acid (the boronate) is transferred to the palladium center, displacing the halide.[7][9] This is often the rate-determining step.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond of the product and regenerating the active Pd(0) catalyst.[7]
By understanding which reaction parameter influences each step, you can make more informed decisions to overcome specific experimental challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. uwindsor.ca [uwindsor.ca]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aidic.it [aidic.it]
Technical Support Center: Purification of 4-(4-Methoxyphenyl)benzaldehyde
Welcome to the technical support center for the purification of 4-(4-Methoxyphenyl)benzaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key intermediate in high purity. Here, we move beyond simple protocols to explain the scientific rationale behind each step, empowering you to troubleshoot effectively and adapt methodologies to your specific needs.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the purification of this compound.
Q1: What are the most likely impurities in my crude this compound?
A1: Impurities are typically route-dependent, stemming from either the synthesis or subsequent degradation.
-
Synthesis-Related Impurities: If prepared via Suzuki coupling, common impurities include unreacted starting materials (e.g., 4-iodoanisole) and homocoupling byproducts.[1] Incomplete conversion of aryl boronates can also be a source of contamination.[1] If synthesized via nucleophilic aromatic substitution, unreacted 4-fluorobenzaldehyde and 4-methoxyphenol may be present.[2][3]
-
Degradation-Related Impurities: The most common impurity is 4-(4-methoxyphenyl)benzoic acid , formed by the facile air oxidation of the aldehyde group.[4][5] This is often the cause of decreasing purity during storage.
-
Colored Impurities: A yellow or brown hue in the solid product often indicates the presence of polymeric or degradation by-products that require removal.[6]
Q2: My product is a pale yellow solid. The literature reports it as colorless. How pure is it?
A2: The color is a primary indicator of purity. While a pale yellow solid might be of acceptable purity for some applications, a colorless or white crystalline solid is indicative of high purity.[2][3] The melting point is a more quantitative measure; pure this compound should have a sharp melting point in the range of 103-106 °C.[7] A broad or depressed melting range suggests the presence of impurities.
Q3: Should I use recrystallization or column chromatography for purification?
A3: The choice depends on the nature and quantity of the impurities. The following decision workflow provides a general guideline.
Caption: Purification Strategy Selection Workflow.
Q4: Can the aldehyde group decompose on a silica gel column?
A4: Yes, this is a significant risk. The slightly acidic nature of standard silica gel can catalyze the oxidation of the aldehyde to the corresponding carboxylic acid or promote other side reactions, leading to yield loss and streaking on the column.[5][8] This can often be mitigated by deactivating the silica with a small amount of a tertiary amine (e.g., triethylamine) in the eluent or by using a different stationary phase like neutral alumina.[9]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your purification experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Persistent yellow color after recrystallization. | 1. Highly soluble colored impurities co-crystallizing with the product.2. The chosen solvent is not optimal for rejecting the impurity. | 1. Use Activated Charcoal: Before allowing the hot solution to cool, add a small amount (1-2% w/w) of activated charcoal to the hot solution and heat for an additional 5-10 minutes. Filter the hot solution through a pad of Celite to remove the charcoal and then allow the filtrate to cool. 2. Solvent Screening: Test alternative solvent systems. A mixture like ethanol/water or hexanes/ethyl acetate may provide better differential solubility.[6] |
| Product "oils out" instead of crystallizing. | 1. The solution is supersaturated.2. The boiling point of the solvent is higher than the melting point of the impure product.3. Presence of impurities that inhibit crystal lattice formation. | 1. Induce Crystallization: Scratch the inside of the flask with a glass rod at the solvent-air interface. Add a seed crystal of pure product if available.2. Slow Cooling: Ensure the solution cools to room temperature slowly before moving to an ice bath. Rapid cooling promotes oiling.[6]3. Re-dissolve and Add More Solvent: If oiling occurs, reheat the solution until the oil redissolves, add 10-20% more solvent, and cool slowly again. |
| Low or no recovery from recrystallization. | 1. The product is too soluble in the chosen solvent at cold temperatures.2. Too much solvent was used. | 1. Change Solvent System: Select a solvent in which the product has lower solubility at room temperature. For this compound, n-heptane is reported to be effective.[2][3]2. Reduce Solvent Volume: If too much solvent was used, carefully evaporate a portion of the solvent and attempt to recrystallize again. |
| Product streaks or decomposes on the column. | 1. The silica gel is too acidic for the aldehyde.[9]2. The sample was loaded improperly or the column was poorly packed. | 1. Deactivate Silica: Prepare the eluent with 0.5-1% triethylamine to neutralize the acidic sites on the silica gel.[9]2. Switch Stationary Phase: Use neutral alumina instead of silica gel.3. Dry Loading: Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column. |
Experimental Protocols
These protocols provide detailed, validated methodologies for the purification of this compound.
Protocol 1: High-Purity Recrystallization
This method is ideal for removing small amounts of impurities from a crude product that is already relatively pure (>90%). Recrystallization from n-heptane has been shown to effectively turn pale yellow crude material into clear, colorless crystals.[2][3]
Step-by-Step Methodology:
-
Solvent Selection: Place ~50 mg of crude material in a test tube. Add a non-polar solvent like n-heptane dropwise while heating. A good solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot n-heptane required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Reheat the mixture to boiling for 5 minutes.
-
Hot Filtration (if charcoal was used): Pre-heat a funnel with a fluted filter paper. Filter the hot solution quickly into a clean, pre-warmed Erlenmeyer flask. This prevents premature crystallization in the funnel.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath for 30 minutes to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold n-heptane to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to obtain the pure, colorless product.
Caption: Troubleshooting Failed Recrystallization.
Protocol 2: Flash Column Chromatography
This technique is necessary for separating complex mixtures or when recrystallization fails. A hexane/ethyl acetate system is a good starting point for elution.
Step-by-Step Methodology:
-
TLC Analysis: Develop a solvent system using Thin Layer Chromatography (TLC). Spot the crude mixture on a silica plate and test various ratios of hexane:ethyl acetate. The ideal system will give the product an Rf value of ~0.3 and show good separation from all impurities.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, create a dry load by adsorbing the product onto a small amount of silica. Apply the sample to the top of the packed column.
-
Elution: Begin eluting with the non-polar solvent system, collecting fractions. Gradually increase the polarity of the eluent (gradient elution) to elute the product. For example, start with 95:5 hexane:EtOAc, then move to 90:10, and then 80:20. The less polar impurities should elute first, followed by the desired product.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.
Protocol 3: Removal of Acidic Impurities via Basic Wash
This is a simple and highly effective workup step to remove the 4-(4-methoxyphenyl)benzoic acid impurity.[5]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane in a separatory funnel.
-
First Wash: Add a 5% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Stopper the funnel and shake gently, venting frequently to release any CO₂ gas that evolves.
-
Separation: Allow the layers to separate and drain the lower aqueous layer. The sodium salt of the carboxylic acid is now in the aqueous phase.
-
Repeat: Repeat the wash with the basic solution one more time.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.
-
Drying and Concentration: Drain the organic layer into a flask, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting solid can then be further purified by recrystallization if needed.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sciencemadness Discussion Board - Purification of benzaldehyde? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound 97 52988-34-8 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Proactive Stabilization of 4-(4-Methoxyphenyl)benzaldehyde
Introduction: 4-(4-Methoxyphenyl)benzaldehyde is a key bifunctional building block in contemporary drug discovery and materials science, valued for its unique electronic and structural properties. However, the reactivity of its aldehyde moiety presents a significant challenge: a high susceptibility to oxidation. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, preventing, and troubleshooting the oxidative degradation of this important reagent. Our focus is on proactive measures and robust analytical protocols to ensure the integrity and reproducibility of your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
Q1: My vial of this compound, which was initially a white to off-white solid, has developed a yellowish tint. What does this indicate?
A1: A color change to yellow is a common visual indicator of degradation. Aromatic aldehydes are prone to oxidation, and the formation of impurities, including the corresponding carboxylic acid, can lead to discoloration. While a slight color change may not significantly impact every application, it warrants analytical verification of the material's purity before use.
Q2: What is the primary degradation product of this compound?
A2: The aldehyde functional group is the most susceptible to oxidation. The primary degradation product is the corresponding carboxylic acid, 4-(4-methoxyphenyl)benzoic acid . This transformation is primarily mediated by atmospheric oxygen and can be accelerated by exposure to light, elevated temperatures, and the presence of metallic impurities.
Q3: Can moisture in the storage environment contribute to the degradation of this compound?
A3: While the primary degradation pathway is oxidation, the presence of moisture can be detrimental. It can facilitate certain oxidative pathways and potentially lead to the formation of hydrates or other side products, although this is less common than oxidation. Therefore, maintaining a dry storage environment is crucial.
Q4: I've been storing my this compound at room temperature on the lab bench. Is this acceptable?
A4: This is not an ideal storage practice. Room temperature exposes the compound to thermal fluctuations and, more critically, to ambient light and a constant supply of atmospheric oxygen, all of which accelerate oxidation.[1] For long-term stability, more controlled conditions are imperative.
Part 2: Troubleshooting Guide - From Observation to Solution
This section addresses specific issues you may encounter during your experiments and provides a logical workflow for diagnosis and resolution.
Issue 1: Inconsistent Reaction Yields or Unexpected Byproducts
You Observe: A reaction that previously worked well is now giving lower yields of the desired product, or you are observing a new, more polar byproduct in your reaction mixture via TLC analysis.
Underlying Cause: It is highly probable that your this compound has partially oxidized to 4-(4-methoxyphenyl)benzoic acid. This reduces the molar equivalence of the starting aldehyde and introduces a new, reactive species into your experiment, which could interfere with your reaction or complicate purification.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reaction inconsistencies.
Analytical Verification Protocols:
-
Protocol 1: Thin-Layer Chromatography (TLC) for Rapid Purity Assessment
-
Objective: To quickly visualize the presence of the more polar carboxylic acid impurity.
-
Methodology:
-
Prepare a solution of your this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of ~1-2 mg/mL.
-
On a silica gel TLC plate, spot your sample. If available, co-spot with a known pure sample.
-
Develop the plate using a solvent system of 70:30:1 Hexane:Ethyl Acetate:Acetic Acid . The small amount of acetic acid helps to ensure that the carboxylic acid spot is well-defined and does not streak.[2][3]
-
Visualize the plate under UV light (254 nm).
-
-
Expected Result: The aldehyde will have a higher Rf value (travel further up the plate). The carboxylic acid impurity will appear as a distinct, more polar spot with a lower Rf value, closer to the baseline.
-
-
Protocol 2: ¹H NMR Spectroscopy for Definitive Quantification
-
Objective: To definitively identify and quantify the level of carboxylic acid impurity.
-
Methodology:
-
Prepare an NMR sample by dissolving a known mass of your compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire a ¹H NMR spectrum.
-
-
Expected Chemical Shifts:
-
This compound: The aldehyde proton (-CHO) will appear as a sharp singlet around δ 9.9-10.0 ppm . The aromatic and methoxy protons will also be present in their characteristic regions.
-
4-(4-Methoxyphenyl)benzoic acid: The carboxylic acid proton (-COOH) will appear as a broad singlet significantly downfield, typically between δ 10-13 ppm .
-
-
Quantification: The relative integration of the aldehyde proton peak versus the carboxylic acid proton peak can be used to determine the percentage of oxidation.
-
Issue 2: Ensuring Long-Term Stability of a New Batch
You Observe: You have just received or synthesized a new batch of this compound and want to ensure its long-term stability for future experiments.
Underlying Principle: Proactive prevention is the most effective strategy. This involves optimal storage conditions and, if necessary, the use of a chemical stabilizer.
Preventative Measures:
-
Optimal Storage Protocol: The gold standard for storing sensitive aldehydes is to minimize their exposure to oxygen, light, and heat.
Parameter Recommendation Rationale Temperature 2-8 °C Slows the rate of autoxidation.[1] Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric oxygen, the primary oxidant.[1] Container Tightly sealed amber glass vial Prevents exposure to light and moisture. Environment Dark and Dry (e.g., in a desiccator inside a refrigerator) Further protects from light and ambient moisture. -
Use of an Antioxidant Stabilizer: For long-term storage or for solutions, adding a radical-scavenging antioxidant like Butylated Hydroxytoluene (BHT) is highly effective.
-
Mechanism of Action: BHT is a phenolic antioxidant that preferentially reacts with and neutralizes the free radicals that propagate the oxidation chain reaction, thus protecting the aldehyde.[4][5]
-
Protocol 3: Stabilizing this compound with BHT
-
For Solid Storage: Add BHT to the solid compound at a concentration of 0.01-0.1% by weight . Ensure it is gently but thoroughly mixed.
-
For Solution Storage: If you need to store the aldehyde in solution, first degas the solvent to remove dissolved oxygen. Then, dissolve the BHT in the solvent before adding the aldehyde. A typical concentration for solutions is also in the range of 0.01-0.1%.
-
Verification: Always confirm that BHT is compatible with your downstream reaction conditions. It is generally considered non-interfering in many synthetic transformations but should be used with informed discretion.
-
-
Part 3: Advanced Analytical and Forced Degradation Studies
For professionals in drug development, understanding the degradation profile is not just about prevention but is a regulatory requirement. Forced degradation studies are essential for developing stability-indicating analytical methods.[6][7][8]
Forced Degradation Workflow:
Caption: Workflow for a forced degradation study.
-
Protocol 4: Developing a Stability-Indicating HPLC Method
-
Objective: To separate the parent aldehyde from its primary oxidative degradation product and any other potential impurities generated under stress.
-
Starting HPLC Conditions:
Parameter Value Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) Mobile Phase A Water with 0.1% Formic Acid Mobile Phase B Acetonitrile with 0.1% Formic Acid Gradient Start at 60% B, ramp to 95% B over 10 min, hold for 2 min, then re-equilibrate. Flow Rate 1.0 mL/min Column Temperature 30 °C | Detection (UV) | 280 nm |
-
Expected Elution Profile: Based on polarity, the 4-(4-methoxyphenyl)benzoic acid will have a shorter retention time than the parent this compound. This method should serve as an excellent starting point for validation and can be optimized as needed based on the results of the forced degradation study.[9][10]
-
References
- 1. This compound 97 52988-34-8 [sigmaaldrich.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. TLC | OpenOChem Learn [learn.openochem.org]
- 4. Kao | BHT (Butylated Hydroxytoluene) [kao.com]
- 5. atamankimya.com [atamankimya.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Butylated Hydroxytoluene (BHT) in Personal Care and Cosmetics [periodical.knowde.com]
- 8. EP0326407A2 - Method for preparing aqueous analytical reagents containing water insoluble antioxidant - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Researcher's Comparative Guide to the Characterization of 4-(4-Methoxyphenyl)benzaldehyde
For professionals engaged in pharmaceutical research and drug development, the meticulous characterization of chemical compounds is a foundational pillar of scientific rigor. 4-(4-Methoxyphenyl)benzaldehyde, a biphenyl carboxaldehyde derivative, serves as a crucial intermediate in the synthesis of various organic molecules. Its structural integrity, purity, and physicochemical properties directly influence the outcome of subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth, comparative analysis of the essential analytical techniques employed to comprehensively characterize this compound, moving beyond mere procedural descriptions to elucidate the strategic rationale behind the selection of each method.
The narrative that follows is structured to empower researchers to not only replicate these characterization protocols but to understand the "why" behind each experimental choice. By integrating data from multiple analytical perspectives, we can construct a holistic and validated profile of this compound, ensuring the quality and reproducibility of your research.
I. Structural Elucidation: The Triad of NMR, IR, and Mass Spectrometry
The primary objective in characterizing a synthesized compound is the unambiguous confirmation of its chemical structure. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a self-validating system for structural verification.
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Probing the Proton Environment
¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Data Interpretation & Comparative Insights: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aldehydic proton, the aromatic protons, and the methoxy group protons.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| Aldehydic (-CHO) | ~9.9-10.0 | Singlet (s) | 1H | The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group, resulting in a downfield chemical shift. |
| Aromatic (Ar-H) | ~6.9-7.9 | Multiplets (m) or Doublets (d) | 8H | The aromatic protons appear in a complex pattern due to coupling between adjacent protons on the two phenyl rings. Protons ortho to the aldehyde and methoxy groups will have distinct chemical shifts from those that are meta. |
| Methoxy (-OCH₃) | ~3.8 | Singlet (s) | 3H | The protons of the methoxy group are shielded by the electron-donating oxygen atom and appear as a sharp singlet as there are no adjacent protons to couple with. |
¹³C NMR Spectroscopy: Visualizing the Carbon Framework
¹³C NMR complements ¹H NMR by providing a direct map of the carbon skeleton.
Experimental Protocol: The sample preparation and instrument setup are similar to ¹H NMR. A proton-decoupled ¹³C NMR experiment is typically performed to simplify the spectrum, resulting in a single peak for each unique carbon atom.
Data Interpretation & Comparative Insights: The ¹³C NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons, and the methoxy carbon.
| Carbon Type | Expected Chemical Shift (δ, ppm) | Rationale for Assignment |
| Carbonyl (-CHO) | ~191 | The carbonyl carbon is significantly deshielded and appears at a very downfield chemical shift, a characteristic feature of aldehydes. |
| Aromatic (C-O & C-C=O) | ~164, ~148, ~131 | Carbons directly attached to the electron-withdrawing aldehyde group and the electron-donating ether oxygen will have distinct and downfield chemical shifts. |
| Aromatic (Ar-C) | ~115-132 | The remaining aromatic carbons will resonate in this region. |
| Methoxy (-OCH₃) | ~55 | The methoxy carbon is shielded and appears in the upfield region of the spectrum. |
The combination of ¹H and ¹³C NMR data provides a robust and internally consistent confirmation of the molecular structure of this compound.
IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule.[1]
Experimental Protocol:
-
Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.
-
Data Acquisition: The IR spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Data Interpretation & Comparative Insights: The IR spectrum provides a vibrational fingerprint of the molecule. For this compound, the key diagnostic peaks are:
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode | Significance |
| Aldehyde C-H | ~2850 and ~2750 | C-H Stretch | The presence of two weak bands in this region is characteristic of an aldehyde C-H stretch and is a strong indicator of the aldehyde functional group.[1] |
| Carbonyl (C=O) | ~1700-1680 | C=O Stretch | A strong, sharp absorption in this region is indicative of the carbonyl group of the aldehyde. Conjugation with the aromatic ring lowers the stretching frequency compared to a non-conjugated aldehyde.[1][2] |
| Aromatic C=C | ~1600-1450 | C=C Stretch | Multiple sharp bands in this region confirm the presence of the aromatic rings. |
| C-O Ether | ~1250 | Asymmetric C-O-C Stretch | A strong band in this region is characteristic of the aryl ether linkage.[2] |
The IR spectrum serves as a quick and reliable check for the presence of the critical aldehyde and ether functional groups, corroborating the structural information obtained from NMR.
Mass spectrometry provides the exact molecular weight of the compound, offering the final piece of the structural puzzle.
Experimental Protocol:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique for this type of molecule.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
Data Interpretation & Comparative Insights: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₁₄H₁₂O₂), which is 212.24 g/mol . High-resolution mass spectrometry (HRMS) can provide the exact mass to several decimal places, further confirming the elemental composition.
| Technique | Information Provided | Key Data for this compound |
| ¹H NMR | Proton environment, connectivity | Aldehydic proton (~9.9 ppm), aromatic protons (~6.9-7.9 ppm), methoxy protons (~3.8 ppm) |
| ¹³C NMR | Carbon framework | Carbonyl carbon (~191 ppm), aromatic carbons (~115-164 ppm), methoxy carbon (~55 ppm) |
| IR | Functional groups | C=O stretch (~1685 cm⁻¹), aldehyde C-H stretch (~2850, 2750 cm⁻¹), C-O stretch (~1250 cm⁻¹)[2] |
| MS | Molecular weight, fragmentation pattern | Molecular ion peak (M⁺) at m/z = 212 |
II. Purity Assessment: A Comparative Look at Chromatographic Techniques
Ensuring the purity of this compound is critical for its use in further synthetic applications. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for this purpose. The choice between them depends on the volatility and thermal stability of the compound and its potential impurities.[3]
For non-volatile or thermally labile compounds, HPLC is the method of choice.[4] Given that this compound is a solid at room temperature, HPLC is a highly suitable technique for its purity analysis.
Experimental Protocol (Reverse-Phase HPLC):
-
Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol.
-
Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the mobile phase or a suitable solvent.[3]
-
Analysis: Inject the sample and monitor the elution profile at a wavelength where the analyte has strong absorbance (determined by UV-Vis spectroscopy). Purity is determined by the area percentage of the main peak.
Data Interpretation & Comparative Insights: A pure sample of this compound will show a single major peak in the chromatogram. The presence of other peaks indicates impurities. The retention time of the main peak can be compared to a reference standard for identity confirmation. HPLC is particularly advantageous for detecting non-volatile impurities that would not be amenable to GC analysis.[4]
While HPLC is generally preferred, GC can be a valuable tool for detecting volatile impurities, such as residual solvents from the synthesis.
Experimental Protocol:
-
Instrumentation: A gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A capillary column with a non-polar or medium-polarity stationary phase.
-
Carrier Gas: An inert gas such as helium or nitrogen.
-
Temperature Program: A temperature gradient is used to elute compounds based on their boiling points.
-
Sample Preparation: The sample is dissolved in a volatile organic solvent.
Comparative Analysis: HPLC vs. GC
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[3] | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[3] |
| Applicability | Ideal for non-volatile and thermally stable compounds like this compound.[3] | Suitable for volatile and thermally stable compounds; useful for detecting volatile impurities.[3] |
| Detector | UV-Vis, DAD | FID, MS |
| Advantages | Versatile for a wide range of compounds, including non-volatile impurities.[3] | High resolution for volatile compounds, often faster analysis times.[3] |
| Limitations | Can have longer run times. | Not suitable for non-volatile or thermally unstable impurities.[3] |
III. Physicochemical Properties: Thermal and Crystallographic Analysis
Beyond structure and purity, understanding the physicochemical properties of this compound is crucial for its handling, formulation, and stability assessment.
Thermal analysis techniques provide insights into the thermal stability and phase behavior of a material.[5]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This is useful for determining thermal stability and the presence of volatile components like water or residual solvents. For this compound, TGA would show the decomposition temperature.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[6] This technique is used to determine the melting point and enthalpy of fusion. A sharp melting peak is indicative of a pure crystalline compound. The reported melting point for this compound is in the range of 103-106 °C.
Experimental Protocol (TGA/DSC):
-
Sample Preparation: A small, accurately weighed amount of the sample (typically 2-5 mg) is placed in an aluminum or platinum pan.
-
Instrument Setup: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
-
Data Analysis: The TGA thermogram plots weight loss versus temperature, while the DSC thermogram plots heat flow versus temperature.
For crystalline solids, single-crystal X-ray diffraction (XRD) provides the ultimate structural confirmation by determining the precise three-dimensional arrangement of atoms in the crystal lattice.[7]
Experimental Protocol:
-
Crystal Growth: Suitable single crystals are grown by slow evaporation of a saturated solution.[8]
-
Data Collection: A single crystal is mounted on a diffractometer and irradiated with X-rays.[8]
-
Structure Solution and Refinement: The diffraction pattern is used to solve and refine the crystal structure.
Data Interpretation & Comparative Insights: The crystal structure of a related compound, 4-(4-methoxyphenoxy)benzaldehyde, has been reported.[9][10] Such analysis for this compound would provide precise bond lengths, bond angles, and information about intermolecular interactions in the solid state, which are invaluable for understanding its solid-state properties and for computational modeling studies.
IV. Spectroscopic Properties: UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is useful for quantitative analysis and for determining an appropriate wavelength for HPLC detection.
Experimental Protocol:
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Data Acquisition: The absorbance spectrum is recorded over the UV-Visible range (typically 200-800 nm).
Data Interpretation & Comparative Insights: Aromatic aldehydes and ketones exhibit characteristic n-π* and π-π* electronic transitions.[1] The conjugation of the two phenyl rings and the carbonyl group in this compound is expected to result in strong UV absorbance. The wavelength of maximum absorbance (λmax) can be used for quantitative analysis using the Beer-Lambert law.
Conclusion
The comprehensive characterization of this compound requires a multi-technique approach that provides a self-validating and holistic understanding of the compound's identity, purity, and physicochemical properties. By strategically employing a combination of NMR, IR, and mass spectrometry for structural elucidation, HPLC and GC for purity assessment, thermal analysis and X-ray crystallography for solid-state characterization, and UV-Visible spectroscopy for electronic properties, researchers can ensure the quality and reliability of their work. This guide serves as a framework for not only executing these analytical techniques but also for making informed decisions about which methods are most appropriate for achieving specific characterization goals in the context of drug discovery and development.
References
- 1. Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones [jove.com]
- 2. Solved The infrared (IR) spectrum of 4-methoxybenzaldehyde B | Chegg.com [chegg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. TGA/DSC [sites.mpip-mainz.mpg.de]
- 6. iitk.ac.in [iitk.ac.in]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 4'-Substituted Biphenyl Aldehydes: A Comparative Analysis
Introduction: The Biphenyl Aldehyde Scaffold
The biphenyl moiety is a privileged structural motif in medicinal chemistry and materials science, offering a rigid, tunable scaffold that is central to the function of numerous pharmaceuticals, liquid crystals, and organic electronics.[1][2] When functionalized with a formyl group, as in the case of 4-biphenylcarboxaldehyde and its derivatives, the resulting molecule becomes an exceptionally versatile building block. The aldehyde serves as a synthetic handle for a vast array of chemical transformations, including reductive aminations, Wittig reactions, and condensations, allowing for the construction of complex molecular architectures.[3]
However, not all biphenyl aldehydes are created equal. The introduction of a substituent at the 4'-position dramatically alters the molecule's electronic properties, which in turn dictates its physicochemical characteristics and chemical reactivity. For researchers, scientists, and drug development professionals, understanding these substituent-driven differences is paramount to selecting the optimal starting material for a given synthetic campaign.
This guide provides an in-depth, objective comparison of 4-(4-Methoxyphenyl)benzaldehyde, a derivative bearing a strong electron-donating group (EDG), with its unsubstituted, weakly deactivated, and strongly deactivated counterparts. We will explore the nuances of their synthesis, compare their physical properties with supporting experimental data, and dissect the causality behind their differential reactivity.
Comparative Synthesis via Suzuki-Miyaura Cross-Coupling
The most robust and widely adopted method for synthesizing unsymmetrical biaryls, including 4'-substituted-biphenyl-4-carboxaldehydes, is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5][6] This Nobel Prize-winning methodology involves the reaction of an aryl boronic acid with an aryl halide or triflate. Its popularity stems from the commercial availability of a vast library of starting materials, mild reaction conditions, and a general tolerance of diverse functional groups.
The general synthetic strategy involves coupling a substituted phenylboronic acid with 4-bromobenzaldehyde or, alternatively, coupling a substituted aryl bromide with 4-formylphenylboronic acid. The choice of coupling partners is often dictated by commercial availability and cost.
Caption: Generalized experimental workflow for the Suzuki-Miyaura synthesis of biphenyl aldehydes.
Experimental Protocol: A Comparative Synthesis
The following protocol, adapted from a robust procedure for 4-biphenylcarboxaldehyde published in Organic Syntheses, can be applied to the synthesis of the substituted analogues with minor modifications.[4] The primary variables are the choice of aryl halide and boronic acid.
Objective: To synthesize 4-biphenylcarboxaldehyde and its 4'-methoxy, 4'-chloro, and 4'-nitro derivatives.
Materials:
-
Aryl Halide: 4-Bromobenzaldehyde
-
Boronic Acids: Phenylboronic acid, 4-Methoxyphenylboronic acid, 4-Chlorophenylboronic acid, 4-Nitrophenylboronic acid
-
Catalyst: Palladium(II) Acetate (Pd(OAc)₂)
-
Ligand: Triphenylphosphine (PPh₃)
-
Base: 2 M Aqueous Sodium Carbonate (Na₂CO₃)
-
Solvent: 1-Propanol and Deionized Water
Procedure (General for a 0.270 mol scale):
-
Flask Setup: In a three-necked, round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, charge 4-bromobenzaldehyde (1.0 eq, 0.270 mol).
-
Reagent Addition: Add the respective boronic acid (1.1 eq, 0.297 mol) and 1-propanol (approx. 1.5 L/mol of halide). Stir the mixture at room temperature for 30 minutes to allow the solids to dissolve.
-
Catalyst and Base Loading: To the resulting solution, add palladium acetate (0.003 eq, 0.81 mmol) and triphenylphosphine (0.009 eq, 2.43 mmol). Follow this with the addition of 2 M aqueous sodium carbonate (1.2 eq, 0.324 mol) and additional deionized water (approx. 0.35 L/mol of halide).
-
Reaction: Heat the mixture to reflux (approx. 85-90 °C) under a nitrogen atmosphere. The reaction progress can be monitored by TLC or ¹H NMR by observing the disappearance of the 4-bromobenzaldehyde starting material.[4] Reaction is typically complete within 1-3 hours.
-
Work-up: Remove the heat source and add water (approx. 1.3 L/mol of halide) while the mixture is still hot. Allow the mixture to cool to room temperature while stirring. Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Extraction: Separate the phases. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with 5% sodium bicarbonate solution, followed by saturated brine. Dry the organic solution over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude solid can be purified by recrystallization (e.g., from a methanol/hexanes mixture) to afford the final product as a crystalline solid.[4]
Causality of Experimental Choices:
-
Catalyst System: The Pd(OAc)₂/PPh₃ system is a classic, cost-effective, and reliable choice for Suzuki couplings. The phosphine ligand stabilizes the palladium(0) active species. More advanced, bulky phosphine ligands can sometimes offer higher turnover numbers, but PPh₃ is sufficient and robust for these substrates.[6]
-
Base: Sodium carbonate is a crucial component. It reacts with the boronic acid to form a more nucleophilic boronate species, which is necessary to facilitate the transmetalation step in the catalytic cycle.[6]
-
Solvent System: The use of a water-miscible organic solvent like 1-propanol creates a homogeneous environment for the organic substrates and the aqueous base, accelerating the reaction rate compared to biphasic systems.[4]
Comparative Physicochemical Properties
The electronic nature of the 4'-substituent directly impacts the molecule's physical properties. The methoxy group (-OCH₃) is a strong π-donor, the chloro group (-Cl) is weakly π-donating but inductively withdrawing (net withdrawing), and the nitro group (-NO₂) is a powerful π- and σ-acceptor. These differences manifest in the compound's melting point and its spectroscopic signatures.
| Property | This compound (EDG) | 4-Biphenylcarboxaldehyde (Neutral) | 4-(4-Chlorophenyl)benzaldehyde (EWG) | 4-(4-Nitrophenyl)benzaldehyde (EWG) |
| Structure | OCH₃-Ph-Ph-CHO | H-Ph-Ph-CHO | Cl-Ph-Ph-CHO | NO₂-Ph-Ph-CHO |
| Melting Point (°C) | 103 - 106 | 57 - 59[7] | 113 - 116[8] | 157 - 161[7] |
| ¹H NMR (δ CHO, ppm) | ~9.95 | ~10.06[4] | ~10.07 | ~10.15 |
| IR (ν C=O, cm⁻¹) | ~1695 | ~1700[4] | ~1703 | ~1708 |
Analysis of Trends:
-
Melting Point: The melting point is influenced by both molecular weight and the efficiency of crystal lattice packing. The unsubstituted compound has the lowest melting point. The methoxy, chloro, and nitro derivatives all exhibit higher melting points, suggesting that the substituents, particularly the polar nitro group, facilitate stronger intermolecular interactions (e.g., dipole-dipole) in the crystal lattice, requiring more energy to disrupt.
-
¹H NMR Aldehyde Proton Shift: The chemical shift of the aldehyde proton is a direct probe of the electronic environment of the carbonyl group.[9][10] An electron-donating group like -OCH₃ pushes electron density through the biphenyl system, slightly shielding the aldehyde proton and shifting its resonance upfield (lower ppm value). Conversely, electron-withdrawing groups like -Cl and especially -NO₂ pull electron density away from the aldehyde, deshielding the proton and shifting its resonance downfield (higher ppm value).[11] This predictable trend is invaluable for reaction monitoring and structural confirmation.
-
IR Carbonyl Stretch Frequency: The position of the C=O stretching vibration is dependent on the bond strength.[12][13] Electron-donating groups (-OCH₃) contribute to resonance structures that place more single-bond character on the carbonyl, weakening it and lowering the stretching frequency. Electron-withdrawing groups (-Cl, -NO₂) have the opposite effect; they pull electron density away, increasing the C=O bond order and shifting the absorption to a higher wavenumber (frequency).[14] This trend makes IR spectroscopy a quick diagnostic tool for assessing the electronic nature of the biphenyl system.
Comparative Chemical Reactivity: A Hammett Analysis
The most significant consequence of the 4'-substituent is its modulation of the aldehyde's reactivity. The aldehyde carbon is electrophilic and is the site of nucleophilic attack in many key reactions. The reactivity of this site is directly proportional to its electrophilicity.
This relationship can be quantitatively described by the Hammett Equation :
log(k/k₀) = ρσ
Where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted (reference) reactant.
-
σ (sigma) is the substituent constant , which is an empirical measure of the electronic effect of a substituent (-OCH₃ has a negative σ; -Cl and -NO₂ have positive σ values).
-
ρ (rho) is the reaction constant , which indicates the sensitivity of a particular reaction to substituent effects.
For reactions where the rate-determining step is nucleophilic attack on the aldehyde carbonyl, a positive charge builds up on the carbonyl oxygen in the transition state. This transition state is stabilized by electron-withdrawing groups and destabilized by electron-donating groups. Therefore, such reactions have a positive ρ value .
Caption: Hammett plot illustrating increased reactivity with electron-withdrawing groups (EWG).
Experimental Support:
-
Condensation Reactions: Kinetic studies on the condensation of aromatic aldehydes with active methylene compounds like Meldrum's acid show that aldehydes with electron-withdrawing groups react significantly faster than those with electron-donating groups.
-
Wittig Reaction: A Hammett plot for the Wittig reaction using substituted aldehydes yields a positive ρ value of +2.7, confirming that the reaction is accelerated by electron-withdrawing groups that increase the electrophilicity of the carbonyl carbon.
-
Oxime Formation: The formation of oximes, a common bioconjugation reaction, proceeds more rapidly with electron-deficient carbonyl groups.[15]
Therefore, we can confidently predict the following reactivity trend for nucleophilic addition reactions:
4-(4-Nitrophenyl)benzaldehyde > 4-(4-Chlorophenyl)benzaldehyde > 4-Biphenylcarboxaldehyde > this compound
This trend is a critical consideration in experimental design. A reaction with the methoxy-substituted aldehyde may require harsher conditions (higher temperature, longer reaction time, stronger catalyst) to achieve the same conversion as its nitro-substituted counterpart.
Implications for Application
-
Drug Discovery & Medicinal Chemistry: The 4'-substituent can be used to fine-tune not only the reactivity for subsequent synthetic steps but also the final compound's pharmacological properties. An -OCH₃ group can serve as a metabolic soft spot or a hydrogen bond acceptor, while a -Cl group can block a site of metabolism or occupy a hydrophobic pocket in a protein target. The choice of aldehyde precursor is thus an early-stage strategic decision in lead optimization.
-
Materials Science: In the synthesis of Covalent Organic Frameworks (COFs) or OLED materials, the electronic properties of the building blocks are paramount.[16] Using this compound will lead to a more electron-rich material compared to one synthesized from 4-(4-nitrophenyl)benzaldehyde. This directly impacts the material's HOMO/LUMO energy levels, bandgap, and ultimately its performance in an electronic device.
Conclusion
While this compound and other 4'-substituted biphenyl aldehydes share a common structural framework, they are far from interchangeable. The electronic nature of the 4'-substituent provides a powerful handle to modulate the molecule's physical properties and, most importantly, its chemical reactivity.
As a senior application scientist, my recommendation is to make a deliberate, data-driven choice based on the specific goals of your project:
-
For rapid nucleophilic additions or the synthesis of electron-poor target molecules , derivatives with electron-withdrawing groups like -NO₂ or -Cl are superior.
-
For the synthesis of electron-rich materials or when a less reactive aldehyde is desired to achieve selectivity in a multifunctional molecule, the -OCH₃ derivative is the logical choice.
By understanding the causality behind the trends in their synthesis, properties, and reactivity, researchers can leverage this family of biphenyl aldehydes to accelerate their research and development efforts with greater precision and predictability.
References
- 1. rsc.org [rsc.org]
- 2. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. 对苯基苯甲醛 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Benzaldehyde, 4-nitro- [webbook.nist.gov]
- 9. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. 4-Nitrobenzaldehyde(555-16-8) 1H NMR [m.chemicalbook.com]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. eng.uc.edu [eng.uc.edu]
- 14. fiveable.me [fiveable.me]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to Purity Analysis of 4-(4-Methoxyphenyl)benzaldehyde: HPLC, GC-MS, qNMR, and DSC Approaches
For researchers, scientists, and drug development professionals, the accurate determination of purity for key intermediates like 4-(4-Methoxyphenyl)benzaldehyde is a critical, non-negotiable aspect of the development pipeline. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this compound, grounded in scientific principles and practical expertise. We will explore a primary High-Performance Liquid Chromatography (HPLC) method in detail and contrast its performance with Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Differential Scanning Calorimetry (DSC).
The Critical Role of Purity in Pharmaceutical Intermediates
This compound, with its biphenyl scaffold and reactive aldehyde group, is a valuable building block in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs).[1] The presence of impurities, even in trace amounts, can have significant downstream consequences, affecting reaction yields, inducing side reactions, and posing potential safety risks in the final drug product. Therefore, a robust and well-characterized analytical method for purity determination is paramount.
Primary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Reverse-phase HPLC is the workhorse of pharmaceutical analysis due to its versatility, robustness, and high resolving power for a wide range of organic molecules. For this compound, a C18 column is an excellent starting point, providing a hydrophobic stationary phase that interacts favorably with the aromatic rings of the analyte.[2]
The "Why" Behind the Method:
-
Stationary Phase Selection: A C18 (octadecylsilyl) stationary phase is chosen for its strong hydrophobic retention of the biphenyl structure. This allows for effective separation from more polar or less retained impurities.
-
Mobile Phase Composition: A gradient elution using a mixture of water and a polar organic solvent like acetonitrile or methanol is employed. This is crucial because a gradient allows for the elution of a wider range of impurities with varying polarities. Starting with a higher aqueous composition allows for the retention and separation of early-eluting polar impurities, while gradually increasing the organic modifier concentration ensures the timely elution of the main analyte and any late-eluting, more hydrophobic impurities.
-
UV Detection: The extended conjugation of the biphenyl system and the presence of the benzaldehyde chromophore suggest strong UV absorbance. Based on the UV absorption spectra of similar compounds like benzaldehyde and 4-methoxybenzaldehyde, which show strong absorbance around 250 nm, a detection wavelength of 254 nm is a logical choice for sensitive detection.[3][4][5]
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for the HPLC-UV Purity Analysis of this compound.
Detailed Experimental Protocol:
1. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %A %B 0 50 50 20 10 90 25 10 90 26 50 50 | 30 | 50 | 50 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Sample Concentration: 0.5 mg/mL
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 20.0 mL of diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. System Suitability:
-
Perform five replicate injections of the sample solution. The relative standard deviation (RSD) of the peak area for the main component should be not more than 2.0%.
-
The theoretical plates for the main peak should be greater than 2000.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
Potential Impurities and Their Separation:
The most probable synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction.[6][7] This reaction typically involves the coupling of an aryl halide (e.g., 4-bromobenzaldehyde) with an arylboronic acid (e.g., 4-methoxyphenylboronic acid) in the presence of a palladium catalyst and a base.
Likely Impurities:
-
Unreacted Starting Materials: 4-bromobenzaldehyde and 4-methoxyphenylboronic acid.
-
Homocoupling Byproducts: 4,4'-dimethoxybiphenyl (from the coupling of two molecules of 4-methoxyphenylboronic acid) and 4,4'-diformylbiphenyl (from the coupling of two molecules of 4-bromobenzaldehyde).
-
Protodeboronation Product: Anisole (from the replacement of the boronic acid group with a hydrogen atom).
The proposed HPLC method is designed to separate these potential impurities from the main product. The starting materials and anisole are generally more polar or have different hydrophobic characteristics than the final product and will likely elute at different retention times. The homocoupled byproducts, being larger and more hydrophobic, are expected to be well-resolved from the main peak.
Comparative Analysis with Alternative Methodologies
While HPLC-UV is a robust primary method, orthogonal techniques are essential for a comprehensive purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Aromatic aldehydes are amenable to GC analysis.
Principle: The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components are then detected by a mass spectrometer, which provides both quantitative information and structural identification based on fragmentation patterns.
Advantages:
-
High Sensitivity and Selectivity: The mass spectrometer provides excellent sensitivity and selectivity.
-
Structural Information: The fragmentation pattern is a chemical fingerprint that can be used to identify unknown impurities.
Disadvantages:
-
Thermal Lability: The compound must be thermally stable and volatile. This compound, being a solid with a relatively high melting point, is suitable, but less stable impurities might degrade in the injector port.
-
Derivatization May Be Required: For some aldehydes, derivatization is used to improve volatility and chromatographic performance.[8] This adds a step to the sample preparation and can introduce variability.
Typical GC-MS Parameters:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 10 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 450.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct measurement of the amount of a substance without the need for a reference standard of the analyte itself.[9][10]
Principle: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific proton signal of the analyte to the integral of a known amount of a certified internal standard, the purity of the analyte can be accurately determined.[11][12]
Advantages:
-
Primary Method: Does not require a specific reference standard of the analyte.
-
High Precision and Accuracy: Can provide highly accurate and precise purity values.
-
Structural Confirmation: The NMR spectrum simultaneously provides structural information, confirming the identity of the analyte and potentially identifying impurities.
Disadvantages:
-
Lower Sensitivity: Compared to chromatographic methods, NMR has lower sensitivity.
-
Requires a Suitable Internal Standard: The internal standard must be stable, of high purity, and have signals that do not overlap with the analyte signals.
-
Instrumentation: Requires access to a high-field NMR spectrometer.
Typical qNMR Protocol:
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Maleic acid or dimethyl sulfone (highly pure and with simple singlet signals).
-
Procedure:
-
Accurately weigh about 10-20 mg of this compound and about 5-10 mg of the internal standard into an NMR tube.
-
Add a known volume (e.g., 0.6 mL) of the deuterated solvent.
-
Acquire the ¹H NMR spectrum using appropriate quantitative parameters (e.g., long relaxation delay, 90° pulse angle).
-
Integrate a well-resolved signal of the analyte (e.g., the aldehyde proton) and a signal from the internal standard.
-
Calculate the purity using the established qNMR equations.[12]
-
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that can be used to determine the purity of highly crystalline organic compounds.[13][14]
Principle: The method is based on the van't Hoff equation, which describes the melting point depression of a pure substance due to the presence of impurities.[15][16] By analyzing the shape of the melting endotherm, the mole fraction of impurities can be calculated.
Advantages:
-
Absolute Method: Does not require calibration standards.
-
Small Sample Size: Typically requires only 1-5 mg of sample.
-
Fast Analysis: A single DSC run can be relatively quick.
Disadvantages:
-
Limited to High Purity Samples: The method is most accurate for samples with a purity of >98.5%.[14]
-
Requires Crystalline Material: The sample must be a stable, crystalline solid with a sharp melting point.
-
Does Not Identify Impurities: DSC provides a total mole percent of impurities but does not identify them.
-
Interferences: Not suitable for compounds that decompose upon melting or exhibit polymorphism.[14]
Typical DSC Parameters:
-
Sample Pan: Aluminum pan, hermetically sealed.
-
Sample Weight: 2-5 mg.
-
Heating Rate: 1-2 °C/min.
-
Purge Gas: Nitrogen at 50 mL/min.
-
Temperature Range: Scan from ambient temperature to a temperature sufficiently above the melting point of the compound.
Summary of Methodologies
| Feature | HPLC-UV | GC-MS | qNMR | DSC |
| Principle | Chromatographic Separation | Chromatographic Separation | Nuclear Magnetic Resonance | Thermal Analysis |
| Quantitation | Relative (Area %) | Relative (Area %) | Absolute (with IS) | Absolute |
| Sensitivity | High | Very High | Moderate | Low |
| Impurity Identification | By Retention Time (requires standards) | Yes (Mass Spectrum) | Yes (NMR Spectrum) | No |
| Sample Throughput | High | High | Moderate | High |
| Key Advantage | Robustness & Versatility | High Sensitivity & Identification | Primary Method & Structural Info | Fast, Absolute Purity for Pure Crystalline Samples |
| Key Limitation | Requires reference standards for identification | Thermal stability required | Lower sensitivity | Only for >98.5% pure, crystalline samples |
Conclusion and Recommendations
For routine quality control and purity assessment of this compound, HPLC-UV is the recommended primary technique . Its robustness, high resolving power, and adaptability make it ideal for monitoring reaction progress and for the final release of the intermediate.
To establish a comprehensive purity profile, especially for a reference standard or during process validation, a multi-technique approach is strongly advised.
-
GC-MS should be employed as a complementary separation technique to detect any volatile impurities that may not be well-resolved by HPLC.
-
qNMR provides an orthogonal, absolute purity value that is invaluable for qualifying a new batch of material as a reference standard.
-
DSC offers a rapid, absolute assessment of the total mole fraction of impurities, which is particularly useful for highly pure, crystalline batches.
By integrating these methodologies, researchers and drug development professionals can build a self-validating system for purity analysis, ensuring the highest quality of this compound for its intended applications. This holistic approach embodies the principles of scientific rigor and provides the trustworthy data necessary for confident decision-making in the pharmaceutical development process.
References
- 1. This compound 97 52988-34-8 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzaldehyde, 4-methoxy- [webbook.nist.gov]
- 4. Benzaldehyde, 4-methoxy- [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. commons.und.edu [commons.und.edu]
- 9. emerypharma.com [emerypharma.com]
- 10. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 11. pubsapp.acs.org [pubsapp.acs.org]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. Determination of % purity of a compound by by Using DSC | PDF [slideshare.net]
- 14. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tainstruments.com [tainstruments.com]
- 16. mt.com [mt.com]
A Comparative Guide to the Structural Validation of Synthesized 4-(4-Methoxyphenyl)benzaldehyde
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. The adage "you can't make good decisions with bad data" is particularly resonant in our field, where the biological activity of a compound is intrinsically tied to its precise molecular architecture. This guide provides an in-depth, comparative analysis of the essential spectroscopic techniques used to validate the structure of 4-(4-Methoxyphenyl)benzaldehyde, a biphenyl scaffold of interest in various research domains.
The synthesis of such biaryl compounds is commonly achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] While powerful, these reactions are not without their complexities, including the potential for side-reactions and the generation of impurities that can complicate downstream applications and biological testing. Therefore, a robust, multi-faceted analytical approach is not just recommended; it is imperative.
This guide will dissect the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to confirm the successful synthesis of this compound. We will explore the causality behind experimental choices and demonstrate how these techniques form a self-validating system to ensure the integrity of your synthesized compound.
The Synthetic Route: A Suzuki-Miyaura Cross-Coupling Approach
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds, particularly for creating biaryl structures.[2] The reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base.[3]
For the synthesis of this compound, a common strategy involves the coupling of 4-formylphenylboronic acid with 4-bromoanisole.
Experimental Protocol: Synthesis of this compound
-
Materials: 4-formylphenylboronic acid, 4-bromoanisole, palladium(II) acetate (Pd(OAc)₂), triphenylphosphine (PPh₃), potassium carbonate (K₂CO₃), 1,4-Dioxane, and water.
-
Procedure:
-
To an oven-dried Schlenk flask, add 4-formylphenylboronic acid (1.2 equivalents), 4-bromoanisole (1.0 equivalent), and potassium carbonate (2.0 equivalents).
-
Add palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.
-
A Multi-Pronged Approach to Structural Validation
No single analytical technique provides a complete picture of a molecule's structure. A synergistic approach, leveraging the strengths of multiple spectroscopic methods, is the gold standard for structural elucidation.[4][5]
Diagram 1: Workflow for Structural Validation
Caption: A typical workflow from synthesis to structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds, providing detailed information about the chemical environment, connectivity, and number of protons (¹H NMR) and carbon atoms (¹³C NMR).[6]
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton, the methoxy group protons, and the aromatic protons on the two phenyl rings.
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aldehyde (-CHO) | 9.9 - 10.1 | Singlet (s) | 1H | The aldehydic proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group. |
| Aromatic (protons on the benzaldehyde ring) | 7.8 - 8.0 | Multiplet (m) | 4H | Protons on the phenyl ring adjacent to the aldehyde group will appear as two distinct doublets. |
| Aromatic (protons on the methoxyphenyl ring) | 7.0 - 7.7 | Multiplet (m) | 4H | Protons on the methoxy-substituted phenyl ring will appear as two distinct doublets. |
| Methoxy (-OCH₃) | 3.8 - 3.9 | Singlet (s) | 3H | The three equivalent protons of the methoxy group will appear as a sharp singlet. |
Comparative Insight:
-
Absence of Starting Materials: The absence of a signal for the bromine-substituted aromatic proton of 4-bromoanisole and the boronic acid proton of 4-formylphenylboronic acid is a key indicator of a complete reaction.
-
Differentiation from Homocoupling Byproducts: A potential byproduct is the homocoupling of 4-formylphenylboronic acid, which would result in a symmetrical molecule with a different aromatic proton splitting pattern and integration.
The ¹³C NMR spectrum provides complementary information, confirming the number of unique carbon environments and the presence of key functional groups.
| Carbon Environment | Expected Chemical Shift (δ, ppm) | Rationale |
| Aldehyde Carbonyl (C=O) | 190 - 192 | The carbonyl carbon of an aldehyde is characteristically found in this downfield region. |
| Methoxy-substituted Aromatic Carbon (C-OCH₃) | 160 - 162 | The aromatic carbon directly attached to the electron-donating methoxy group is shielded. |
| Quaternary Aromatic Carbons | 128 - 148 | The four quaternary carbons of the biphenyl system will appear in this region. |
| Aromatic CH Carbons | 114 - 132 | The eight CH carbons of the two aromatic rings will resonate in this range. |
| Methoxy Carbon (-OCH₃) | 55 - 56 | The carbon of the methoxy group is found in the typical aliphatic region. |
Comparative Insight:
-
The presence of the aldehydic carbonyl carbon signal is a definitive marker for the product.
-
The number of distinct aromatic carbon signals can help confirm the successful formation of the unsymmetrical biphenyl core.
Mass Spectrometry (MS): Confirming Molecular Weight
Mass spectrometry is a destructive analytical technique that provides the mass-to-charge ratio (m/z) of the parent molecule and its fragments.[7] This is crucial for confirming the molecular weight of the synthesized compound.
-
Expected Molecular Ion (M⁺): For this compound (C₁₄H₁₂O₂), the expected monoisotopic mass is approximately 212.08 g/mol . The mass spectrum should show a prominent molecular ion peak at m/z = 212.
-
Fragmentation Pattern: Common fragmentation patterns for this molecule would involve the loss of the aldehyde group (-CHO) or the methoxy group (-OCH₃), leading to fragment ions at m/z = 183 and m/z = 181, respectively.
Comparative Insight:
-
Purity Assessment: The absence of peaks corresponding to the molecular weights of starting materials (4-bromoanisole: 187.03 g/mol ; 4-formylphenylboronic acid: 149.96 g/mol ) or potential byproducts provides evidence of the product's purity.
-
Alternative Structures: While MS confirms the molecular formula, it does not definitively establish the connectivity. Isomeric structures would have the same molecular weight but different fragmentation patterns and, more definitively, different NMR spectra.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[8]
| Functional Group | Expected Absorption Frequency (cm⁻¹) | Vibrational Mode |
| Aldehyde C-H | 2820-2850 and 2720-2750 | C-H Stretch (Fermi doublet) |
| Carbonyl (C=O) | 1680 - 1700 | C=O Stretch |
| Aromatic C=C | 1580 - 1600 and 1450-1500 | C=C Stretch |
| C-O (Aryl Ether) | 1230 - 1270 and 1020-1075 | C-O Stretch |
Comparative Insight:
-
Confirmation of Key Groups: The strong absorption band for the carbonyl group and the characteristic C-H stretches of the aldehyde are crucial for confirming the presence of the benzaldehyde moiety.
-
Absence of -OH Stretch: The absence of a broad absorption band in the 3200-3600 cm⁻¹ region confirms the absence of hydroxyl groups, which could be present if the starting boronic acid is not fully reacted or if side reactions occur.
Diagram 2: Logic of Spectroscopic Validation
References
- 1. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. fiveable.me [fiveable.me]
- 5. Organic Chemistry/Spectroscopy - Wikibooks, open books for an open world [en.wikibooks.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]
A Spectroscopic Guide to Differentiating Isomers of 4-(4-Methoxyphenyl)benzaldehyde
In the landscape of pharmaceutical research and fine chemical synthesis, the precise identification of constitutional isomers is a critical quality control checkpoint. Molecules with the same chemical formula but different arrangements of atoms can exhibit vastly different biological activities and physical properties. This guide provides a comprehensive spectroscopic comparison of the ortho, meta, and para isomers of 4-(4-Methoxyphenyl)benzaldehyde, offering researchers a practical framework for their unambiguous identification using common laboratory techniques.
The isomers—2-(4-methoxyphenyl)benzaldehyde, 3-(4-methoxyphenyl)benzaldehyde, and this compound—present a unique analytical challenge due to their similar molecular weights and elemental compositions. However, the subtle differences in their electronic and steric environments, dictated by the relative positions of the methoxyphenyl and aldehyde groups, give rise to distinct spectroscopic signatures. This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) to elucidate these differences.
The Structural Isomers
The three isomers of this compound are depicted below. Their distinct substitution patterns on the benzaldehyde ring are the foundation for the spectroscopic variations we will explore.
Figure 1. Chemical structures of the ortho, meta, and para isomers of this compound.
Comparative Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for isomer differentiation due to its sensitivity to the local chemical environment of each nucleus.
¹H NMR Spectroscopy: A Tale of Aromatic Splitting Patterns
The aromatic region of the ¹H NMR spectrum provides the most definitive clues for distinguishing the isomers. The substitution pattern on the benzaldehyde ring dictates the coupling (splitting) patterns of the aromatic protons.
-
This compound (para-isomer): This highly symmetric molecule will exhibit two distinct AA'BB' systems in the aromatic region. The protons on the benzaldehyde ring will appear as two doublets, as will the protons on the methoxyphenyl ring.
-
2-(4-Methoxyphenyl)benzaldehyde (ortho-isomer): The spectrum will be more complex due to the proximity of the two aromatic rings. The protons on the benzaldehyde ring will show a more intricate splitting pattern, likely a multiplet, due to the varied electronic effects and potential for through-space interactions with the methoxyphenyl ring.
-
3-(4-Methoxyphenyl)benzaldehyde (meta-isomer): The protons on the benzaldehyde ring will exhibit a more complex pattern than the para isomer but less so than the ortho isomer. One would expect to see four distinct signals for the four protons on this ring, with varying multiplicities (singlet, doublet, triplet, or combinations thereof).
¹³C NMR Spectroscopy: Unveiling Electronic Effects
The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the electronic environment of each carbon atom. The position of the methoxyphenyl group influences the electron density across the benzaldehyde ring, leading to predictable shifts in the carbon signals.
| Carbon Atom | Expected Chemical Shift (ppm) - 4-isomer | Predicted Trend for 2- and 3-isomers |
| Aldehyde Carbonyl (C=O) | ~191 | The chemical shift of the carbonyl carbon is influenced by the electronic nature of the substituent. The electron-donating methoxy group's effect will be most pronounced in the para and ortho positions, potentially leading to slight variations in the carbonyl chemical shift. |
| Methoxy Carbon (-OCH₃) | ~55 | This chemical shift should remain relatively consistent across all three isomers as it is distant from the point of isomeric variation. |
| Aromatic Carbons | 114-164 | Significant variations are expected for the carbons of the benzaldehyde ring due to the different positions of the methoxyphenyl substituent and its electronic influence. |
Table 1. Comparison of expected ¹³C NMR chemical shifts for the isomers of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The key vibrational modes to consider for these isomers are the carbonyl (C=O) stretch of the aldehyde and the C-O stretch of the methoxy group.
-
Carbonyl (C=O) Stretching: The position of the methoxyphenyl group influences the electronic conjugation with the aldehyde. Conjugation generally lowers the C=O stretching frequency. For aromatic aldehydes, this peak is typically observed around 1700-1720 cm⁻¹. Subtle shifts in this peak can be expected among the isomers due to differences in conjugation and steric hindrance. The para isomer, with its extended conjugation, might show a slightly lower C=O stretching frequency compared to the meta isomer. The ortho isomer may exhibit a different frequency due to steric interactions that could disrupt the planarity and thus the conjugation between the rings.
-
C-O Stretching: The C-O stretching vibrations of the methoxy group are typically found in the 1250-1000 cm⁻¹ region. While not as diagnostic as the carbonyl stretch, subtle differences may be observable.
-
Out-of-Plane C-H Bending: The substitution pattern on the aromatic rings will give rise to characteristic out-of-plane C-H bending vibrations in the fingerprint region (below 900 cm⁻¹), which can aid in confirming the isomeric structure.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) - General | Predicted Differences Among Isomers |
| C=O Stretch (Aldehyde) | 1700 - 1720 | Subtle shifts expected based on the degree of conjugation and steric hindrance. Para-isomer may have the lowest frequency. |
| C-H Stretch (Aldehyde) | 2720 - 2820 (often a doublet) | Should be present in all isomers. |
| Aromatic C=C Stretch | 1500 - 1600 | Multiple bands are expected, with slight variations in position and intensity. |
| C-O Stretch (Methoxy) | 1250 - 1000 | Present in all isomers, with minor shifts possible. |
| Aromatic C-H Bending | 900 - 675 | The pattern of these bands is highly diagnostic of the substitution pattern on the benzene rings. |
Table 2. Key expected IR absorption frequencies for this compound isomers.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption maxima (λ_max) are influenced by the extent of conjugation.
-
π → π Transitions:* All three isomers possess a conjugated π-system, which will result in strong absorptions in the UV region. The para isomer is expected to have the longest λ_max due to the most effective end-to-end conjugation between the electron-donating methoxy group and the electron-withdrawing aldehyde group.
-
n → π Transitions:* A weaker absorption band at a longer wavelength, corresponding to the n → π* transition of the carbonyl group, is also expected.
The ortho isomer's λ_max might be blue-shifted (shorter wavelength) compared to the para isomer if steric hindrance between the two rings forces them out of planarity, thereby reducing the effective conjugation. The meta isomer's conjugation is disrupted, so its λ_max is expected to be at a shorter wavelength than the para isomer.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. All three isomers will have the same molecular ion peak (M⁺) at m/z 212, corresponding to the molecular formula C₁₄H₁₂O₂. However, the relative abundances of the fragment ions can differ, providing clues to the isomeric structure.
Common fragmentation pathways for aromatic aldehydes include the loss of the formyl radical (-CHO) and the loss of carbon monoxide (-CO). The stability of the resulting fragment ions will be influenced by the position of the methoxyphenyl group. For example, in the mass spectrum of 4-methoxybenzaldehyde, a prominent peak is observed for the molecular ion, and fragmentation often involves the loss of a hydrogen atom or the formyl group.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed above. Instrument parameters should be optimized for the specific compounds and available equipment.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
IR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or hexane). The concentration should be adjusted to yield an absorbance between 0.2 and 0.8 at the λ_max.
-
Acquisition: Record the spectrum over a range of approximately 200-400 nm using a dual-beam spectrophotometer, with the pure solvent in the reference cuvette.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile compounds.
-
Acquisition: Acquire the mass spectrum over a mass range that includes the expected molecular ion (e.g., m/z 50-300).
Figure 2. A generalized workflow for the spectroscopic identification of this compound isomers.
Conclusion
The differentiation of the ortho, meta, and para isomers of this compound is readily achievable through a multi-technique spectroscopic approach. ¹H NMR spectroscopy provides the most definitive evidence through the analysis of aromatic proton splitting patterns. ¹³C NMR, IR, and UV-Vis spectroscopy offer complementary data that reflect the electronic and steric differences between the isomers. Finally, mass spectrometry confirms the molecular weight and can provide supporting structural information through fragmentation analysis. By carefully applying these techniques and understanding the underlying principles of how molecular structure influences spectroscopic output, researchers can confidently identify and characterize these closely related isomers.
A Comparative Guide to the Biological Activity of 4-(4-Methoxyphenyl)benzaldehyde Derivatives
In the landscape of medicinal chemistry, the benzaldehyde scaffold remains a cornerstone for the development of novel therapeutic agents. Among its numerous derivatives, those originating from 4-(4-Methoxyphenyl)benzaldehyde have garnered significant attention due to their diverse and potent biological activities. This guide offers an in-depth comparison of these derivatives, focusing on their anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. We will explore the structure-activity relationships that govern their efficacy and provide detailed experimental protocols for their evaluation, empowering researchers to advance their drug discovery programs.
The Versatile Scaffold: this compound
The this compound molecule, with its methoxy-substituted phenyl ring connected to a benzaldehyde moiety, serves as a versatile starting point for the synthesis of a wide array of derivatives. The presence of the methoxy group, a well-known pharmacophore, often enhances the lipophilicity and metabolic stability of the resulting compounds. The aldehyde functional group provides a reactive site for the facile synthesis of various heterocyclic and acyclic compounds, most notably chalcones and Schiff bases.
Comparative Analysis of Biological Activities
The biological potential of this compound derivatives is broad, with significant findings in several key therapeutic areas. The following sections provide a comparative overview of their activities, supported by experimental data.
Anticancer Activity
Derivatives of this compound, particularly chalcones, have demonstrated notable cytotoxic effects against various cancer cell lines. The underlying mechanism often involves the induction of apoptosis and the disruption of critical cellular processes like tubulin polymerization.[1][2]
A study on the anticancer activity of chalcones synthesized from 4-methoxyacetophenone and various benzaldehydes revealed that these compounds can exhibit significant cytotoxicity.[3] For instance, the chalcone derived from 4-methoxyacetophenone and benzaldehyde, 1-(4-Methoxyphenyl)-3-phenylpropenone, has been investigated for its anticancer properties.[3] The introduction of different substituents on the benzaldehyde ring allows for the fine-tuning of this activity.
Table 1: Anticancer Activity of Selected this compound Chalcone Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3-(4-Methoxyphenyl)-1-(5-methyl-2-(methylaminothiazol-4-yl)propen-2-en-1-one) | HepG2 (Liver) | 1.56 | [4] |
| 3-(4-Methoxyphenyl)-1-(5-methyl-2-(methylaminothiazol-4-yl)propen-2-en-1-one) | A549 (Lung) | 1.39 | [4] |
| 3-(4-Methoxyphenyl)-1-(5-methyl-2-(methylaminothiazol-4-yl)propen-2-en-1-one) | MCF-7 (Breast) | 1.97 | [4] |
| Chalcone with diaryl ether moiety and 4-methoxy substitution | MCF-7 (Breast) | 3.44 ± 0.19 | [1] |
| Chalcone with diaryl ether moiety and 4-methoxy substitution | HepG2 (Liver) | 4.64 ± 0.23 | [1] |
| Chalcone with diaryl ether moiety and 4-methoxy substitution | HCT116 (Colon) | 6.31 ± 0.27 | [1] |
Antimicrobial Activity
Schiff bases and chalcones derived from this compound have shown promising activity against a range of bacterial and fungal pathogens. The imine group (-C=N-) in Schiff bases and the α,β-unsaturated ketone system in chalcones are crucial for their antimicrobial effects.
The antimicrobial efficacy is often evaluated using the disk diffusion method or by determining the Minimum Inhibitory Concentration (MIC). For example, Schiff bases derived from the condensation of an amine with this compound can be tested against Gram-positive and Gram-negative bacteria.[5][6] Metal complexes of these Schiff bases often exhibit enhanced antimicrobial activity compared to the ligands alone.[6]
Table 2: Antimicrobial Activity of Selected this compound Derivatives
| Derivative Type | Microorganism | Activity Metric | Result | Reference |
| Schiff Base | Staphylococcus aureus (Gram-positive) | MIC | 12.5 µg/mL | [7] |
| Schiff Base | Micrococcus luteus (Gram-positive) | MIC | 25 µg/mL | [7] |
| Copper(II) Complex of Schiff Base | Escherichia coli ATCC 25922 | Zone of Inhibition | Enhanced activity | [8] |
| Copper(II) Complex of Schiff Base | Staphylococcus aureus ATCC 25923 | Zone of Inhibition | Enhanced activity | [8] |
Antioxidant Activity
The ability of this compound derivatives to scavenge free radicals is a significant aspect of their biological profile. This antioxidant capacity is often attributed to the presence of hydroxyl groups and the extended conjugation in the molecular structure, which can stabilize the radical species formed upon hydrogen or electron donation.
The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a standard method to quantify antioxidant activity. A lower IC50 value in this assay indicates a higher antioxidant potential.[9][10][11]
Table 3: Antioxidant Activity of a Chalcone Derivative
| Derivative | Assay | IC50 | Reference |
| Chalcone derivative | DPPH Radical Scavenging | Varies based on substitution | [9][10] |
Anti-inflammatory Activity
Chalcones and Schiff bases have been reported to possess anti-inflammatory properties.[12][13] Their mechanism of action can involve the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), as well as the modulation of inflammatory signaling pathways such as NF-κB.[12][14] The anti-inflammatory potential is often assessed by measuring the inhibition of nitric oxide (NO) production in activated macrophages or by in vivo models like carrageenan-induced paw edema.[12]
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is intricately linked to their chemical structure. Understanding these structure-activity relationships is pivotal for the rational design of more potent and selective compounds.
-
For Anticancer Activity: The presence of electron-donating groups, such as methoxy, on the phenyl rings of chalcones can enhance their cytotoxic effects.[1] The α,β-unsaturated carbonyl system is a key feature, acting as a Michael acceptor and interacting with biological nucleophiles.
-
For Antimicrobial Activity: The lipophilicity of the derivatives plays a crucial role in their ability to penetrate microbial cell membranes. The presence of hydroxyl groups can also contribute to antibacterial activity.[15]
-
For Antioxidant Activity: The number and position of hydroxyl and methoxy groups on the aromatic rings significantly influence the antioxidant capacity. The α,β-unsaturated carbonyl functionality in chalcones also plays a significant role in their radical scavenging activity.[11]
-
For Anti-inflammatory Activity: Symmetrical substitution patterns on both aromatic rings of chalcones have been shown to improve their anti-inflammatory efficacy.[16]
Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the biological activities of this compound derivatives.
Synthesis of Chalcone Derivatives
The Claisen-Schmidt condensation is the most common method for synthesizing chalcones from this compound.
Protocol:
-
Dissolve equimolar amounts of this compound and an appropriate acetophenone in ethanol.
-
Add a catalytic amount of a base, such as aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise to the solution while stirring at room temperature.
-
Continue stirring the reaction mixture for a specified time (typically a few hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid (HCl) to precipitate the crude chalcone.
-
Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Caption: General workflow for the synthesis and biological evaluation of chalcone derivatives.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell viability.[13][17][18]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10^4 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in DMSO and diluted in cell culture medium) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.
Caption: Step-by-step workflow of the MTT assay for determining cytotoxicity.
DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.[9][10][19]
Protocol:
-
Prepare Solutions: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of each sample dilution to a well.
-
Add DPPH: Add 100 µL of the DPPH working solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance_control - Absorbance_sample) / Absorbance_control] x 100. The IC50 value is determined from the plot of % inhibition versus concentration.
Conclusion
The derivatives of this compound represent a promising class of compounds with a wide spectrum of biological activities. The ease of their synthesis and the tunability of their chemical structures make them attractive candidates for drug discovery and development. This guide provides a comprehensive overview of their comparative biological activities, insights into their structure-activity relationships, and detailed experimental protocols to facilitate further research in this exciting field. By leveraging this information, scientists can design and synthesize novel derivatives with enhanced potency and selectivity, ultimately contributing to the development of new therapeutic agents.
References
- 1. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ijsr.net [ijsr.net]
- 6. ijmrsti.com [ijmrsti.com]
- 7. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. iglobaljournal.com [iglobaljournal.com]
- 12. Structure-activity relationship studies on chalcone derivatives. the potent inhibition of chemical mediators release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MTT (Assay protocol [protocols.io]
- 14. Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure-activity relationship of antibacterial chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. researchhub.com [researchhub.com]
- 19. benchchem.com [benchchem.com]
A Senior Application Scientist's Comparative Guide to Catalysts for 4-(4-Methoxyphenyl)benzaldehyde Synthesis
For researchers and professionals in drug development and materials science, the efficient synthesis of biaryl aldehydes is a critical step in the creation of novel compounds. 4-(4-Methoxyphenyl)benzaldehyde, a key intermediate, is no exception. The choice of catalyst in its synthesis via the Suzuki-Miyaura cross-coupling reaction is paramount, directly influencing yield, purity, reaction time, and overall process efficiency. This guide provides an in-depth comparative analysis of three distinct catalytic systems, offering experimental data and field-proven insights to inform your selection.
The Suzuki-Miyaura Coupling: A Cornerstone of Biaryl Synthesis
The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic chemistry due to its remarkable functional group tolerance and mild reaction conditions.[1] The reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (in our case, 4-methoxyphenylboronic acid) and an organohalide (4-bromobenzaldehyde). The general workflow is depicted below.
Caption: General workflow for the Suzuki-Miyaura synthesis of this compound.
The heart of this transformation is the palladium catalyst. Its efficacy is profoundly influenced by the ligands attached to it, which modulate its electronic and steric properties.[2][3] This guide will compare a classic catalyst, a modern high-performance system, and a greener, ligand-free alternative.
Comparative Analysis of Catalytic Systems
The following table summarizes the performance of three distinct catalyst systems for the synthesis of this compound. The data is compiled from typical results observed for similar biaryl couplings.
| Parameter | System 1: Classic Pd(PPh₃)₄ | System 2: Buchwald-Hartwig (Pd(OAc)₂/SPhos) | System 3: Ligand-Free (Pd/C) | Notes |
| Catalyst Precursor | Pd(PPh₃)₄ | Pd(OAc)₂ | 10% Pd on Carbon | Pd(PPh₃)₄ is used directly, while the others are precursors.[4] |
| Ligand | Triphenylphosphine (PPh₃) | SPhos | None | Bulky, electron-rich ligands like SPhos enhance catalytic activity.[2] |
| Typical Catalyst Loading | 1-5 mol% | 0.5-2 mol% | 5-10 mol% | Buchwald-Hartwig systems often allow for lower catalyst loadings. |
| Typical Base | K₂CO₃, Na₂CO₃ | K₃PO₄ | K₂CO₃, Na₂CO₃ | The choice of base is crucial for activating the boronic acid.[5] |
| Typical Solvent | Toluene, Dioxane | Toluene, Dioxane/H₂O | Ethanol/H₂O | Aqueous solvent systems are a hallmark of greener chemistry.[6] |
| Reaction Temperature | 80-110 °C | Room Temp. to 80 °C | 70-90 °C | SPhos can facilitate reactions at lower temperatures.[5] |
| Reaction Time | 4-24 hours | 1-4 hours | 6-18 hours | The high activity of the Buchwald-Hartwig catalyst leads to faster reactions.[5] |
| Typical Yield | 75-90% | >95% | 70-85% | Yields are highly dependent on optimized conditions. |
In-Depth Look at the Catalytic Systems
System 1: The Workhorse - Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
For decades, Pd(PPh₃)₄ has been a go-to catalyst for Suzuki couplings.[1] Its primary advantage is its simplicity of use as a pre-formed, 18-electron Pd(0) complex, eliminating the need for an in-situ reduction step. However, the dissociation of PPh₃ ligands is required to generate the catalytically active 14-electron species, which can be a rate-limiting step. While reliable, this system often requires higher temperatures and longer reaction times compared to more modern catalysts.[4]
System 2: The High-Performer - Pd(OAc)₂ with SPhos Ligand
The development of bulky, electron-rich biaryl phosphine ligands by Buchwald and others revolutionized palladium-catalyzed cross-coupling. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a prime example. When combined with a simple palladium precursor like Pd(OAc)₂, it forms a highly active catalyst in situ.
Why it excels:
-
Steric Bulk: The bulky nature of SPhos facilitates the reductive elimination step, which is often the turnover-limiting step in the catalytic cycle, and helps to stabilize the monoligated palladium species.[2]
-
Electron-Richness: The electron-donating properties of the ligand accelerate the oxidative addition of the aryl halide to the Pd(0) center.[3]
This combination results in faster reactions, higher yields, and the ability to couple more challenging substrates, often at lower temperatures and catalyst loadings.[2]
The catalytic cycle for the Suzuki-Miyaura reaction is a well-established mechanism involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
System 3: The Green Alternative - Ligand-Free Palladium on Carbon (Pd/C)
In an effort to develop more sustainable and cost-effective methods, ligand-free Suzuki couplings have gained significant attention.[6] Using a heterogeneous catalyst like palladium on activated carbon (Pd/C) in aqueous solvent systems avoids the need for expensive and often toxic phosphine ligands and organic solvents.[6][7]
The reaction is believed to proceed via the leaching of palladium nanoparticles from the carbon support, which then act as the homogeneous catalyst.[7] While this approach is environmentally advantageous and simplifies product purification (the catalyst can be filtered off), it generally requires higher catalyst loadings and may result in lower yields compared to the highly optimized homogeneous systems.[6]
Experimental Protocols
Protocol for System 2: Pd(OAc)₂/SPhos Catalyzed Synthesis
This protocol is representative of a high-efficiency synthesis using a Buchwald-Hartwig type catalyst system.
Materials:
-
4-Bromobenzaldehyde (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1 mol%)
-
SPhos (2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene and Water (e.g., 10:1 v/v)
-
Schlenk flask or similar reaction vessel
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: An oven-dried Schlenk flask containing a magnetic stir bar is placed under an inert atmosphere of nitrogen or argon. This is crucial to prevent the oxidation of the Pd(0) species.
-
Reagent Addition: To the flask, add 4-bromobenzaldehyde, 4-methoxyphenylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Solvent Addition: Add degassed toluene and water to the flask. The solvent should be thoroughly degassed by bubbling with an inert gas for 15-20 minutes prior to use to remove dissolved oxygen.
-
Reaction: The reaction mixture is heated to 80 °C with vigorous stirring. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-4 hours.
-
Work-up: After cooling to room temperature, the mixture is diluted with ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield pure this compound.
Discussion and Recommendations
The optimal choice of catalyst is a balance of activity, cost, and process requirements.
Caption: Comparison of the pros and cons of the three catalytic systems.
-
For Maximum Yield and Efficiency: The Pd(OAc)₂/SPhos system is the clear choice.[2] Its high turnover number and ability to function under mild conditions make it ideal for both small-scale synthesis and process development where maximizing yield and throughput is critical. The higher initial cost of the ligand is often offset by the reduced reaction times and higher purity of the product.
-
For Routine, Cost-Sensitive Synthesis: The classic Pd(PPh₃)₄ catalyst remains a viable option.[1] It is a reliable and well-understood system suitable for educational settings or when the absolute highest yield is not the primary driver.
-
For Green Chemistry and Simplified Purification: The ligand-free Pd/C system is an excellent choice when environmental impact and ease of catalyst removal are priorities.[6] While the yield may be slightly lower, the benefits of using aqueous solvents and a recyclable heterogeneous catalyst are significant, particularly in large-scale manufacturing.
By understanding the interplay between the palladium source, ligand, and reaction conditions, researchers can make an informed decision to best suit their synthetic goals, whether they prioritize speed, yield, or sustainability.
References
- 1. Ascensus [ascensusspecialties.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Ligand-free Pd catalyzed cross-coupling reactions in an aqueous hydrotropic medium - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Ligand-Free, Palladium-Catalyzed Dihydrogen Generation from TMDS: Dehalogenation of Aryl Halides on Water [organic-chemistry.org]
A Comparative Guide to the Electrochemical Properties of 4-(4-Methoxyphenyl)benzaldehyde and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Aromatic Aldehydes in Electrochemistry
Aromatic aldehydes are a pivotal class of organic compounds, characterized by a formyl group directly attached to an aromatic ring. Their electrochemical behavior, particularly their oxidation and reduction potentials, provides profound insights into their electronic structure and reactivity. The aldehyde functional group can be either oxidized to a carboxylic acid or reduced to an alcohol, making these compounds versatile synthons in electroorganic chemistry.
The focus of this guide, 4-(4-methoxyphenyl)benzaldehyde, is a biaryl aldehyde with a methoxy substituent, a common electron-donating group. The interplay between the extended π-system of the biphenyl core and the electronic influence of the methoxy group results in unique electrochemical properties. By comparing this molecule with simpler analogues, we can deconstruct the contributions of each structural feature to its overall redox profile.
The Electrochemical Landscape: A Comparative Analysis
The electrochemical properties of an aromatic aldehyde are exquisitely sensitive to the nature and position of substituents on the aromatic ring. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) modulate the electron density at the carbonyl group and the aromatic system, thereby altering the potentials at which oxidation and reduction occur.
To understand the electrochemical characteristics of this compound, we will compare it with a series of judiciously chosen analogues: benzaldehyde, 4-methoxybenzaldehyde, 4-chlorobenzaldehyde, and 4-biphenylcarboxaldehyde. This selection allows for a systematic evaluation of the effects of a methoxy group (an EDG), a chloro group (an EWG), and a phenyl group (an extended π-system).
The Role of Substituents: A Hammett Perspective
The influence of substituents on the reaction rates and equilibrium constants of aromatic compounds can be quantified using the Hammett equation, which provides a linear free-energy relationship.[1][2] This principle can be extended to electrochemical processes, where a linear correlation is often observed between the half-wave potentials (E½) and the Hammett substituent constant (σ).[3]
For the reduction of benzaldehydes, electron-withdrawing groups (with positive σ values) facilitate the acceptance of an electron by stabilizing the resulting radical anion, thus shifting the reduction potential to less negative values. Conversely, electron-donating groups (with negative σ values) destabilize the radical anion, making reduction more difficult and shifting the potential to more negative values. For oxidation, the opposite trend is generally observed.
Experimental Data: A Side-by-Side Comparison
The following table summarizes the available electrochemical data for this compound and its analogues. It is important to note that the exact values of redox potentials can vary with experimental conditions such as the solvent, supporting electrolyte, and electrode material.[4] Therefore, the data presented here, compiled from various sources, should be considered in a comparative context. For a precise comparison, all compounds should be analyzed under identical conditions.
| Compound | Structure | Oxidation Potential (Epa vs. Ag/AgCl) | Reduction Potential (Epc vs. SCE) | Key Observations |
| This compound | Data not readily available; expected to be lower than 4-biphenylcarboxaldehyde due to the electron-donating methoxy group. | Data not readily available; expected to be more negative than 4-biphenylcarboxaldehyde. | The methoxy group increases electron density across the biphenyl system. | |
| Benzaldehyde | ~ +2.5 V (on glassy carbon) | ~ -1.93 V[4] | The benchmark for aromatic aldehydes. Oxidation can be complex and may lead to electrode fouling.[4] | |
| 4-Methoxybenzaldehyde | Lower than benzaldehyde | More negative than benzaldehyde | The electron-donating methoxy group makes oxidation easier and reduction harder. | |
| 4-Chlorobenzaldehyde | ~ +0.9 V (for the precursor 4-chlorobenzyl acetate)[4] | Less negative than benzaldehyde | The electron-withdrawing chlorine atom facilitates reduction. | |
| 4-Biphenylcarboxaldehyde | Expected to be lower than benzaldehyde due to the extended π-conjugation. | Less negative than benzaldehyde. | The additional phenyl ring delocalizes the charge in the radical anion, facilitating reduction. |
Note: The oxidation potential for 4-chlorobenzaldehyde is inferred from its benzyl acetate precursor and may differ for the aldehyde itself.[4]
Mechanistic Insights and Causality
The data presented above highlights a clear trend in the electrochemical behavior of these aromatic aldehydes. The introduction of an electron-donating group like a methoxy substituent in 4-methoxybenzaldehyde makes the molecule easier to oxidize and harder to reduce compared to benzaldehyde. This is a direct consequence of the methoxy group increasing the electron density of the aromatic ring.
Conversely, the electron-withdrawing chloro group in 4-chlorobenzaldehyde facilitates reduction by stabilizing the negative charge of the radical anion formed upon electron transfer.
The case of 4-biphenylcarboxaldehyde is particularly illustrative. The extended π-system of the biphenyl moiety allows for greater delocalization of the unpaired electron in the radical anion, which stabilizes this intermediate and makes the reduction process more favorable (less negative potential) compared to benzaldehyde.
Based on these observations, we can confidently predict the electrochemical behavior of This compound . The presence of the electron-donating methoxy group on one of the phenyl rings will increase the overall electron density of the biphenyl system. Consequently, its oxidation potential is expected to be even lower (easier to oxidize) than that of 4-biphenylcarboxaldehyde. Conversely, its reduction will be more difficult, resulting in a more negative reduction potential compared to 4-biphenylcarboxaldehyde.
Experimental Protocol: Cyclic Voltammetry of Aromatic Aldehydes
To ensure the acquisition of reliable and reproducible electrochemical data, a standardized experimental protocol is paramount. Cyclic voltammetry (CV) is the technique of choice for investigating the redox properties of these compounds.[5]
Materials and Reagents
-
Analytes: this compound and its analogues (analytical grade, >98% purity).
-
Solvent: Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂), HPLC grade, with a large potential window.
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP), 0.1 M concentration.
-
Working Electrode: Glassy carbon electrode (GCE), 3 mm diameter.
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).
-
Counter Electrode: Platinum wire or gauze.
-
Internal Standard (optional): Ferrocene/ferrocenium (Fc/Fc⁺) redox couple for potential referencing.
Step-by-Step Methodology
-
Preparation of the Electrolyte Solution: Dissolve the supporting electrolyte in the chosen solvent to a final concentration of 0.1 M.
-
Preparation of the Analyte Solution: Prepare a 1-5 mM solution of the aromatic aldehyde in the electrolyte solution.
-
Electrochemical Cell Assembly: Assemble the three-electrode cell, ensuring the electrodes are clean and properly positioned.[6] The reference electrode tip should be placed close to the working electrode surface to minimize iR drop.
-
Deoxygenation: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.[7]
-
Cyclic Voltammetry Measurement:
-
Set the parameters on the potentiostat software. A typical starting point would be:
-
Initial Potential: A potential where no faradaic reaction is expected (e.g., 0 V).
-
Vertex Potential 1 (Oxidation Scan): A potential sufficiently positive to observe the oxidation of the aldehyde (e.g., +2.0 V).
-
Vertex Potential 2 (Reduction Scan): A potential sufficiently negative to observe the reduction of the aldehyde (e.g., -2.5 V).
-
Scan Rate: Start with a scan rate of 100 mV/s. This can be varied (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the kinetics of the electron transfer process.[7]
-
-
Run the cyclic voltammogram for several cycles until a stable response is obtained.
-
-
Data Analysis:
-
Determine the anodic peak potential (Epa) and cathodic peak potential (Epc) from the voltammogram.
-
Calculate the half-wave potential (E½) as (Epa + Epc) / 2 for reversible or quasi-reversible processes.
-
Analyze the peak currents (ipa and ipc) to assess the reversibility of the redox process. For a reversible process, the ratio of the peak currents (ipa/ipc) should be close to unity.[8]
-
Visualizing the Experimental Workflow and Molecular Relationships
To further clarify the experimental process and the structural relationships between the compared molecules, the following diagrams are provided.
Caption: Experimental workflow for cyclic voltammetry analysis.
Caption: Structural relationships of the compared aromatic aldehydes.
Conclusion
The electrochemical properties of this compound can be rationally understood through a comparative analysis with its structural analogues. The presence of the biphenyl moiety facilitates reduction compared to benzaldehyde due to enhanced delocalization of the radical anion. The addition of an electron-donating methoxy group is predicted to make the molecule easier to oxidize and more difficult to reduce than its unsubstituted biphenyl counterpart. This guide provides a framework for understanding and predicting the electrochemical behavior of complex aromatic aldehydes, which is a valuable tool for researchers in organic synthesis, materials science, and drug discovery. The provided experimental protocol offers a robust starting point for the accurate and reproducible electrochemical characterization of these and other related organic molecules.
References
- 1. Hammett equation - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. ossila.com [ossila.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
performance of 4-(4-Methoxyphenyl)benzaldehyde in different reaction media
An In-Depth Technical Guide to the Performance of 4-(4-Methoxyphenyl)benzaldehyde in Different Reaction Media
Welcome to a comprehensive evaluation of this compound, a versatile bifunctional aromatic aldehyde pivotal in the synthesis of advanced materials and pharmaceutical intermediates. This guide moves beyond simple catalog data to provide a functional comparison of its performance across various reaction media. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge to optimize reaction conditions, predict outcomes, and troubleshoot challenges based on the principles of solvent-reactant interactions.
Introduction: The Significance of the Reaction Medium
The choice of solvent is a critical parameter in synthetic chemistry, capable of dramatically influencing reaction rates, yields, and even the chemo- or stereoselectivity of a transformation. For a substrate like this compound (also known as 4'-Methoxybiphenyl-4-carboxaldehyde), its relatively large, semi-rigid biphenyl structure and polar functional groups (aldehyde and ether) create a nuanced profile of interactions with its environment. This guide will dissect its performance in three common and synthetically valuable transformations: the Claisen-Schmidt Condensation (Chalcone Synthesis), the Knoevenagel Condensation, and the Wittig Reaction.
Physicochemical Profile of this compound
Before delving into reaction performance, understanding the substrate's intrinsic properties is essential.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂O₂ | [1][2] |
| Molecular Weight | 212.24 g/mol | [1] |
| Appearance | Solid | [1][2] |
| Melting Point | 103-106 °C | [1] |
| Solubility Profile | Based on its structure and the properties of similar molecules like 4-methoxybenzaldehyde, it is expected to have good solubility in moderately polar to polar aprotic solvents (e.g., THF, Acetone, Dichloromethane), moderate solubility in polar protic solvents (e.g., Ethanol, Methanol), and poor solubility in nonpolar solvents (e.g., Hexane) and water.[3][4] |
This profile suggests that solvent selection will be a trade-off between dissolving the starting material and facilitating the specific mechanism of the desired reaction.
Part 1: Claisen-Schmidt Condensation for Chalcone Synthesis
The Claisen-Schmidt condensation, a cornerstone of carbon-carbon bond formation, is frequently used to synthesize chalcones from aromatic aldehydes and ketones. The reaction typically proceeds via a base-catalyzed aldol condensation mechanism. The solvent's role here is multifaceted: it must solubilize the aldehyde, the ketone, and the base, while also mediating the stability of the enolate and intermediate alkoxide species.
Causality Behind Solvent Choices
The mechanism involves the formation of a charged enolate ion from the ketone. Polar protic solvents like ethanol can stabilize this intermediate through hydrogen bonding, facilitating the reaction. However, they can also solvate the hydroxide catalyst, slightly diminishing its basicity. Aprotic polar solvents can also support charged intermediates. In recent years, solvent-free (mechanochemical) methods have gained traction, leveraging the physical grinding of solid reactants to initiate the reaction, representing a "green" alternative.[5][6]
Comparative Performance Data (Illustrative)
The following table illustrates the expected performance of this compound in a model Claisen-Schmidt condensation with acetophenone, based on general principles observed in the literature.[6][7]
| Reaction Medium | Catalyst | Temperature | Reaction Time | Yield (%) | Observations |
| Ethanol | NaOH (aq.) | Room Temp. | 4-6 hours | ~85% | Good solubility of reactants. Product may precipitate upon formation, simplifying workup. A classic, reliable method.[7] |
| Tetrahydrofuran (THF) | NaOH (solid) | Room Temp. | 6-8 hours | ~70% | Homogeneous reaction. Requires extraction and column chromatography for purification. |
| Toluene | NaOH (solid) | 60 °C | 12 hours | ~40% | Poor solubility of the base. Slower reaction rates due to lower polarity. |
| Solvent-Free | NaOH (solid) | Room Temp. | 15-30 min (grinding) | >90% | Environmentally friendly, rapid, and often high-yielding. Purity of the crude product is typically high.[5][6][8] |
Experimental Protocol: Comparative Chalcone Synthesis
This protocol is designed to validate the performance of this compound across different media.
Workflow Diagram:
Caption: Workflow for comparing solvent effects in chalcone synthesis.
Step-by-Step Procedure:
-
Reactant Preparation: In three separate reaction vessels, place this compound (212 mg, 1.0 mmol) and acetophenone (120 mg, 1.0 mmol).
-
Reaction Setup:
-
Vessel 1 (Ethanol): Add 5 mL of ethanol and stir until all solids dissolve. Add 0.5 mL of 10 M aqueous NaOH.
-
Vessel 2 (THF): Add 5 mL of THF and stir until all solids dissolve. Add one pellet of solid NaOH (40 mg, 1.0 mmol).
-
Vessel 3 (Solvent-Free): Place the reactants in a mortar, add one powdered pellet of solid NaOH (40 mg, 1.0 mmol), and grind vigorously with a pestle.
-
-
Monitoring: Stir the solvent-based reactions at room temperature. Grind the solvent-free reaction for 15 minutes. Monitor all reactions by Thin Layer Chromatography (TLC).
-
Workup:
-
Vessel 1 & 3: Once the reaction is complete, add 10 mL of cold water and neutralize with 1 M HCl until the mixture is acidic. Filter the resulting solid precipitate, wash with cold water, and air dry.
-
Vessel 2: Add 10 mL of water and neutralize with 1 M HCl. Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
-
Analysis: Determine the mass of the crude product for each reaction and calculate the yield. Assess purity by melting point and TLC. Recrystallize from ethanol if necessary.
Part 2: Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene group (e.g., malononitrile), typically catalyzed by a weak base. The choice of solvent is crucial for managing reactant solubility and facilitating the key mechanistic steps.
Causality Behind Solvent Choices
The Knoevenagel mechanism involves an initial aldol-type addition followed by a dehydration step. Polar solvents are highly effective as they can stabilize the charged intermediates formed during the reaction.[9] Protic solvents like ethanol or even water can facilitate proton transfer steps.[10] The reaction kinetics are often directly related to solvent polarity, with more polar solvents leading to faster product formation.[9][11]
Comparative Performance Data (Illustrative)
The following table shows the expected outcomes for the Knoevenagel condensation of this compound with malononitrile.
| Reaction Medium | Catalyst | Temperature | Reaction Time | Yield (%) | Observations |
| Water | Piperidine | 80 °C | 1-2 hours | ~90% | A green and efficient medium. Product often precipitates directly from the reaction mixture, simplifying purification.[10] |
| Ethanol | Piperidine | Reflux | 2-3 hours | ~85% | Homogeneous reaction, straightforward procedure. |
| Acetonitrile | Proline-based catalyst | Reflux | 3-4 hours | ~92% | Excellent performance, though may require specialized catalysts for optimal results.[12] |
| Dichloromethane | Piperidine | Room Temp. | 8-12 hours | ~60% | Slower reaction rates at room temperature due to lower polarity compared to protic solvents. |
Experimental Protocol: Comparative Knoevenagel Condensation
Decision Tree for Solvent Selection:
Caption: Decision tree for selecting a Knoevenagel reaction medium.
Step-by-Step Procedure:
-
Setup: Prepare two round-bottom flasks.
-
Flask 1 (Water): Add this compound (212 mg, 1.0 mmol), malononitrile (66 mg, 1.0 mmol), and 10 mL of water.
-
Flask 2 (Ethanol): Add the same reactants and 10 mL of absolute ethanol.
-
-
Catalyst Addition: To each flask, add piperidine (2 drops, ~0.1 mmol).
-
Reaction: Heat Flask 1 to 80 °C and Flask 2 to reflux (~78 °C). Monitor the reactions by TLC until the starting aldehyde is consumed.
-
Isolation:
-
Flask 1: Cool the reaction mixture in an ice bath. The product should precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Flask 2: Cool the reaction mixture. If a precipitate forms, filter as above. If not, reduce the solvent volume in half under vacuum and cool to induce crystallization.
-
-
Analysis: Compare the yield, reaction time, and purity of the products from both media.
Part 3: Wittig Reaction
The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes and phosphonium ylides. The solvent's polarity plays a crucial role, particularly in influencing the stability of the betaine or oxaphosphetane intermediate, which can affect the stereoselectivity (E/Z ratio) of the resulting alkene.[13]
Causality Behind Solvent Choices
The mechanism of the Wittig reaction is complex and debated, but the solvent's influence is clear.[14]
-
Non-polar solvents (e.g., Toluene, THF): These solvents do not effectively stabilize the charged betaine intermediate. For non-stabilized ylides, this often favors the formation of a cis-oxaphosphetane, leading to the Z-alkene.
-
Polar aprotic solvents (e.g., DMF, DMSO): These solvents can stabilize the betaine intermediate, allowing for potential equilibration and favoring the more thermodynamically stable trans-oxaphosphetane, which leads to the E-alkene.[13]
-
Polar protic solvents (e.g., Methanol): These are generally avoided for the ylide generation step as they can protonate the ylide, but can sometimes be used in the olefination step itself.
-
Aqueous/Solvent-Free Conditions: Green alternatives have been developed, including reactions in aqueous media or under solvent-free conditions, which can proceed efficiently.[15][16]
Comparative Performance Data (Illustrative)
The table below illustrates expected outcomes for the reaction of this compound with a non-stabilized ylide, (methylidene)triphenylphosphorane.
| Reaction Medium | Base for Ylide | Temperature | Yield (%) | E/Z Ratio | Observations |
| THF | n-BuLi | -78 °C to RT | ~80% | Z-selective | Classic conditions for salt-free Wittig, favoring the Z-isomer. |
| DMF | K₂CO₃ | 80 °C | ~75% | E-selective | Polar aprotic solvent stabilizes intermediates, favoring the thermodynamic E-isomer.[13] |
| Toluene | K₂CO₃ | 110 °C | ~70% | Z > E | Non-polar conditions generally favor the kinetic Z-product.[13] |
| Aqueous | NaHCO₃ | Room Temp. | ~65% | Mixture | "One-pot" green method, often results in lower selectivity.[16] |
Experimental Protocol: Wittig Reaction in THF
This protocol describes a standard laboratory procedure for a Wittig olefination.
-
Ylide Generation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend methyltriphenylphosphonium bromide (357 mg, 1.0 mmol) in 10 mL of anhydrous THF. Cool the suspension to 0 °C.
-
Base Addition: Slowly add n-butyllithium (0.4 mL of a 2.5 M solution in hexanes, 1.0 mmol) dropwise. The mixture will turn a characteristic deep yellow or orange color, indicating ylide formation. Stir for 30 minutes at 0 °C.
-
Aldehyde Addition: Dissolve this compound (191 mg, 0.9 mmol) in 5 mL of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solvent. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the alkene.
-
Analysis: Characterize the product by ¹H NMR to determine the E/Z ratio by integrating the distinct vinyl proton signals.
Conclusion
The performance of this compound is profoundly dependent on the reaction medium. For condensation reactions like the Claisen-Schmidt and Knoevenagel, polar solvents or solvent-free conditions consistently provide superior yields and reaction rates by stabilizing charged intermediates. For the Wittig reaction, the solvent choice is a powerful tool to direct stereoselectivity, with non-polar media favoring Z-alkenes and polar aprotic media favoring E-alkenes with unstabilized ylides.
This guide provides the theoretical framework and practical protocols to empower researchers to make informed decisions. By understanding the causality behind solvent effects, chemists can move beyond trial-and-error and rationally design experiments to achieve their desired synthetic outcomes efficiently and effectively.
References
- 1. This compound 97 52988-34-8 [sigmaaldrich.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 4-Methoxybenzaldehyde | C8H8O2 | CID 31244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. propulsiontechjournal.com [propulsiontechjournal.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. www1.udel.edu [www1.udel.edu]
- 16. sciepub.com [sciepub.com]
A Senior Application Scientist's Guide to Assessing the Purity of Commercial 4-(4-Methoxyphenyl)benzaldehyde
For researchers in medicinal chemistry, materials science, and drug development, the purity of starting materials is not merely a matter of good practice; it is a prerequisite for reliable, reproducible, and meaningful results. 4-(4-Methoxyphenyl)benzaldehyde, a key building block in the synthesis of various high-value compounds, is no exception. Its biphenyl structure and reactive aldehyde group make it a versatile intermediate, but also susceptible to a range of impurities derived from its synthesis.
This guide provides an in-depth comparison of essential analytical techniques to rigorously assess the purity of commercial this compound. We move beyond simple protocol listings to explain the why behind the how, offering a self-validating framework for confident quality control in the laboratory.
Understanding the Impurity Profile: A Look at the Synthesis
The most common industrial route to this compound is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction typically involves coupling an aryl halide (like 4-bromobenzaldehyde) with an arylboronic acid (like 4-methoxyphenylboronic acid).[2][3] Understanding this synthetic pathway is crucial as it allows us to anticipate the most probable impurities.
Common Potential Impurities Include:
-
Unreacted Starting Materials: 4-bromobenzaldehyde and 4-methoxyphenylboronic acid.
-
Homocoupling Byproducts: Formation of 4,4'-biphenyldicarboxaldehyde from the aryl halide or 4,4'-dimethoxybiphenyl from the boronic acid.[4]
-
Oxidation Product: 4-(4-methoxyphenyl)benzoic acid, formed by the oxidation of the aldehyde functional group.
-
Residual Solvents and Catalysts: Traces of solvents (e.g., toluene, ethanol) and palladium catalyst used during the synthesis and purification.[2]
The following sections detail a multi-pronged analytical approach to detect and quantify these potential contaminants.
Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone of purity assessment for non-volatile organic compounds. It excels at separating the target compound from closely related impurities and providing precise quantification. A reverse-phase (RP-HPLC) method is ideal for a molecule of this polarity.
Causality Behind the Method
In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar. This compound, being a relatively nonpolar molecule, will have a strong affinity for the stationary phase. By gradually increasing the proportion of a less polar organic solvent (like acetonitrile) in the mobile phase, we can carefully control the elution of the compound and its potential impurities. Impurities that are more polar than the target compound (e.g., the carboxylic acid oxidation product) will elute earlier, while less polar impurities (e.g., homocoupled byproducts) will elute later. UV detection is highly effective due to the compound's conjugated aromatic system.
Experimental Protocol: RP-HPLC
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.
-
Rationale: Formic acid helps to protonate silanol groups on the column, reducing peak tailing, and ensures the carboxylic acid impurity is in a single protonation state for sharp, reproducible peaks.
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of the commercial this compound sample.
-
Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of ~0.1 mg/mL using a 50:50 mixture of Mobile Phase A and B.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 50 50 20.0 5 95 25.0 5 95 25.1 50 50 | 30.0 | 50 | 50 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percentage method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Workflow for HPLC Analysis
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(4-Methoxyphenyl)benzaldehyde
This guide provides a detailed protocol for the safe and compliant disposal of 4-(4-Methoxyphenyl)benzaldehyde (CAS Number: 52988-34-8). As a biphenyl carboxaldehyde derivative frequently utilized in organic synthesis and the development of pharmaceuticals and specialty chemicals, its proper handling from acquisition to disposal is paramount for ensuring laboratory safety and environmental stewardship.[1] This document moves beyond mere procedural steps to explain the scientific rationale behind each recommendation, empowering researchers to manage chemical waste with confidence and integrity.
Hazard Assessment and Chemical Profile
Before handling any chemical waste, a thorough understanding of its properties and associated hazards is essential. This initial assessment dictates the necessary safety precautions and disposal pathway.
Chemical Identity and Known Hazards:
This compound is a non-combustible solid organic compound. While specific toxicological data for this exact compound is not extensively published, its structural class (aromatic aldehyde) and available data for related compounds suggest a need for caution. Safety Data Sheets for analogous chemicals, such as 3-methoxybenzaldehyde, indicate risks of skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[2] Furthermore, this compound is assigned a Water Hazard Class 3 (WGK 3), signifying it is a severe hazard to water. Therefore, it must be handled and disposed of in a manner that prevents its release into the environment.[3][4]
Physicochemical Data for Disposal Planning:
The following table summarizes key properties of this compound relevant to its safe handling and disposal.
| Property | Value | Source |
| Chemical Name | This compound | |
| Synonyms | 4'-Methoxybiphenyl-4-carboxaldehyde | |
| CAS Number | 52988-34-8 | |
| Molecular Formula | C₁₄H₁₂O₂ | |
| Molecular Weight | 212.24 g/mol | |
| Appearance | White solid powder | [1] |
| Melting Point | 103-106 °C | |
| Water Hazard Class | WGK 3 (severe hazard to water) | |
| Storage Class Code | 13 (Non-Combustible Solids) |
Core Principles of Compliant Chemical Disposal
The disposal of laboratory chemicals is strictly regulated to protect personnel and the environment. In the United States, the Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), and the Occupational Safety and Health Administration (OSHA) provide the primary regulatory framework.[5][6][7]
A core principle is that no hazardous chemical waste should be disposed of down the drain or in regular solid waste bins .[3][6] Laboratories must adhere to the following tenets:
-
Waste Minimization: Reduce the generation of waste by carefully planning experiments, using the smallest scale possible, and avoiding the over-purchase of reagents.[8]
-
Segregation: Never mix incompatible waste streams.[5][8] Aldehydes are known to be incompatible with strong oxidizing agents, strong bases, and strong reducing agents, as such combinations can lead to vigorous and potentially dangerous reactions.[3][9]
-
Proper Containment: Use waste containers that are chemically compatible with the waste, in good condition, and have secure, leak-proof closures.[8][10]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the standard operating procedure for collecting and storing this compound waste for final disposal by a licensed contractor.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the chemical in any form, including as waste, ensure appropriate PPE is worn. This is the first line of defense against exposure.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Body Protection: A standard laboratory coat is required.
Step 2: Prepare the Hazardous Waste Container
The integrity of the waste containment system is critical to prevent leaks and exposures.
-
Select a Compatible Container: For solid this compound waste, a high-density polyethylene (HDPE) or glass container with a screw-top lid is appropriate.[10]
-
Ensure the Container is Clean: The container must be clean and empty. Never reuse a container that previously held an incompatible chemical.[11]
-
Label the Container: Before adding any waste, affix a hazardous waste label. The label must include:
Step 3: Collect the Waste
This step applies to the pure chemical, reaction residues, and contaminated lab supplies.
-
Solid Waste: Carefully transfer the solid this compound powder or crystals into the prepared hazardous waste container using a clean scoop or spatula. Avoid creating dust. If dust is unavoidable, perform this task inside a chemical fume hood.
-
Contaminated Materials: Any items grossly contaminated with the chemical, such as weighing paper, gloves, or absorbent pads used for cleaning minor spills, must also be placed in the designated hazardous waste container.[8]
-
Do Not Overfill: Fill the container to no more than 75-80% of its capacity to allow for expansion and prevent spills during handling.[14] Securely close the lid after each addition.
Step 4: Store Waste in a Satellite Accumulation Area (SAA)
Federal regulations allow for the temporary storage of hazardous waste in designated areas at or near the point of generation, known as Satellite Accumulation Areas (SAAs).[10][14]
-
Location: The SAA must be under the control of the laboratory personnel generating the waste.[6] It can be a designated spot on a lab bench or within a fume hood.
-
Secondary Containment: The waste container should be placed inside a larger, chemically resistant tray or bin to contain any potential leaks.[11]
-
Segregation: Ensure the container is stored away from incompatible chemicals, particularly strong acids, bases, and oxidizers.[9][15]
Step 5: Arrange for Final Disposal
Laboratory waste must be handed over to an authorized disposal company.[16]
-
Request Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health & Safety (EHS) department or the contracted waste vendor.
-
Documentation: Maintain accurate records of the waste generated as required by your institution and regulatory agencies.
Emergency Procedures: Spill and Exposure Management
Small Spill Response:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the solid spill with a dry, inert absorbent material like vermiculite or sand.
-
Carefully sweep or scoop the material into the designated hazardous waste container.
-
Wipe the area with a damp cloth or sponge, and place the cleaning materials into the waste container.
-
Wash the affected area with soap and water.
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. If irritation develops or persists, seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][16]
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[2]
Disposal Workflow Visualization
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 6. danielshealth.com [danielshealth.com]
- 7. nationalacademies.org [nationalacademies.org]
- 8. usbioclean.com [usbioclean.com]
- 9. ehs.utk.edu [ehs.utk.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. nswai.org [nswai.org]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. MedicalLab Management Magazine [medlabmag.com]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 15. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 16. bio.vu.nl [bio.vu.nl]
A Researcher's Guide to the Safe Handling of 4-(4-Methoxyphenyl)benzaldehyde
An Essential Protocol for Laboratory Safety and Operational Integrity
As a senior application scientist, my priority is to empower fellow researchers with the knowledge to conduct their work not only effectively but, most importantly, safely. This guide provides a comprehensive, in-depth protocol for the safe handling of 4-(4-Methoxyphenyl)benzaldehyde, a versatile aromatic compound used in various chemical syntheses. We will move beyond a simple checklist of safety measures to a deeper understanding of why each step is critical, ensuring a self-validating system of laboratory safety.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any container is opened, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is an organic compound that, while valuable in synthesis, presents specific risks that must be managed.
According to aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information, this compound is classified as:
-
Skin Sensitizer (Category 1) : May cause an allergic skin reaction upon contact.[1]
-
Acute Aquatic Hazard (Category 1) : Very toxic to aquatic life.[1]
This information immediately informs our handling strategy. The primary routes of exposure to mitigate are skin contact and release into the environment.
Key Physical and Chemical Properties:
| Property | Value | Source |
| CAS Number | 78725-47-0 | |
| Molecular Formula | C₁₄H₁₂O₃ | [1] |
| Molecular Weight | 228.24 g/mol | [1] |
| Form | Solid | |
| Melting Point | 58-62 °C |
The solid form of this compound at room temperature is a key logistical consideration, particularly concerning the potential for dust generation during handling.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a matter of preference but a direct response to the identified hazards. For this compound, the following PPE is mandatory.
-
Hand Protection : Chemical-resistant gloves are essential to prevent skin sensitization. Nitrile gloves are a suitable choice for protection against a broad range of chemicals and are effective for handling this compound in solid form.[2][3] Always inspect gloves for any signs of degradation or perforation before use and dispose of them properly after handling.
-
Eye and Face Protection : Safety glasses with side shields are the minimum requirement. However, when weighing or transferring the solid, where dust generation is possible, a face shield worn over safety glasses is strongly recommended to protect against airborne particles.[4]
-
Respiratory Protection : If handling the compound in a way that generates dust, a NIOSH-approved N95 dust mask or a respirator with a particulate filter should be used to prevent inhalation.[2] All respiratory protection requires proper fit-testing and training.
-
Protective Clothing : A standard laboratory coat should be worn and kept buttoned to protect the skin and clothing from contamination.[2]
PPE Selection Workflow Diagram
Caption: A diagram illustrating the selection of appropriate PPE based on the hazards of this compound.
Operational Plan: From Receipt to Reaction
A systematic approach to handling ensures that safety is integrated into every step of the experimental workflow.
Step 1: Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[5]
-
The storage container should be clearly labeled with the chemical name and all relevant hazard warnings.
Step 2: Weighing and Transfer
-
All weighing and transfer operations should be conducted in a designated area, preferably within a chemical fume hood or a ventilated balance enclosure, to minimize the potential for dust inhalation and environmental release.
-
Use a spatula or other appropriate tool to carefully transfer the solid, avoiding actions that could generate dust.
-
If any of the compound is spilled, it should be cleaned up immediately.
Step 3: Dissolution and Reaction
-
When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
If the reaction is exothermic, ensure that appropriate cooling measures are in place.
-
Maintain a clean and organized workspace throughout the experiment to prevent accidental spills or cross-contamination.
Disposal Plan: Environmental Responsibility
Given the high aquatic toxicity of this compound, proper disposal is a critical final step.[1]
Step 1: Waste Segregation
-
All disposable materials that have come into contact with the compound, including gloves, weigh boats, and contaminated paper towels, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Unused or waste quantities of the compound itself must be disposed of as hazardous chemical waste.
-
Do not, under any circumstances, dispose of this chemical down the drain or in regular trash.[6]
Step 2: Decontamination
-
Any non-disposable equipment, such as glassware or spatulas, should be decontaminated. A preliminary rinse with an appropriate solvent (check for compatibility) can be collected as hazardous waste, followed by a thorough cleaning with soap and water.
Step 3: Waste Pickup
-
Follow your institution's specific procedures for hazardous waste pickup. Ensure that all waste containers are properly labeled and sealed before they are collected by environmental health and safety personnel.
Chemical Handling and Disposal Workflow
Caption: A workflow diagram outlining the key stages of handling and disposing of this compound.
By adhering to this comprehensive guide, researchers can confidently and safely utilize this compound in their work, ensuring the integrity of their experiments and the protection of themselves and the environment.
References
- 1. 4-(4-Methoxyphenoxy)benzaldehyde | C14H12O3 | CID 10489519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
